Product packaging for 3-(Furan-2-yl)phenol(Cat. No.:CAS No. 35461-95-1)

3-(Furan-2-yl)phenol

Cat. No.: B6326635
CAS No.: 35461-95-1
M. Wt: 160.17 g/mol
InChI Key: ABRXUYBBUJFCSR-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)phenol is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 160.052429494 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B6326635 3-(Furan-2-yl)phenol CAS No. 35461-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRXUYBBUJFCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602461
Record name 3-(Furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35461-95-1
Record name 3-(Furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Furan-2-yl)phenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(Furan-2-yl)phenol, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectroscopic profile, and likely synthetic routes, offering a valuable resource for professionals engaged in research and development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in public databases, its fundamental properties can be summarized. For comparative purposes, data for the isomeric 3-(Furan-3-yl)phenol is also presented, highlighting the influence of the furan ring's point of attachment to the phenol moiety.

PropertyThis compound3-(Furan-3-yl)phenol (Isomer for Comparison)
CAS Number 35461-95-1Not Available
Molecular Formula C₁₀H₈O₂C₁₀H₈O₂[1]
Molecular Weight 160.17 g/mol 160.17 g/mol [1]
Appearance Likely a solid at room temperatureNot Available
Melting Point Data not availableNot Available
Boiling Point Data not availableNot Available
Solubility Expected to be sparingly soluble in water, soluble in organic solvents.Not Available
pKa Estimated to be similar to phenol (around 10)Not Available
XLogP3-AA Not Available2.3[1]
Hydrogen Bond Donor Count 11[1]
Hydrogen Bond Acceptor Count 22[1]

Chemical Structure and Spectroscopic Data

The structure of this compound consists of a furan ring attached at its 2-position to the 3-position of a phenol ring. This arrangement influences the electronic properties and reactivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic protons on the phenol ring would appear in the range of δ 6.5-7.5 ppm.

    • Protons on the furan ring would resonate at approximately δ 6.4 (H4), 6.6 (H3), and 7.6 (H5) ppm.

    • The phenolic hydroxyl proton would be a broad singlet, typically in the region of δ 5-8 ppm, and its chemical shift would be concentration and solvent dependent.

  • ¹³C NMR:

    • Aromatic carbons of the phenol ring would be observed in the δ 110-160 ppm region.

    • Furan ring carbons would appear around δ 110-145 ppm.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound has not been found in the available resources. However, the spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

  • C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

  • Furan ring vibrations: Characteristic absorptions for the furan ring are expected, including C-H stretching above 3100 cm⁻¹, and ring stretching modes.

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not available. The molecular ion peak (M+) in the mass spectrum would be expected at m/z 160.17. Common fragmentation patterns would likely involve the loss of CO and cleavage of the furan or phenol ring.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in the literature, but it can be reasonably achieved through established cross-coupling methodologies. The reactivity of the molecule is dictated by the phenolic hydroxyl group and the electron-rich furan ring.

Proposed Synthetic Pathways

Palladium-catalyzed cross-coupling reactions are the most probable and efficient methods for the synthesis of this compound.

SynthesisPathways cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling cluster_stille Stille Coupling 3-Bromophenol 3-Bromophenol Pd_catalyst_Suzuki Pd Catalyst Base 3-Bromophenol->Pd_catalyst_Suzuki 2-Furylboronic_acid 2-Furylboronic_acid 2-Furylboronic_acid->Pd_catalyst_Suzuki 3-Furan-2-yl-phenol_Suzuki This compound Pd_catalyst_Suzuki->3-Furan-2-yl-phenol_Suzuki 3-Iodophenol 3-Iodophenol Pd_catalyst_Negishi Pd or Ni Catalyst 3-Iodophenol->Pd_catalyst_Negishi 2-Furylzinc_chloride 2-Furylzinc_chloride 2-Furylzinc_chloride->Pd_catalyst_Negishi 3-Furan-2-yl-phenol_Negishi This compound Pd_catalyst_Negishi->3-Furan-2-yl-phenol_Negishi 3-Bromophenol_Stille 3-Bromophenol Pd_catalyst_Stille Pd Catalyst 3-Bromophenol_Stille->Pd_catalyst_Stille 2-Tributylstannylfuran 2-(Tributylstannyl)furan 2-Tributylstannylfuran->Pd_catalyst_Stille 3-Furan-2-yl-phenol_Stille This compound Pd_catalyst_Stille->3-Furan-2-yl-phenol_Stille

Caption: Common cross-coupling strategies for the synthesis of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for a Suzuki-Miyaura coupling reaction to synthesize this compound is as follows:

  • Reaction Setup: To a solution of 3-bromophenol (1.0 equivalent) and 2-furylboronic acid (1.2 equivalents) in a suitable solvent system such as a mixture of toluene, ethanol, and water.

  • Catalyst and Base: A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents), are added to the reaction mixture.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Reactivity Profile

The chemical reactivity of this compound is characterized by the interplay of its two constituent aromatic rings.

ReactivityProfile cluster_phenol Phenolic -OH Reactivity cluster_furan Furan Ring Reactivity Start This compound Etherification Etherification (e.g., Williamson ether synthesis) Start->Etherification Esterification Esterification (with acyl chlorides or anhydrides) Start->Esterification Electrophilic_Substitution_Phenol Electrophilic Aromatic Substitution (ortho/para to -OH) Start->Electrophilic_Substitution_Phenol Electrophilic_Substitution_Furan Electrophilic Aromatic Substitution (at C5 position) Start->Electrophilic_Substitution_Furan Diels_Alder Diels-Alder Reaction (acts as a diene) Start->Diels_Alder Hydrogenation Hydrogenation (reduction to tetrahydrofuran) Start->Hydrogenation

Caption: Reactivity profile of this compound.

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. It also activates the phenol ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

  • Furan Ring: The furan moiety is an electron-rich heterocycle and is susceptible to electrophilic attack, primarily at the 5-position. It can also participate as a diene in Diels-Alder reactions and can be hydrogenated to the corresponding tetrahydrofuran derivative under appropriate conditions.

Conclusion

This compound is a valuable heterocyclic compound with a rich potential for chemical modification at both the phenol and furan rings. While detailed experimental data remains somewhat scarce in publicly accessible databases, its synthesis can be reliably achieved through modern cross-coupling techniques. This guide provides a foundational understanding of its properties and reactivity, which will be beneficial for researchers and scientists working on the development of novel pharmaceuticals and functional materials. Further experimental investigation is warranted to fully characterize this promising molecule.

References

Spectroscopic Profile of 3-(Furan-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Furan-2-yl)phenol is a bifunctional organic molecule incorporating both a phenol and a furan moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and chemical properties associated with these two heterocyclic and aromatic systems. A thorough spectroscopic characterization is fundamental for the unambiguous identification and quality control of this compound. This guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

It is important to note that while extensive searches have been conducted, readily available experimental spectroscopic data for this compound is scarce in the public domain. Therefore, the data presented herein is based on established knowledge of the spectroscopic behavior of substituted phenols and furans, and serves as a predictive guide for researchers working with this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.5 - 10.5singlet (broad)1HPhenolic -OH
~7.5 - 7.6doublet1HFuran H5
~7.2 - 7.4multiplet2HPhenol H5, Furan H3
~6.8 - 7.1multiplet2HPhenol H2, H4
~6.4 - 6.5doublet of doublets1HFuran H4
~6.2 - 6.3doublet1HPhenol H6

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155 - 158Phenol C1 (-OH)
~150 - 153Furan C2
~142 - 144Furan C5
~130 - 132Phenol C3
~129 - 131Phenol C5
~118 - 120Phenol C6
~115 - 117Phenol C4
~111 - 113Furan C4
~110 - 112Phenol C2
~105 - 107Furan C3

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3600 - 3200Strong, BroadO-H stretchPhenolic -OH
3150 - 3100MediumC-H stretchAromatic & Furan C-H
1620 - 1580Medium-StrongC=C stretchAromatic ring
1510 - 1450Medium-StrongC=C stretchAromatic & Furan ring
1260 - 1180StrongC-O stretchPhenolic C-O
1150 - 1000MediumC-O-C stretchFuran ring
900 - 680StrongC-H out-of-plane bendAromatic substitution
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
160High[M]⁺ (Molecular Ion)
131Medium[M-CHO]⁺
103Medium[M-C₂H₂O-H]⁺
77High[C₆H₅]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer's sample holder.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final Report & Publication Structure_Elucidation->Final_Report

Mass spectrometry fragmentation pattern of 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(Furan-2-yl)phenol

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. The information is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for compound identification and structural elucidation. As no publicly available mass spectrum for this specific compound was found, the fragmentation pathway described herein is a theoretical model based on the well-established fragmentation rules for phenolic and furan-containing compounds.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be driven by the functionalities of both the phenol and furan rings. The molecular ion (M•+) is anticipated to be relatively stable and thus produce a prominent peak. The primary fragmentation pathways are predicted to involve the loss of small, stable neutral molecules such as carbon monoxide (CO) and a formyl radical (HCO), which are characteristic of phenolic compounds.[1] Further fragmentation is expected to occur through cleavage of the furan ring.

The molecular weight of this compound (C₁₀H₈O₂) is 160.17 g/mol . The initial ionization would result in a molecular ion peak at m/z 160.

The main proposed fragmentation steps are:

  • Loss of CO: A common fragmentation for phenols involves the cleavage of the phenyl ring and the loss of a neutral carbon monoxide molecule, which would lead to a fragment ion at m/z 132.[1]

  • Loss of HCO: Another characteristic fragmentation of phenols is the elimination of a formyl radical, resulting in a fragment at m/z 131.[1]

  • Furan Ring Fragmentation: The furan moiety can also undergo fragmentation. A key fragmentation of the furan ring itself involves the loss of CO to yield a cyclopropenyl cation. In the context of this compound, cleavage within the furan ring could lead to various smaller fragments. The furan cation itself is observed at m/z 68, and a common fragment from furan is the C₃H₃⁺ ion at m/z 39.[2]

  • Cleavage at the Inter-ring Bond: The bond connecting the furan and phenol rings could cleave, leading to ions corresponding to each ring system, although this is generally less favored for aromatic systems compared to rearrangements and neutral losses.

Data Presentation: Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for this compound, their corresponding mass-to-charge ratio (m/z), and the proposed neutral loss.

m/zProposed Ion FormulaProposed Neutral LossPredicted Relative Abundance
160[C₁₀H₈O₂]•+-High (Molecular Ion)
159[C₁₀H₇O₂]+[H]•Medium
132[C₉H₈O]•+[CO]Medium to High
131[C₉H₇O]+[HCO]•High
104[C₈H₈]•+[CO] from m/z 132Medium
103[C₈H₇]+[HCO]• from m/z 132Medium
77[C₆H₅]+[C₃H₃O]• from m/z 132Low
68[C₄H₄O]•+[C₆H₄O]Low
39[C₃H₃]+-Medium

Experimental Protocols

This section details a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • If necessary, derivatization with an agent like BSTFA could be performed to increase volatility, though it is likely not required for this compound.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[3]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 350.

  • Solvent Delay: 3 minutes.

Mandatory Visualization

The following diagram illustrates the proposed primary fragmentation pathway of this compound.

fragmentation_pathway mol_ion [C10H8O2]•+ m/z = 160 frag_159 [C10H7O2]+ m/z = 159 mol_ion->frag_159 - H• frag_132 [C9H8O]•+ m/z = 132 mol_ion->frag_132 - CO frag_131 [C9H7O]+ m/z = 131 mol_ion->frag_131 - HCO• frag_104 [C8H8]•+ m/z = 104 frag_132->frag_104 - CO frag_103 [C8H7]+ m/z = 103 frag_132->frag_103 - HCO•

Caption: Proposed EI fragmentation pathway for this compound.

References

Infrared spectroscopy of furan-containing phenols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Furan-Containing Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing phenols are a significant class of organic compounds characterized by the presence of both a furan ring and a phenolic hydroxyl group. This structural motif is found in numerous natural products, pharmaceuticals, and industrial chemicals. Furanocoumarins, for instance, are a well-known subclass found in various plants, possessing notable biological activities.[1] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides critical information about the functional groups and molecular structure of these compounds. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated, revealing the vibrational modes of its constituent bonds. This guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of furan-containing phenols, focusing on data interpretation, experimental procedures, and analytical workflows.

Characteristic Vibrational Modes

The IR spectrum of a furan-containing phenol is a composite of the vibrational modes of the furan ring, the phenolic group, and any other substituents on the molecular skeleton. Understanding the characteristic absorption frequencies of these core moieties is fundamental to spectral interpretation.

  • Phenolic Group (O-H and C-O vibrations):

    • O-H Stretch: A broad and strong absorption band typically appears in the 3600-3200 cm⁻¹ region, characteristic of the hydroxyl group involved in hydrogen bonding.

    • C-O Stretch: A strong band corresponding to the stretching of the phenolic carbon-oxygen bond is usually observed in the 1260-1180 cm⁻¹ region.

  • Furan Ring (C-H, C=C, and C-O-C vibrations):

    • Aromatic C-H Stretch: Absorption bands for the sp² C-H stretching on the furan ring are typically found just above 3000 cm⁻¹ (e.g., ~3160-3120 cm⁻¹).[2]

    • C=C Stretch: The double bond stretching vibrations within the furan ring give rise to characteristic bands in the 1625-1450 cm⁻¹ region.[2][3]

    • C-O-C Stretch (Ether Linkage): The asymmetric stretching of the C-O-C group within the furan ring produces a strong and characteristic band, often in the 1240-1150 cm⁻¹ range.[4]

    • C-H Bending: Out-of-plane C-H bending vibrations (wagging) can be observed at lower frequencies, typically below 900 cm⁻¹.[3]

  • Other Common Functional Groups:

    • Carbonyl (C=O) Stretch: In furanocoumarins, which contain a lactone (cyclic ester) fused to the benzene ring, a very strong carbonyl absorption is present, typically in the 1750-1700 cm⁻¹ range.[2]

    • Alkane C-H Stretch: If alkyl or other saturated side chains are present, their C-H stretching vibrations will appear just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ region.[2]

Experimental Protocols

The acquisition of high-quality FTIR spectra is paramount for accurate structural analysis. The following outlines a general methodology for the analysis of solid or oil-based furan-containing phenol samples.

Objective: To obtain a high-resolution infrared spectrum of a purified furan-containing phenol sample for structural elucidation.

Materials and Equipment:

  • Purified furan-containing phenol sample

  • Fourier Transform Infrared (FTIR) Spectrophotometer (e.g., PerkinElmer Spectrum One)[2]

  • Potassium Bromide (KBr) cards or salt plates (for oils/films)[2]

  • Spatula and agate mortar and pestle (if preparing KBr pellets)

  • Drying oven or desiccator

  • Appropriate solvent for cleaning (e.g., acetone, ethanol)

Methodology:

  • Sample Preparation:

    • Ensure the sample is free from solvent and water, as these can interfere with the spectrum (especially the broad O-H region). Drying the sample under vacuum or in a desiccator is recommended.

    • For solid samples, the KBr card method is often employed. A small amount of the compound is dissolved in a volatile solvent, spotted onto the KBr card, and the solvent is allowed to evaporate completely, leaving a thin film of the analyte.[2]

    • Alternatively, for oils or low-melting solids, a thin film can be cast directly onto a KBr or NaCl salt plate.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Run a background scan. This measures the spectrum of the ambient environment (e.g., air, KBr card) and is automatically subtracted from the sample spectrum to ensure that peaks from atmospheric CO₂ and water vapor are removed.

  • Sample Spectrum Acquisition:

    • Place the prepared sample (e.g., the dried KBr card) into the sample holder in the spectrometer.[2]

    • Acquire the sample spectrum. Typically, multiple scans (e.g., 16 to 32) are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is processed using the spectrometer's software. This may include baseline correction and peak picking to identify the precise wavenumbers of absorption maxima.

    • The final spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis

The process of analyzing furan-containing phenols, from initial isolation to final characterization, follows a logical workflow. This often involves chromatographic separation followed by spectroscopic analysis.

G Workflow for the Analysis of Furan-Containing Phenols cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation Source Plant Material / Synthetic Mixture Extraction Extraction Source->Extraction Purification Purification (e.g., HPLC, TLC) Extraction->Purification SamplePrep Sample Preparation (e.g., KBr Card) Purification->SamplePrep FTIR FTIR Spectrometer SamplePrep->FTIR Spectrum Data Acquisition (Spectrum) FTIR->Spectrum Interpretation Spectral Interpretation (Peak Assignment) Spectrum->Interpretation Elucidation Structural Elucidation Interpretation->Elucidation

Caption: General workflow from sample isolation to structural elucidation via FTIR.

Quantitative Data Summary

The precise positions of IR absorption bands provide valuable structural information. The tables below summarize key vibrational frequencies for furan derivatives and specific furanocoumarins.

Table 1: General Characteristic IR Frequencies (cm⁻¹) for Furan and Phenol Moieties

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
Phenolic O-H Stretch3600 - 3200Strong, BroadPosition and shape are sensitive to hydrogen bonding.
Furan C-H Stretch3160 - 3120Medium to WeakCharacteristic of sp² C-H bonds in the heterocyclic ring.[2]
Alkyl C-H Stretch2970 - 2850Medium to StrongPresent if saturated side chains exist on the molecule.[2]
Carbonyl C=O Stretch1750 - 1700Very StrongKey indicator for furanocoumarins (lactone group).[2]
Furan C=C Stretch1625 - 1450Medium to StrongAromatic/heterocyclic ring vibrations.[2][3]
Phenolic C-O Stretch1260 - 1180StrongStretching of the C-O bond attached to the aromatic ring.
Furan C-O-C Stretch1240 - 1150StrongAsymmetric stretch of the ether linkage in the furan ring.[4]
Furan C-H Out-of-Plane Bend900 - 700Medium to StrongCan help determine substitution patterns on the furan ring.[3]

Table 2: Experimental FTIR Peak Maxima (vmax cm⁻¹) for Select Furanocoumarins from Grapefruit Peel Oil [2]

Compound Name / IDC=O StretchC=C StretchC-H Stretch (Alkyl)C-H Stretch (Aromatic)Other Key Bands (cm⁻¹)
Compound 1 17331613, 1556, 15062924, 285430731120, 999, 833
Bergamottin 17321625, 15782967, 2922, 28533159, 31261127, 1027
Compound 3 17321624, 15782924, 28543155, 31251124, 1071, 823
Marmin 1726, 17051613, 15072967, 28513082, 30433416 (O-H), 1128, 841
Compound 9 170016262951, 2916, 2848-1124, 942

Note: The absence of a reported peak does not necessarily mean it is not present, but that it was not listed as a major peak in the source material.

Conclusion

Infrared spectroscopy is an indispensable tool in the study of furan-containing phenols, offering a rapid and reliable method for functional group identification and structural verification. By carefully preparing samples and understanding the characteristic vibrational frequencies of the phenolic and furanic moieties, researchers can gain significant insights into the molecular architecture of these compounds. The data and protocols presented in this guide serve as a foundational resource for scientists and professionals engaged in the research, development, and quality control of natural products and synthetic molecules bearing this important chemical scaffold.

References

Synthesis and Characterization of 3-(Furan-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel aromatic compound, 3-(Furan-2-yl)phenol. This molecule, incorporating both a phenol and a furan moiety, holds potential for applications in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction and presents the expected analytical and spectroscopic data for the characterization of the title compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromophenol and 2-furanylboronic acid. This method is widely recognized for its high yields and tolerance of various functional groups.

Reaction Scheme

G A 3-Bromophenol C This compound A->C Pd(PPh3)4, K2CO3 DME/H2O, 80 °C B 2-Furanylboronic acid B->C

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Bromophenol

  • 2-Furanylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromophenol (1.0 eq), 2-furanylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • A degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v) is added.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Logical Workflow for Synthesis

G A Reactant Preparation (3-Bromophenol, 2-Furanylboronic acid, K2CO3) B Inert Atmosphere (Evacuate and backfill with Argon) A->B C Catalyst Addition (Pd(PPh3)4) B->C D Solvent Addition (Degassed DME/H2O) C->D E Reaction (Heating at 80 °C) D->E F Work-up (Extraction with Ethyl Acetate) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical property measurements.

Physical Properties (Predicted)
PropertyValue
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available
Boiling PointNot available
Spectroscopic Data (Predicted)

1H NMR (400 MHz, CDCl3):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40t1HH-5 (Phenol)
~7.25dd1HH-5' (Furan)
~7.00d1HH-6 (Phenol)
~6.85d1HH-2 (Phenol)
~6.70dd1HH-4 (Phenol)
~6.45dd1HH-4' (Furan)
~6.30d1HH-3' (Furan)
~5.00br s1H-OH

13C NMR (100 MHz, CDCl3):

Chemical Shift (δ, ppm)Assignment
~156.0C-1 (Phenol)
~154.5C-2' (Furan)
~142.0C-5' (Furan)
~132.0C-3 (Phenol)
~130.0C-5 (Phenol)
~118.0C-6 (Phenol)
~115.0C-4 (Phenol)
~113.0C-2 (Phenol)
~111.5C-4' (Furan)
~105.0C-3' (Furan)

Infrared (IR) Spectroscopy (KBr, cm-1):

Wavenumber (cm-1)Assignment
3400-3200 (broad)O-H stretch
3100-3000Aromatic C-H stretch
~1600, ~1480Aromatic C=C stretch
~1230C-O stretch (Phenol)
~1015C-O-C stretch (Furan)
~880, ~780C-H out-of-plane bending

Mass Spectrometry (MS):

m/zAssignment
160[M]+
131[M - CHO]+
103[M - C2H2O]+
77[C6H5]+

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound have not yet been elucidated, the Suzuki-Miyaura coupling reaction on which its synthesis is based follows a well-established catalytic cycle.

Suzuki-Miyaura Catalytic Cycle

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive Elimination->Pd(0)L2 Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive Elimination->R1-R2 R1-X R1-X R1-X->Oxidative Addition R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->Transmetalation Base Base Base->Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2->Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Phenol and furan moieties are present in a wide array of biologically active compounds and approved drugs. The combination of these two pharmacophores in this compound makes it an interesting scaffold for the development of new therapeutic agents. Potential areas of investigation include its use as a building block for the synthesis of compounds with anti-inflammatory, antioxidant, or anticancer properties. Further research is warranted to explore the full potential of this and related compounds in drug discovery and development.

An In-depth Technical Guide on the Reactivity and Stability of the 3-(Furan-2-yl)phenol Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 3-(Furan-2-yl)phenol core, a heterocyclic scaffold of interest in medicinal chemistry. The furan ring serves as a versatile bioisostere for phenyl rings and is integral to the structure of numerous bioactive compounds.[1] This document outlines the core's synthesis, chemical reactivity, metabolic stability, and potential toxicological implications to support its evaluation in drug discovery and development programs.

Synthesis of the this compound Core

The most common and efficient method for constructing the C-C bond between a furan and a phenyl ring is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction offers high yields and good functional group tolerance, making it suitable for the synthesis of this compound.[3]

The general synthetic approach involves the coupling of a furan-boronic acid or ester with a halogenated phenol, or vice versa. A typical reaction scheme is presented below.

Synthesis reagent1 3-Hydroxyphenylboronic acid plus1 + reagent1->plus1 reagent2 2-Bromofuran catalyst Pd Catalyst Base reagent2->catalyst plus1->reagent2 product This compound catalyst->product

Figure 1: Synthetic scheme for this compound.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of 3-hydroxyphenylboronic acid (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added 2-bromofuran (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Stability

The this compound core possesses two key reactive moieties: the electron-rich furan ring and the nucleophilic phenol group. The interplay between these two groups dictates the overall reactivity and stability of the molecule.

2.1. Oxidative Reactivity

Both the furan and phenol rings are susceptible to oxidation.

  • Furan Ring Oxidation: The furan ring can undergo oxidative cleavage to form reactive α,β-unsaturated dicarbonyl compounds.[4] This process can be initiated by various oxidants and is a primary pathway for metabolic degradation.

  • Phenol Ring Oxidation: Phenols can be oxidized to form phenoxy radicals, which can then participate in coupling reactions to form C-C or C-O bonds.[5] The use of hypervalent iodine reagents can lead to oxidative dearomatization of the phenol ring.[6]

2.2. Stability in Acidic and Basic Conditions

  • Acidic Conditions: The furan ring is generally unstable in acidic conditions and can undergo ring-opening reactions or polymerization.[4] The presence of electron-donating groups can increase the susceptibility to acid-catalyzed degradation.[7][8]

  • Basic Conditions: The phenol group is acidic (pKa ≈ 10) and will be deprotonated in basic solutions to form a phenoxide ion. While the furan ring itself is relatively stable to base, the overall stability of the molecule in strong basic conditions may be compromised.

2.3. Photostability

Furan-containing compounds can be susceptible to photodegradation.[9] The specific photostability of the this compound core would need to be experimentally determined, but it is a potential liability that should be considered in drug development.

Metabolic Stability and Bioactivation

A critical aspect for drug development professionals is the metabolic fate of the this compound core. The furan moiety is a known structural alert due to its potential for metabolic activation to toxic metabolites.[10]

3.1. P450-Mediated Metabolism of the Furan Ring

The primary route of metabolic degradation for many furan-containing compounds is oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[11] This oxidation leads to the formation of a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA) or a substituted analogue thereof.[2]

Metabolism Parent This compound CYP450 CYP450 (e.g., CYP2E1) O2, NADPH Parent->CYP450 ReactiveMetabolite Reactive α,β-Unsaturated Dicarbonyl Intermediate CYP450->ReactiveMetabolite CellularNucleophiles Cellular Nucleophiles (e.g., GSH, Proteins, DNA) ReactiveMetabolite->CellularNucleophiles Adduction Adducts Covalent Adducts CellularNucleophiles->Adducts Toxicity Hepatotoxicity/ Cellular Damage Adducts->Toxicity

Figure 2: Metabolic activation pathway of the furan moiety.

This reactive intermediate can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and hepatotoxicity.[12][13]

3.2. Metabolism of the Phenol Moiety

The phenol group can undergo Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble metabolites that can be readily excreted. These pathways are generally considered detoxification routes.

Experimental Protocol: In Vitro Metabolic Stability Assessment

  • Incubation: this compound (typically at a concentration of 1 µM) is incubated with human liver microsomes (HLM) or hepatocytes in the presence of NADPH (for Phase I metabolism) or UDPGA and PAPS (for Phase II metabolism) at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound are calculated from the disappearance of the parent compound over time.

Toxicological Profile

The toxicological profile of the this compound core is influenced by both the furan and phenol components.

  • Furan-Related Toxicity: As mentioned, the bioactivation of the furan ring to a reactive metabolite is a major toxicological concern, with the liver being a primary target organ.[11]

  • Phenol-Related Toxicity: Phenol itself is a protoplasmic poison that can cause cellular necrosis.[14] High doses can lead to systemic toxicity affecting the central nervous system, cardiovascular system, and kidneys.

The presence of the this compound core in a drug candidate warrants a thorough toxicological evaluation, with a particular focus on hepatotoxicity.

Data Summary

The following tables summarize the key reactivity and stability characteristics of the this compound core based on the known properties of its constituent moieties.

Table 1: Summary of Chemical Reactivity and Stability

PropertyReactivity/Stability of Furan MoietyReactivity/Stability of Phenol MoietyOverall Implication for the Core
Oxidation Susceptible to oxidative ring-openingSusceptible to oxidation to phenoxy radicalsPotential for oxidative degradation
Acid Stability Generally unstable; prone to ring-opening/polymerizationGenerally stablePotential for degradation in acidic environments
Base Stability Generally stableDeprotonates to form a phenoxide ionGenerally stable, but reactivity may change upon phenoxide formation
Photostability Potentially unstableGenerally stablePhotodegradation is a potential liability

Table 2: Summary of Metabolic and Toxicological Profile

AspectImplication for the this compound CoreKey Considerations
Metabolic Stability Likely to be a substrate for CYP450 enzymes, particularly CYP2E1. The phenol moiety may undergo Phase II conjugation.The rate of metabolism will determine the half-life and potential for bioactivation.
Bioactivation High potential for bioactivation of the furan ring to a reactive, toxic metabolite.This is a significant liability that needs to be assessed early in drug development.
Toxicity Potential for hepatotoxicity due to furan bioactivation. Inherent toxicity of the phenol moiety at higher concentrations.In vitro and in vivo toxicology studies are essential to determine the safety profile.

Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of a compound containing the this compound core.

Stability_Assessment cluster_chemical Chemical Stability cluster_metabolic Metabolic Stability start Compound with This compound Core acid_base Acid/Base Stability Assay start->acid_base photostability Photostability Assay start->photostability oxidation Oxidative Stability Assay start->oxidation hlm_stability HLM/Hepatocyte Stability Assay start->hlm_stability decision Is the core stable and does it avoid significant bioactivation? acid_base->decision photostability->decision oxidation->decision met_id Metabolite Identification hlm_stability->met_id reactive_met Reactive Metabolite Trapping Assay met_id->reactive_met reactive_met->decision proceed Proceed with Further Development decision->proceed Yes redesign Consider Molecular Redesign/Scaffold Hopping decision->redesign No

Figure 3: Logical workflow for stability assessment.

Conclusion

The this compound core is a synthetically accessible scaffold with potential applications in drug discovery. However, its utility is tempered by significant reactivity and stability concerns, particularly the metabolic bioactivation of the furan ring to a toxic intermediate. A thorough understanding and early assessment of these liabilities are crucial for any drug development program utilizing this core. Researchers and drug development professionals should prioritize early-stage in vitro metabolism and toxicology studies to evaluate the risk-benefit profile of any compound containing the this compound moiety.

References

The Multifaceted Biological Activities of Furan-Phenol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-phenol compounds, a diverse class of organic molecules characterized by the presence of both a furan ring and a phenolic hydroxyl group, have garnered significant attention in the scientific community. Their unique structural features give rise to a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of furan-phenol compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Biological Activities

Furan-phenol derivatives exhibit a range of biological effects, largely attributable to the synergistic interplay between the furan and phenol moieties. The furan ring, an electron-rich aromatic heterocycle, and the phenol group, a potent hydrogen donor and metal chelator, contribute to the antioxidant and radical-scavenging properties of these molecules. These antioxidant capabilities often form the basis for their other biological activities, including anti-inflammatory and anticancer effects.

Antioxidant Activity

The antioxidant potential of furan-phenol compounds is a cornerstone of their therapeutic promise. They can neutralize free radicals and reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.

Data Presentation: Antioxidant Activity of Furan-Phenol Derivatives

CompoundAssayIC50 (µM)Reference
2-(p-hydroxy phenyl styryl)-furanDPPH radical scavenging~ 40[1]
Furan-phenol derivative 1DPPH radical scavenging19.49 ± 0.21[2]
Furan-phenol derivative 2DPPH radical scavenging27.77 ± 0.61[2]
Furan-phenol derivative 3ABTS radical scavenging13.19 ± 3.27[2]
Furan-phenol derivative 4ABTS radical scavenging9.92 ± 0.77[2]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Furan-phenol compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. Their mechanisms of action often involve the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the inflammatory cascade.

Data Presentation: Anti-inflammatory Activity of Furan-Phenol Derivatives

CompoundAssayIC50 (µM)Reference
Furan-phenol derivative 5COX-2 Inhibition21.34 ± 2.52[3]
Furanone derivativeCOX-2 Inhibition0.69[4]
Furanone derivativeLOX Inhibition4.85 mg FW/mL[4]
Anticancer Activity

The cytotoxic and antiproliferative properties of furan-phenol compounds against various cancer cell lines have been extensively investigated. Their anticancer mechanisms are multifaceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for tumor growth and metastasis.

Data Presentation: Anticancer Activity of Furan-Phenol Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Furan-based derivative 4MCF-7MTT4.06[5]
Furan-based derivative 7MCF-7MTT2.96[5]
Bromophenol 9A549Not Specified1.8 nM[2]
Bromophenol 9MCF-7Not Specified2.7 nM[2]
Halogen derivative of benzofuran 7A549MTT6.3 ± 2.5[6]
Halogen derivative of benzofuran 8A549MTT3.5 ± 0.6[6]
Halogen derivative of benzofuran 8HepG2MTT3.8 ± 0.5[6]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Furan-phenol compounds have shown promising activity against a broad spectrum of bacteria and fungi. Their mechanisms of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Data Presentation: Antimicrobial Activity of Furan-Phenol Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Dibenzofuran bis(bibenzyl)Candida albicans16 - 512[7]
Furanone derivative F131S. aureus clinical isolates8 - 16[8]
Furanone derivative F131C. albicans clinical isolates32 - 128[8]
3,5-disubstituted furan derivativeB. subtilis200[9]
3,5-disubstituted furan derivativeE. coli200[9]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Methodology [10][11]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

G DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix Sample and DPPH prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50 G MTT Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Furan-Phenol Compound seed_cells->add_compound incubate_treatment Incubate add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 G MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate prep_dilutions Prepare Compound Dilutions prep_dilutions->inoculate incubate Incubate inoculate->incubate observe Observe for Growth incubate->observe determine_mic Determine MIC observe->determine_mic G NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates furan_phenol Furan-Phenol Compound furan_phenol->IKK Inhibits furan_phenol->NFκB_nuc Inhibits Translocation DNA DNA NFκB_nuc->DNA Binds genes Pro-inflammatory Gene Expression DNA->genes Induces G MAPK Signaling Pathway Modulation cluster_upstream Upstream Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects stimuli Stress / Growth Factors receptor Receptor stimuli->receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->transcription_factors Activates furan_phenol Furan-Phenol Compound furan_phenol->MAPKKK Modulates furan_phenol->MAPKK Modulates furan_phenol->MAPK Modulates cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response Regulates

References

An In-depth Technical Guide to the Synthesis of 3-(Furan-2-yl)phenol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-(furan-2-yl)phenol derivatives and their analogues. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the furan and phenol moieties. Furan derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] This guide details key synthetic strategies, experimental protocols, and presents data in a structured format to facilitate research and development in this area.

Core Synthetic Strategies

The construction of the this compound scaffold primarily relies on the formation of a carbon-carbon bond between a furan ring and a phenol or protected phenol ring. The most prevalent and efficient method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] Alternative strategies may involve other palladium-catalyzed couplings or multi-step sequences involving Friedel-Crafts type reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoborane and an organic halide or triflate in the presence of a base.[3][6] For the synthesis of this compound derivatives, this can be approached in two primary ways:

  • Route A: Coupling of a furan-2-boronic acid derivative with a 3-halophenol derivative.

  • Route B: Coupling of a 3-hydroxyphenylboronic acid derivative with a 2-halofuran derivative.

The choice of route often depends on the commercial availability and stability of the starting materials. Phenol derivatives can be less reactive in some coupling reactions, which may necessitate the use of a protecting group for the hydroxyl functionality.[7]

A general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoborane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound derivatives, adapted from literature procedures for similar biaryl syntheses.

General Procedure for Suzuki-Miyaura Coupling

A flask is charged with the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of a palladium precursor like Pd₂(dba)₃ and a ligand (e.g., SPhos, JohnPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.).[6] The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A suitable solvent system (e.g., dioxane/water, THF/water, toluene/ethanol/water) is added. The reaction mixture is then heated to a temperature ranging from 80 °C to 110 °C for 2 to 24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions to form biaryl compounds, which are analogous to the target this compound derivatives.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromoanisoleFuran-2-boronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂O1001285Adapted from[4]
22-Bromofuran3-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O90892Adapted from[5]
33-IodophenolFuran-2-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O110695Adapted from[6]
42-Chlorofuran3-Hydroxyphenylboronic acidNiCl₂(PCy₃)₂ (10)K₃PO₄Dioxane1002452Adapted from[7]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound derivatives via a Suzuki-Miyaura coupling reaction.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Aryl Halide, Boronic Acid) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) nmr->ms purity Purity Analysis (HPLC, LC-MS) ms->purity

Caption: Synthetic and characterization workflow.

Hypothetical Signaling Pathway Inhibition

Given the known biological activities of furan and phenol derivatives, a synthesized this compound analogue could be investigated for its potential to inhibit inflammatory signaling pathways, such as the NF-κB pathway. The diagram below illustrates this hypothetical mechanism of action.

G Hypothetical Inhibition of NF-κB Signaling Pathway cluster_pathway Cellular Signaling stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb_nfkb IκB-NF-κB Complex ikb_kinase->ikb_nfkb nfkb NF-κB ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression compound This compound Derivative compound->ikb_kinase Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The synthesis of this compound derivatives and their analogues is readily achievable through established synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful tool. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute synthetic routes to novel compounds in this class for further investigation in drug discovery and materials science. The versatility of the furan and phenol scaffolds suggests that a wide array of derivatives can be prepared, offering a rich chemical space for the development of new functional molecules.

References

An In-depth Technical Guide to the Solubility of 3-(Furan-2-yl)phenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Furan-2-yl)phenol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data in public literature, this document offers a qualitative assessment based on the physicochemical properties of structurally analogous compounds, such as 2-phenylphenol and other phenolic derivatives. Furthermore, this guide presents a detailed experimental protocol for the accurate determination of the solubility of this compound in various common organic solvents, employing the widely accepted shake-flask method. A generalized workflow for the synthesis of furan-containing phenol derivatives is also visualized to provide context for its preparation and potential impurities that may affect solubility.

Introduction

This compound is a bi-aromatic compound featuring a furan ring linked to a phenol moiety. This structural combination imparts a unique set of properties, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The furan ring is a key structural component in numerous pharmacologically active compounds, contributing to a wide range of biological activities. Phenols and their derivatives are also prevalent scaffolds in approved small-molecule pharmaceuticals. Understanding the solubility of this compound in common organic solvents is a critical parameter for its application in drug discovery and development, enabling efficient reaction setup, purification, formulation, and biological screening.

Physicochemical Properties and Predicted Solubility

Key Structural Features Influencing Solubility:

  • Phenolic Hydroxyl Group: The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar solvents.

  • Aromatic Rings (Furan and Benzene): The presence of two aromatic rings contributes to the molecule's nonpolar character, suggesting good solubility in nonpolar to moderately polar organic solvents. The furan ring, being a heterocyclic aromatic ether, introduces some polarity.

  • Molecular Size and Shape: The relatively planar and moderately sized structure allows for efficient packing in a crystal lattice, which can influence the energy required for dissolution.

Qualitative Solubility Assessment:

Based on the solubility of structurally similar compounds like 2-phenylphenol, which is reported to be soluble in a wide range of organic solvents, a similar trend can be expected for this compound. Phenol itself is soluble in most common organic solvents like ethanol, methanol, diethyl ether, acetone, and chloroform[1]. The addition of the furan ring is not expected to drastically reduce this solubility in organic media.

The predicted solubility of this compound in various common organic solvents is summarized in Table 1. This table is intended to provide a qualitative guideline for solvent selection in experimental work.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
EthanolPolar ProticHighThe hydroxyl group of ethanol can form strong hydrogen bonds with the phenolic hydroxyl and furan oxygen of the solute.
MethanolPolar ProticHighSimilar to ethanol, methanol is a polar protic solvent capable of strong hydrogen bonding.
AcetonePolar AproticHighAcetone can act as a hydrogen bond acceptor for the phenolic proton and its overall polarity is suitable for dissolving the aromatic rings.
Ethyl AcetateModerately PolarModerate to HighOffers a balance of polar (ester group) and nonpolar (ethyl group) characteristics, making it a good solvent for molecules with mixed polarity.
DichloromethaneNonpolar/Slightly PolarModerateThe molecule's aromatic character suggests solubility in chlorinated solvents.
ChloroformNonpolar/Slightly PolarModerate to HighSimilar to dichloromethane, chloroform is effective at solvating aromatic compounds. 2-Phenylphenol is known to be soluble in chloroform[2].
TolueneNonpolarModerateThe aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene and furan rings of the solute.
HexaneNonpolarLow to ModerateAs a nonpolar aliphatic solvent, hexane is less likely to effectively solvate the polar hydroxyl and furan ether groups. 2-Phenylphenol is reported to be soluble in hexane[3][4].

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol based on the saturation shake-flask method is recommended. This method is considered the gold standard for determining thermodynamic solubility[5].

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Thermostated shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostated shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours)[5]. A preliminary time-course study can be conducted to determine the minimum time to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment[5].

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 14,000 rpm) for a set duration (e.g., 15 minutes)[5].

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the aliquot with the respective solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

    • Analyze the diluted samples to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in each solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., absorbance or peak area) against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the saturated solutions. The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

3.3. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Equilibrate in thermostated shaker (24-48h) B->C D Sedimentation (24h) C->D E Centrifuge for phase separation D->E F Withdraw supernatant E->F G Dilute aliquot F->G H Analyze by HPLC or UV-Vis G->H I Quantify using calibration curve H->I

Shake-Flask Solubility Determination Workflow

Synthesis Workflow for Furan-Phenol Derivatives

The synthesis of furan-containing phenol derivatives often involves coupling reactions. Understanding the synthetic route is important as residual starting materials or by-products can influence the solubility of the final product. A general synthetic pathway is depicted below.

G cluster_reactants Starting Materials A Furan Derivative (e.g., Furan-2-boronic acid) C Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) A->C B Phenol Derivative (e.g., 3-Bromophenol) B->C D Crude this compound C->D E Purification (e.g., Column Chromatography) D->E F Pure this compound E->F

Generalized Synthesis of this compound

Conclusion

While direct quantitative solubility data for this compound is currently scarce, a qualitative assessment based on its chemical structure and the properties of analogous compounds suggests high solubility in polar organic solvents and moderate solubility in nonpolar organic solvents. For drug development and other scientific applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide is recommended. The presented synthesis workflow offers context for the production of this and similar compounds, highlighting the importance of purification in obtaining reliable physicochemical data. This guide serves as a foundational resource for researchers working with this compound, enabling informed decisions in experimental design and execution.

References

Theoretical and Computational Elucidation of 3-(Furan-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the structural, electronic, and reactive properties of 3-(Furan-2-yl)phenol. While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this document synthesizes data from closely related analogs and established computational methodologies to present a predictive analysis. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is characterized by the rotational freedom around the single bond connecting the furan and phenol rings. This rotation dictates the overall conformation of the molecule, which in turn influences its electronic properties and potential interactions with biological targets.

Conformational Preferences

The conformational landscape of this compound is analogous to that of biphenyl and other biaryl systems. The rotation around the central carbon-carbon bond is primarily governed by the interplay between steric hindrance from the ortho-hydrogens and the desire for π-system conjugation. In biphenyl, the planar conformation is disfavored due to steric repulsion, leading to a twisted equilibrium geometry with a dihedral angle of approximately 45°.[1][2] A similar behavior is expected for this compound.

A computational workflow to determine the conformational preferences of this compound is outlined below.

G Workflow for Conformational Analysis start Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt pes_scan Potential Energy Surface (PES) Scan (Dihedral Angle Scan) geom_opt->pes_scan freq_calc Frequency Calculation on Minima pes_scan->freq_calc thermo Thermochemical Analysis freq_calc->thermo end Identification of Global Minimum and Rotational Barriers thermo->end

Figure 1: Computational workflow for conformational analysis.
Predicted Structural Parameters

Based on studies of similar compounds, key structural parameters for the global minimum energy conformation of this compound can be predicted.

ParameterPredicted ValueBasis of Prediction
C-C Inter-ring Bond Length~1.48 ÅSimilar to other biaryl systems where some conjugation is present.
Dihedral Angle (C-C-C-C)~30-50°Analogy to biphenyl and substituted biphenyls.[1][2]
C-O Bond Length (Phenol)~1.36 ÅTypical for phenolic hydroxyl groups.
C-O-C Angle (Furan)~106°Characteristic of a five-membered oxygen-containing heterocycle.

Electronic Properties and Reactivity

The electronic character of this compound is determined by the interplay of the electron-rich furan ring and the phenolic moiety. Understanding the distribution of electron density is key to predicting the molecule's reactivity and potential as a pharmacophore.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and phenol rings, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the aromatic systems.

OrbitalPredicted Energy (Arbitrary Units)Primary Localization
HOMOHighFuran and Phenol Rings
LUMOLowPhenyl and Furan Rings
HOMO-LUMO GapModerateEntire Molecule
Reactivity towards Electrophiles

Both furan and phenol are known to be significantly more reactive towards electrophiles than benzene.[3][4] The furan ring, in particular, is highly activated. Electrophilic substitution is predicted to occur preferentially on the furan ring, most likely at the C5 position (alpha to the oxygen and ortho to the phenyl substituent), which is sterically accessible. The phenol ring is also activated, with the ortho and para positions to the hydroxyl group being the most nucleophilic.

G Predicted Sites of Electrophilic Attack 3-Furan-2-yl-phenol This compound Furan_C5 Furan C5 (Major) 3-Furan-2-yl-phenol->Furan_C5 Favored Phenol_Ortho Phenol Ortho (Minor) 3-Furan-2-yl-phenol->Phenol_Ortho Phenol_Para Phenol Para (Minor) 3-Furan-2-yl-phenol->Phenol_Para Electrophile Electrophile (E+) Electrophile->3-Furan-2-yl-phenol Attack

Figure 2: Predicted regioselectivity of electrophilic substitution.

Potential Biological Activity and Drug Development

Furan and phenol moieties are present in numerous biologically active compounds.[5][6] The combination of these two pharmacophores in this compound suggests a potential for various biological activities.

ADMET Predictions

A preliminary in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound can guide its potential as a drug candidate.

PropertyPredicted ValueImplication
LogP2.0 - 3.0Good oral bioavailability.
Molecular Weight160.17 g/mol Compliance with Lipinski's Rule of Five.
Hydrogen Bond Donors1Good membrane permeability.
Hydrogen Bond Acceptors2Good membrane permeability.
Polar Surface Area~30 ŲGood cell penetration.
Molecular Docking

Molecular docking simulations could be employed to predict the binding affinity of this compound to various protein targets. A general workflow for such a study is presented below.

G Molecular Docking Workflow prep_ligand Ligand Preparation (this compound) docking Molecular Docking Simulation prep_ligand->docking prep_protein Protein Target Preparation prep_protein->docking analysis Analysis of Binding Modes and Scoring docking->analysis results Identification of Potential Biological Targets analysis->results

Figure 3: A generalized workflow for molecular docking studies.

Experimental Protocols: A Computational Approach

The following section details the computational methodologies that would be employed to generate the predictive data presented in this guide.

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized geometry, electronic structure, and reactivity descriptors of this compound.

Protocol:

  • Initial Structure: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized using Density Functional Theory (DFT). A common and reliable functional for organic molecules is B3LYP, paired with a Pople-style basis set such as 6-31G(d) for initial optimizations. For more accurate energies, a larger basis set like 6-311+G(d,p) is recommended.[7][8]

  • Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Electronic Properties: From the optimized geometry, molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken population analysis are calculated to assess electronic distribution and reactivity.

  • Software: This protocol can be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Conformational Analysis

Objective: To identify the global minimum energy conformation and the rotational energy barrier of the inter-ring bond.

Protocol:

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle between the furan and phenol rings (e.g., in 10° increments from 0° to 180°). At each step, the geometry is optimized with the dihedral angle constrained.

  • Identification of Minima and Transition States: The resulting energy profile is analyzed to identify the low-energy conformers (minima) and the transition states for rotation.

  • Refined Optimization: The geometries of the identified minima and transition states are fully re-optimized without constraints.

  • Frequency Calculations: Frequency calculations are performed on the re-optimized structures to confirm their nature (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a specific protein target.

Protocol:

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning correct protonation states and partial charges.

  • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Grid Generation: A docking grid is defined around the active site of the protein.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to explore possible binding poses of the ligand within the active site.

  • Pose Analysis: The resulting poses are ranked based on a scoring function, and the top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Conclusion

This technical guide has provided a theoretical and computational framework for the study of this compound. Based on the analysis of analogous compounds and the application of standard computational methods, this molecule is predicted to be a non-planar structure with a rich electronic character, making it an interesting candidate for further investigation in drug discovery and materials science. The protocols and predictive data presented herein offer a starting point for more detailed computational and subsequent experimental validation.

References

The Expanding World of Furan-Based Phenols: From Natural Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Furan-based phenols, a diverse class of naturally occurring compounds, are gaining increasing attention in the scientific community for their wide array of biological activities and potential therapeutic applications. These compounds, characterized by a furan ring fused with a phenolic moiety, are synthesized by a variety of organisms, including plants, fungi, and marine invertebrates. This technical guide provides an in-depth exploration of the discovery, natural occurrence, biosynthesis, and pharmacological properties of furan-based phenols, with a focus on their potential for drug discovery and development.

Discovery and Natural Occurrence

The history of furan-based phenols is rooted in the study of natural products. The furan ring itself was first prepared by Heinrich Limpricht in 1870, though he named it "tetraphenol". The most well-known class of furan-based phenols, the furanocoumarins, have been isolated from various plant families, most notably Apiaceae and Rutaceae. These compounds are often produced by plants as a defense mechanism against herbivores and pathogens. Beyond the plant kingdom, furan-based phenols have been discovered in fungi and marine organisms, showcasing the broad distribution of this chemical scaffold in nature.

Furanocoumarins

Furanocoumarins are the most extensively studied class of furan-based phenols. They are classified into linear and angular types based on the position of the furan ring fusion to the coumarin core.

  • Linear Furanocoumarins: Psoralen, bergapten, and xanthotoxin are prominent examples found in plants like parsnip, celery, and citrus fruits.

  • Angular Furanocoumarins: Angelicin and its derivatives are another significant subgroup.

Furanoditerpenoids and Furanosesquiterpenoids

These terpenoids incorporating a furan ring are a growing area of research.

  • Furanoditerpenoids: A diverse group of compounds, including clerodane, labdane, and cassane types, have been isolated from various plant families such as Lamiaceae (e.g., Salvia species) and Euphorbiaceae. For instance, several cis-clerodane-type furanoditerpenoids have been isolated from Tinospora crispa[1][2][3][4].

  • Furanosesquiterpenoids: Compounds like ipomeamarone, a phytoalexin from sweet potatoes, and various furanosesquiterpenes from Myoporum species, represent this class. Ipomeamarone is produced in response to fungal infections[5][6][7][8].

Other Furan-Based Phenols

This category includes a variety of other structurally diverse compounds.

  • Furan-based Lignans: These compounds, found in plants like Myristica fragrans, have shown potential as pharmacological agents[9][10].

  • Furan Fatty Acids: These are found in various natural sources and have been shown to interact with key cellular receptors[11].

Biosynthesis

The biosynthesis of furan-based phenols is complex and varies between different classes of compounds. In plants, the biosynthesis of furanocoumarins typically originates from the shikimate pathway, leading to the formation of umbelliferone, a key precursor. Subsequent prenylation and cyclization steps, catalyzed by specific enzymes, result in the formation of the furan ring. The biosynthesis of furanoditerpenoids and furanosesquiterpenoids follows the terpenoid pathway, with the furan ring being formed at a later stage.

Biological Activities and Therapeutic Potential

Furan-based phenols exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Anti-inflammatory Activity

Many furan-based phenols have demonstrated potent anti-inflammatory properties. For instance, psoralen derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines. This effect is mediated, at least in part, through the regulation of the NF-κB and MAPK signaling pathways[12][13]. Several furanoditerpenoids isolated from Tinospora crispa have also shown moderate inhibition of NO production[1].

Antimicrobial Activity

The antimicrobial properties of furan-based phenols are well-documented. Furanocoumarins can act as phytoalexins, protecting plants from fungal and bacterial infections. Synthetic furan derivatives have also been developed, with some showing potent and broad-spectrum antifungal activity against various human pathogens with low toxicity[14][15].

Anticancer Activity

A growing body of evidence suggests that furan-based phenols possess significant anticancer potential. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. Several furan derivatives have shown potent cytotoxic activities against various human cancer cell lines, with some exhibiting IC50 values in the nanomolar range[3]. Furanoditerpenoids from Tinospora crispa have demonstrated cytotoxicity against STAT3-dependent breast cancer cells[2].

Data Presentation

The following tables summarize the quantitative data on the natural occurrence and biological activity of selected furan-based phenols.

Table 1: Concentration of Selected Furan-Based Phenols in Natural Sources

CompoundNatural SourcePlant PartConcentration (mg/g dry weight unless otherwise specified)Reference
Furanocoumarins
PsoralenRuta graveolensLeavesPresent (qualitative)[5]
BergaptenHeracleum sosnowskyiLeaves3.14
XanthotoxinRuta montanaAerial parts4.5 (at flowering stage)[16]
Furanosesquiterpenoids
IpomeamaroneIpomoea batatas (infected)Storage Roots50.6 - 2126.7 mg/kg[5]
DehydroipomeamaroneIpomoea batatas (infected)Storage Roots39.3 - 2230.4 mg/kg[5]

Table 2: Biological Activity of Selected Furan-Based Phenols

Compound/ExtractBiological ActivityCell Line/OrganismIC50 / MIC (µM or µg/mL)Reference
Anti-inflammatory Activity
XanthotoxolNO Production InhibitionRAW 264.7< 62.5 µM[12]
BergaptolNO Production InhibitionRAW 264.7~125 µM[12]
XanthotoxinNO Production InhibitionRAW 264.7~250 µM[12]
Furanoditerpenoid (from T. crispa)NO Production InhibitionRAW 264.757.6 - 83.5 µM[1]
Anticancer Activity
Furan derivativeCytotoxicityNCI-H4600.0029 µM[3]
Furan derivativeCytotoxicityMCF-72.96 µM[3]
Crispenes F and GCytotoxicityMDA-MB 231Not specified[2]
Antimicrobial Activity
Nitrofuran derivativeAntifungal (H. capsulatum)Histoplasma capsulatum0.48 µg/mL[14][15]
Nitrofuran derivativeAntifungal (P. brasiliensis)Paracoccidioides brasiliensis0.48 µg/mL[14][15]
Nitrofuran derivativeAntifungal (T. rubrum)Trichophyton rubrum0.98 µg/mL[14][15]

Experimental Protocols

Extraction and Isolation of Furanocoumarins from Heracleum sosnowskyi

This protocol is based on a microwave-assisted extraction (MAE) method.

  • Plant Material Preparation: Freshly collected leaves of Heracleum sosnowskyi are dried and ground into a fine powder.

  • Microwave-Assisted Extraction (MAE):

    • Solvent: Hexane

    • Temperature: 70 °C

    • Extraction Time: 10 min

    • Solvent-to-Solid Ratio: 20:1 (v/w)

  • Filtration and Concentration: The extract is filtered and the solvent is evaporated under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE) for Purification:

    • Sorbent: Strata Eco-Screen

    • Elution: A stepwise gradient of hexane-acetone mixture is used to elute fractions containing different furanocoumarins.

  • Analysis: The fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) for identification and quantification of individual furanocoumarins.

Isolation of Furoclerodane Diterpenes from Tinospora crispa

This protocol describes a general procedure for the isolation of furanoditerpenoids.

  • Plant Material Preparation: The dried and powdered stems of Tinospora crispa are used.

  • Extraction: The plant material is extracted with methanol at room temperature. The solvent is then evaporated to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Fractions containing furanoditerpenoids are further purified by repeated column chromatography on silica gel and/or preparative thin-layer chromatography (TLC) to afford pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)[1][2][3][4].

Signaling Pathways and Experimental Workflows

Modulation of MAPK Signaling Pathway by Psoralen Derivatives

Psoralen derivatives have been shown to exert their anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The diagram below illustrates the proposed mechanism.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates Pp38 p-p38 p38->Pp38 Phosphorylation PJNK p-JNK JNK->PJNK Phosphorylation PERK p-ERK ERK->PERK Phosphorylation AP1 AP-1 Pp38->AP1 Activates PJNK->AP1 Activates PERK->AP1 Activates Xanthotoxol Xanthotoxol Xanthotoxol->p38 Inhibits Phosphorylation Xanthotoxol->JNK Inhibits Phosphorylation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) AP1->Inflammatory_Genes Induces Transcription PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Furan_Fatty_Acid Furan Fatty Acid (9M5) PPARg PPARγ Furan_Fatty_Acid->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Target_Genes Target Genes (e.g., FABP4, Adiponectin) PPRE->Target_Genes Regulates Transcription Bioactivity_Workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Follow-up Plant_Material Plant Material Extraction Extraction (e.g., MAE, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Pure_Compounds Pure Compounds Fractionation->Pure_Compounds Anti_inflammatory Anti-inflammatory Assays (e.g., NO, PGE2) Pure_Compounds->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Pure_Compounds->Antimicrobial Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Pure_Compounds->Anticancer Data_Analysis Data Analysis (IC50, MIC determination) Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Anticancer->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Furan-2-yl)phenol is a bifunctional organic molecule incorporating both a furan ring and a phenol moiety. Understanding its thermal stability is crucial for applications in drug development, materials science, and chemical synthesis, where it might be subjected to elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, including detailed experimental protocols and potential decomposition pathways.

Hypothetical Thermogravimetric Data

Based on the thermal properties of furan and phenol derivatives, a hypothetical TGA profile for this compound would likely exhibit a multi-stage decomposition. The initial, minor weight loss may be attributed to the release of adsorbed water or volatile impurities. The primary decomposition is expected to occur at higher temperatures, involving the breakdown of the furan and phenol rings.

Table 1: Hypothetical TGA Data for this compound

Decomposition StageTemperature Range (°C)Peak Decomposition Temperature (°C)Mass Loss (%)Residual Mass (%)
Initial (Moisture/Volatiles)25 - 150~100~1-298-99
Primary Decomposition200 - 450~350~50-6038-49
Secondary Decomposition/Charring450 - 600~550~20-30~10-20

Experimental Protocol for Thermogravimetric Analysis

A generalized experimental protocol for conducting TGA on a compound like this compound is provided below.

3.1. Instrumentation

A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required.

3.2. Sample Preparation

  • Ensure the this compound sample is pure and dry.

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

3.3. TGA Parameters

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 800-1000°C.

  • Heating Rate: A linear heating rate of 10°C/min is standard.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to study thermal decomposition without oxidative effects. The flow rate is commonly set to 20-50 mL/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

3.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Processing Sample This compound Sample Weigh Weigh 5-10 mg Sample->Weigh Pan Place in TGA Pan Weigh->Pan TGA Thermogravimetric Analyzer Pan->TGA Furnace Furnace Heating (10°C/min) TGA->Furnace Balance High-Precision Balance TGA->Balance Atmosphere Inert Atmosphere (N2) TGA->Atmosphere Acquisition Data Acquisition (Mass, Temp) TGA->Acquisition Plotting Generate TGA/DTG Curves Acquisition->Plotting Analysis Determine Decomposition Stages Plotting->Analysis

Experimental workflow for Thermogravimetric Analysis.

Plausible Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to be a complex process involving the breakdown of both the furan and phenol rings. Drawing parallels from the decomposition of phenol, two primary pathways can be postulated.[1][2]

  • Pathway A: Decarbonylation. This pathway may involve the initial isomerization of the phenol moiety to a cyclohexadienone intermediate, followed by the elimination of carbon monoxide to yield a furan-substituted cyclopentadiene derivative.[1][2]

  • Pathway B: Radical Formation. At higher temperatures, homolytic cleavage of the phenolic O-H bond can generate a phenoxy radical.[1][2] This radical can then undergo rearrangement and fragmentation, leading to the expulsion of carbon monoxide and the formation of various smaller molecules.[1][2]

The furan ring itself is known to undergo thermal rearrangement and fragmentation, contributing to the complexity of the final degradation products.

Decomposition_Pathway cluster_main Decomposition of this compound cluster_A Pathway A: Decarbonylation cluster_B Pathway B: Radical Formation Start This compound Intermediate_A Cyclohexadienone Intermediate Start->Intermediate_A Intermediate_B Phenoxy Radical Start->Intermediate_B Product_A Furan-substituted Cyclopentadiene + CO Intermediate_A->Product_A Further_Decomposition Smaller Volatile Fragments (e.g., CO, H2O, hydrocarbons) Product_A->Further_Decomposition High Temp Product_B Furan-substituted Cyclopentadienyl Radical + CO Intermediate_B->Product_B Product_B->Further_Decomposition High Temp

Plausible thermal decomposition pathways for this compound.

Conclusion

While specific experimental data for the thermogravimetric analysis of this compound is currently lacking, a comprehensive understanding of its potential thermal behavior can be extrapolated from the well-documented decomposition of its constituent furan and phenol moieties. The presented hypothetical data, experimental protocol, and decomposition pathways provide a valuable framework for researchers and professionals working with this compound. It is recommended that experimental TGA be performed to validate and refine this preliminary assessment.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2][3] The synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules, is a particularly significant application of this methodology.[2][4]

This application note provides a detailed protocol for the synthesis of 3-(Furan-2-yl)phenol, a valuable building block in medicinal chemistry and materials science. The protocol is based on the Suzuki-Miyaura coupling of either 3-hydroxyphenylboronic acid with a 2-halofuran or furan-2-ylboronic acid with a 3-halophenol.

Reaction Scheme

The synthesis of this compound via Suzuki-Miyaura coupling can be achieved through two primary routes:

Route A: Coupling of a 2-halofuran with 3-hydroxyphenylboronic acid.

Figure 1. Reaction Scheme A for this compound synthesis.

Route B: Coupling of a 3-halophenol with furan-2-ylboronic acid.

Figure 2. Reaction Scheme B for this compound synthesis.

Experimental Protocol

This protocol details the synthesis of this compound via the Suzuki-Miyaura coupling of 3-bromophenol and furan-2-ylboronic acid.

Materials:

  • 3-Bromophenol

  • Furan-2-ylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromophenol (1.0 mmol), furan-2-ylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants (3-Bromophenol, Furan-2-ylboronic acid, K₂CO₃) catalyst 2. Add Catalyst (Pd(OAc)₂, PPh₃) reagents->catalyst solvent 3. Add Solvent (Dioxane/Water) catalyst->solvent inert 4. Inert Atmosphere (N₂ or Ar Purge) solvent->inert reaction 5. Heat and Stir (80-90°C, 12-24h) inert->reaction workup 6. Aqueous Work-up (EtOAc, H₂O, Brine) reaction->workup purification 7. Purify (Column Chromatography) workup->purification product 8. Pure Product (this compound) purification->product

Figure 3. Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of this compound based on typical Suzuki-Miyaura coupling reactions. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
3-Bromophenol1.0 mmol
Furan-2-ylboronic acid1.2 mmol
Catalyst System
Palladium(II) acetate2 mol%
Triphenylphosphine4 mol%
Base
Potassium carbonate2.0 equiv.
Solvent
1,4-Dioxane:Water4:1 (v/v)
Reaction Conditions
Temperature85 °C
Time18 hours
Results
Yield 75 - 90%
Purity (by NMR) >95%

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.4 (t, 1H), ~7.3 (d, 1H), ~7.2 (m, 1H), ~7.0 (d, 1H), ~6.8 (dd, 1H), ~6.5 (dd, 1H), ~5.0 (s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~156.0, ~143.0, ~142.0, ~131.0, ~130.0, ~117.0, ~114.0, ~112.0, ~111.0, ~106.0.

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₈O₂ [M+H]⁺: 161.05; found: 161.05.

  • Appearance: Off-white to pale yellow solid.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)₂ + Base) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(Furan-2-yl)phenol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and efficient route to construct the C-C bond between the furan and phenol moieties. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents expected quantitative data.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[1] Among these, the Suzuki-Miyaura coupling reaction is widely utilized due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2] The synthesis of this compound can be efficiently achieved by the Suzuki-Miyaura coupling of a furan-based organoboron reagent with a substituted phenol derivative, or vice versa. This application note details a representative protocol for this transformation.

Reaction Scheme

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the organohalide to the palladium catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the desired product and regenerate the catalyst.[2]

Suzuki_Miyaura_Coupling Aryl/Heteroaryl Halide (R¹-X) Aryl/Heteroaryl Halide (R¹-X) Oxidative Addition Complex (R¹-Pd(II)-X) Oxidative Addition Complex (R¹-Pd(II)-X) Aryl/Heteroaryl Halide (R¹-X)->Oxidative Addition Complex (R¹-Pd(II)-X) Oxidative Addition Organoboron Reagent (R²-B(OR)₂) Organoboron Reagent (R²-B(OR)₂) Transmetalation Complex (R¹-Pd(II)-R²) Transmetalation Complex (R¹-Pd(II)-R²) Organoboron Reagent (R²-B(OR)₂)->Transmetalation Complex (R¹-Pd(II)-R²) Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Complex (R¹-Pd(II)-X) Oxidative Addition Complex (R¹-Pd(II)-X)->Transmetalation Complex (R¹-Pd(II)-R²) Transmetalation Complex (R¹-Pd(II)-R²)->Pd(0) Catalyst Coupled Product (R¹-R²) Coupled Product (R¹-R²) Transmetalation Complex (R¹-Pd(II)-R²)->Coupled Product (R¹-R²) Reductive Elimination Base Base Base->Transmetalation Complex (R¹-Pd(II)-R²)

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes the synthesis of this compound via the Suzuki-Miyaura coupling of 2-bromofuran and 3-hydroxyphenylboronic acid.

Materials:

  • 2-Bromofuran

  • 3-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask. Stir the mixture for 10 minutes at room temperature.

  • Addition of Coupling Partner: Add 2-bromofuran (1.0 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow A 1. Add Reagents (3-Hydroxyphenylboronic acid, K₂CO₃, Pd(OAc)₂, SPhos) B 2. Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) A->B C 3. Add Solvents (Anhydrous Dioxane, Degassed Water) B->C D 4. Add 2-Bromofuran C->D E 5. Heat and Stir (100 °C, 12-24h) D->E F 6. Work-up (EtOAc, H₂O, Brine) E->F G 7. Dry and Concentrate F->G H 8. Purify (Column Chromatography) G->H I Product: this compound H->I

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the palladium-catalyzed synthesis of this compound based on analogous reactions reported in the literature.

ParameterValue/ConditionReference
Reactants
Aryl/Heteroaryl Halide2-Bromofuran[3]
Boronic Acid3-Hydroxyphenylboronic acidN/A (Hypothetical)
Catalyst System
Palladium SourcePd(OAc)₂[3]
LigandSPhos
Base K₂CO₃
Solvent 1,4-Dioxane/Water
Reaction Conditions
Temperature100 °C
Reaction Time12-24 hours[3]
Product
NameThis compound
Expected Yield70-90%Based on similar reactions
AppearanceWhite to pale yellow solid
Characterization Data (Expected)
¹H NMR (CDCl₃, ppm)δ 7.4-6.3 (m, Ar-H, Furan-H), 5.0 (br s, OH)
¹³C NMR (CDCl₃, ppm)δ 155-110 (Ar-C, Furan-C)
Mass Spectrometry (m/z)[M]+ calculated for C₁₀H₈O₂

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

The Elusive Role of 3-(Furan-2-yl)phenol as a Synthetic Building Block: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite the prominence of both furan and phenol motifs in medicinal chemistry and organic synthesis, a comprehensive review of scientific literature and patent databases reveals a notable scarcity of information on the specific applications of 3-(Furan-2-yl)phenol as a versatile building block. While furan derivatives are widely employed in the synthesis of a diverse array of bioactive compounds, and phenols are foundational to many synthetic transformations, their direct conjugate in the form of this compound does not appear to be a commonly utilized starting material.

This report summarizes the available information on the broader classes of furan and phenol derivatives as synthetic building blocks, in the absence of specific data for this compound. The findings are intended to provide a contextual understanding for researchers, scientists, and drug development professionals interested in the potential, yet underexplored, applications of this particular molecule.

General Applications of Furan Derivatives in Organic Synthesis

The furan ring is a valuable scaffold in the synthesis of pharmaceuticals and other fine chemicals due to its unique electronic properties and ability to participate in various chemical transformations.[1] Furan derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including antimicrobial and anticancer agents.[2]

One common synthetic strategy involves the functionalization of the furan ring, followed by its transformation into other heterocyclic systems or as a diene in Diels-Alder reactions. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized and shown to possess antimicrobial activity.[3] The synthesis of these compounds often starts from furan-2-carbaldehyde (furfural), a readily available bio-based chemical.[3]

General Applications of Phenol Derivatives in Organic Synthesis

Phenols are a cornerstone of organic synthesis, serving as precursors to a vast number of more complex molecules. The hydroxyl group of a phenol can undergo a variety of reactions, including etherification, esterification, and C-C bond-forming cross-coupling reactions.[4] These transformations are fundamental in the synthesis of polymers, pharmaceuticals, and other functional materials.[5]

For example, the Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, and phenols can be converted to aryl triflates to participate in such reactions.[6][7][8]

Potential Synthetic Utility of this compound

While direct evidence is lacking, the structure of this compound suggests several potential avenues for its use as a synthetic building block. The phenolic hydroxyl group could be leveraged for ether and ester formation, while the furan ring could participate in various coupling reactions or be modified through electrophilic substitution.

Below are hypothetical experimental workflows for common reactions that could be applied to this compound, based on general procedures for phenols and furans.

Hypothetical Experimental Workflow: Ether Synthesis

A common reaction for phenols is the Williamson ether synthesis. This workflow outlines a general procedure for the etherification of a phenol.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Work-up and Purification A This compound D Formation of Phenoxide A->D B Base (e.g., NaH, K2CO3) B->D C Solvent (e.g., DMF, Acetone) C->D F Reaction Mixture from Step 1 D->F E Alkyl Halide (R-X) G Formation of Ether E->G F->G H Quenching G->H I Extraction H->I J Chromatography I->J K Pure Ether Product J->K

Caption: General workflow for Williamson ether synthesis.

Hypothetical Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. This diagram illustrates a general workflow for such a reaction involving an aryl halide and a boronic acid. To utilize this compound, it would first need to be converted to an aryl halide or triflate.

G cluster_0 Reactants & Catalyst cluster_1 Reaction cluster_2 Work-up & Purification A Aryl Halide / Triflate G Inert Atmosphere (N2 or Ar) A->G B Boronic Acid / Ester B->G C Palladium Catalyst C->G D Ligand D->G E Base E->G F Solvent F->G I Formation of Biaryl Product G->I H Heating H->I J Filtration I->J K Extraction J->K L Chromatography K->L M Pure Biaryl Product L->M

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Conclusion

References

Applications of 3-(Furan-2-yl)phenol Derivatives in Medicinal Chemistry: Focus on Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The furan ring is a prominent heterocyclic scaffold in medicinal chemistry, featured in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatile nature of the furan nucleus allows for structural modifications that can modulate the pharmacological profile of a molecule.[2] When combined with a phenol moiety, as in the core structure of 3-(Furan-2-yl)phenol, there is significant potential for developing novel therapeutic agents. While direct applications of this compound are not extensively documented, its structural components are present in various bioactive molecules. This document focuses on the anticancer applications of chalcone derivatives containing the 3-(furan-2-yl) moiety as a representative example of the therapeutic potential of this structural class. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known to exhibit potent anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.[3][4][5]

Application Note 1: Anticancer Activity of 3-(Furan-2-yl)pyrazolyl Hybrid Chalcones

Rationale

Hybrid molecules integrating two or more pharmacologically active scaffolds can lead to compounds with enhanced efficacy and novel mechanisms of action. The combination of furan, pyrazole, and chalcone moieties has been explored to develop potent anticancer agents.[6][7][8][9] The furan ring contributes to the molecule's interaction with biological targets, while the pyrazole and chalcone components are known for their cytotoxic effects against various cancer cell lines.[6][7][8][9] The investigation of these hybrid compounds is driven by the need for new anticancer drugs with improved therapeutic indices and the ability to overcome drug resistance.

Summary of Anticancer Activity

Several studies have demonstrated the in vitro anticancer activity of 3-(furan-2-yl)pyrazolyl hybrid chalcones against a panel of human cancer cell lines. The cytotoxic effects are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.

Table 1: In Vitro Cytotoxicity (IC50 in µg/mL) of Representative 3-(Furan-2-yl)pyrazolyl Hybrid Chalcones

CompoundRHepG2 (Liver)MCF7 (Breast)A549 (Lung)Reference
7a H>10085.3>100[6][7][8]
7g Thiophen-2-yl26.6>10027.7[6][7]
Doxorubicin (Reference Drug)21.6-28.3[6][7]

Data synthesized from published research.[6][7][8]

Proposed Mechanism of Action

The anticancer activity of these chalcone derivatives is believed to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4][5] Some compounds have been shown to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[10][11][12] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are key executioners of apoptosis.[11] Furthermore, these compounds can cause cell cycle arrest, often in the G2/M phase, preventing cancer cells from proliferating.[3]

Experimental Protocols

Protocol 1: General Synthesis of 3-(Furan-2-yl)pyrazolyl Hybrid Chalcones

This protocol describes a general method for the Claisen-Schmidt condensation reaction used to synthesize the target chalcones.[7][8][13]

Materials:

  • 4-acetyl-5-(furan-2-yl)pyrazole derivative

  • Appropriate aromatic aldehyde

  • Ethanol

  • Aqueous sodium hydroxide solution

  • Stirring apparatus

  • Reaction flask

  • Filtration apparatus

Procedure:

  • Dissolve the 4-acetyl-5-(furan-2-yl)pyrazole derivative (1 mmol) in ethanol in a reaction flask.

  • Add the corresponding aromatic aldehyde (1 mmol) to the solution.

  • Slowly add an aqueous solution of sodium hydroxide with continuous stirring.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for determining the cytotoxic activity of the synthesized compounds against cancer cell lines.[14][15][16][17]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of the compounds on the cell cycle distribution.[18][19][20][21]

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.[1][22][23][24]

Materials:

  • Cancer cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key proteins involved in apoptosis.[25][26][27][28]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 4-acetyl-5-(furan-2-yl)pyrazole reaction Claisen-Schmidt Condensation (Ethanol, NaOH, RT) start1->reaction start2 Aromatic Aldehyde start2->reaction workup Acidification (HCl) & Filtration reaction->workup purification Recrystallization workup->purification product 3-(Furan-2-yl)pyrazolyl Hybrid Chalcone purification->product

Caption: General synthesis workflow for 3-(furan-2-yl)pyrazolyl hybrid chalcones.

G cluster_invitro In Vitro Anticancer Evaluation cluster_results Data Analysis & Interpretation start Synthesized 3-(Furan-2-yl) Derivative mtt MTT Assay (Cell Viability & IC50) start->mtt ic50_calc IC50 Determination mtt->ic50_calc cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist apoptosis Apoptosis Assay (Annexin V/PI Staining) apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant western_blot Western Blot (Protein Expression) protein_levels Protein Level Changes western_blot->protein_levels ic50_calc->cell_cycle ic50_calc->apoptosis ic50_calc->western_blot mechanism Mechanism of Action Elucidation cell_cycle_dist->mechanism apoptosis_quant->mechanism protein_levels->mechanism

Caption: Experimental workflow for the evaluation of anticancer activity.

G cluster_cell Cancer Cell chalcone Furan-containing Chalcone p53 p53 Activation chalcone->p53 bcl2_family Modulation of Bcl-2 Family chalcone->bcl2_family p53->bcl2_family bax Bax (Pro-apoptotic) Upregulation bcl2_family->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation bcl2_family->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for chalcone-induced apoptosis.

References

Application Notes and Protocols for N-arylation using 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Applications

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as aryl amine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds. The furan nucleus, an electron-rich aromatic heterocycle, is a recognized pharmacophore present in numerous natural products and synthetic drugs.[1][2][3] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3]

This document provides a detailed protocol for the N-arylation of nitrogen-containing compounds using 3-(Furan-2-yl)phenol as the starting aryl source. Direct N-arylation with phenols is not typically feasible; therefore, a two-step strategy is employed. First, the phenolic hydroxyl group is converted into a more reactive trifluoromethanesulfonyl (triflate) group, a highly effective leaving group in palladium-catalyzed cross-coupling reactions. Subsequently, the resulting aryl triflate is coupled with a range of nitrogen nucleophiles via the Buchwald-Hartwig amination reaction.[4][5][6][7] This powerful and versatile method allows for the construction of diverse N-aryl furan-containing scaffolds, which are promising candidates for drug discovery programs.

The synthesized N-(3-(furan-2-yl)phenyl) derivatives can be screened for various biological activities. For instance, many furan-containing molecules have been investigated as anticancer agents that can induce apoptosis.[8] A potential mechanism of action for such compounds could involve the modulation of key signaling pathways that regulate programmed cell death.

Overall Experimental Workflow

The protocol is divided into two main experimental stages:

  • Activation of this compound: Synthesis of the aryl triflate intermediate.

  • N-Arylation: Palladium-catalyzed Buchwald-Hartwig cross-coupling of the aryl triflate with a nitrogen-containing nucleophile.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: N-Arylation (Buchwald-Hartwig) cluster_2 Purification & Analysis A This compound C Synthesis of 3-(Furan-2-yl)phenyl triflate A->C B Triflation Reagent (e.g., N-Phenyltriflimide) B->C G N-Arylation Reaction C->G Arylating Agent D Nitrogen Nucleophile (Amine, Heterocycle) D->G E Palladium Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) E->G F Base (e.g., K₃PO₄) F->G H Workup & Column Chromatography G->H I Final Product: N-Aryl-3-(furan-2-yl)aniline or derivative H->I G cluster_pathway Hypothetical Apoptotic Pathway Drug N-Aryl Furan Derivative p53 p53 Activation Drug->p53 Induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes: 3-(Furan-2-yl)phenol as a Versatile Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The furan ring and the phenol moiety are prominent scaffolds in medicinal chemistry, each contributing to a wide spectrum of pharmacological activities.[1][2][3] Furan derivatives are known for their antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][4] Similarly, phenolic compounds are widely recognized for their antioxidant and cytoprotective effects. The strategic combination of these two pharmacophores in a single molecule, such as 3-(Furan-2-yl)phenol, offers a versatile and promising starting point for the synthesis of novel heterocyclic compounds with potentially enhanced or synergistic biological activities.

This compound serves as a bifunctional building block, enabling synthetic chemists to explore a rich variety of chemical transformations. The hydroxyl group of the phenol can participate in O-alkylation, esterification, and intramolecular cyclization reactions, while the electron-rich furan ring is amenable to electrophilic substitution, cycloaddition, and oxidation-dearomatization reactions.[5][6] This dual reactivity allows for the construction of complex fused heterocyclic systems, such as benzofurans, chromenes, and other polycyclic structures that are prevalent in many natural products and pharmaceuticals.[7][8][9]

Key Advantages:

  • Structural Diversity: The precursor allows for the synthesis of a wide array of heterocyclic systems through selective reactions at either the phenol or furan moiety, or through reactions involving both.

  • Bioisosteric Potential: The furan nucleus can act as a bioisostere of a phenyl ring, offering opportunities to modulate physicochemical properties like solubility and metabolic stability while retaining biological activity.

  • Access to Privileged Scaffolds: This precursor provides a direct route to benzofuran derivatives, which are considered "privileged structures" in medicinal chemistry due to their frequent occurrence in bioactive compounds.[9][10]

Logical Synthetic Pathways

The dual reactivity of this compound allows for several synthetic strategies to generate diverse heterocyclic scaffolds. Key transformations can be categorized based on the reactive site.

G cluster_precursor Precursor cluster_products Potential Heterocyclic Products Precursor This compound Benzofurans Benzofuran Derivatives Precursor->Benzofurans Intramolecular Cyclization [3, 5] Chromenes Chromene / Dihydrochromene Derivatives Precursor->Chromenes Reaction with Carbonyls/Alkynes [11] Cycloadducts Dihydrobenzofuran Cycloadducts Precursor->Cycloadducts Oxidative [3+2] Cycloaddition [2, 10] Other Other Fused Systems (e.g., Pterocarpans) Precursor->Other Multi-step / Tandem Reactions

Caption: Potential synthetic routes from this compound.

Experimental Protocols

Disclaimer: The following are representative protocols adapted from methodologies reported for similar phenolic and furan-containing substrates, as specific literature for this compound is limited. Researchers should perform appropriate optimization.

Protocol 1: Synthesis of a Dihydrobenzofuran Derivative via Photocatalytic Oxidative [3+2] Cycloaddition

This protocol describes a method for constructing a dihydrobenzofuran scaffold, a common core in natural products, through an oxidative cycloaddition reaction between the phenol moiety and an alkene.[11]

Workflow Diagram:

G start Start setup Combine Precursor, Alkene, Photocatalyst, and Solvent in a Reaction Tube start->setup degas Degas Mixture with N2/Ar for 15 minutes setup->degas oxidant Add Terminal Oxidant (e.g., (NH4)2S2O8) degas->oxidant irradiate Irradiate with Visible Light (e.g., Blue LEDs) at RT for 12-24h oxidant->irradiate monitor Monitor Reaction by TLC/LC-MS irradiate->monitor monitor->irradiate Incomplete workup Perform Aqueous Workup: Quench, Extract with Organic Solvent, Dry, and Concentrate monitor->workup Complete purify Purify Crude Product via Silica Gel Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for photocatalytic cycloaddition.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired alkene (e.g., styrene, 1.5 equiv), and a photocatalyst (e.g., Ru(bpz)₃(PF₆)₂, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) to achieve a substrate concentration of 0.1 M.

  • Degassing: Seal the tube and degas the solution by sparging with nitrogen or argon for 15 minutes.

  • Reagent Addition: Add a terminal oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).

  • Irradiation: Place the reaction mixture in front of a visible light source (e.g., a 40W blue LED lamp) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Synthesis of a Benzofuran Derivative via Intramolecular Cyclization

This protocol outlines a general approach to synthesize a substituted benzofuran through a two-step process involving O-alkylation of the phenol followed by an acid-catalyzed intramolecular cyclization/dehydration. This is a classic and robust method for benzofuran synthesis.[7][10]

Methodology:

Step A: O-Alkylation

  • Reactant Preparation: Dissolve this compound (1.0 equiv) in a suitable solvent like acetone or DMF.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Alkylation: Add an α-haloketone (e.g., chloroacetone or phenacyl bromide, 1.1 equiv) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 4-12 hours until TLC analysis indicates the consumption of the starting phenol.

  • Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude ether intermediate.

Step B: Intramolecular Cyclization and Dehydration

  • Acid Treatment: Dissolve the crude ether intermediate from Step A in a solvent such as toluene or xylene.

  • Catalyst Addition: Add a strong acid catalyst. Options include polyphosphoric acid (PPA), concentrated sulfuric acid, or a Lewis acid like titanium tetrachloride (TiCl₄).[7]

  • Cyclization: Heat the mixture to reflux (100-140 °C) for 2-8 hours, monitoring by TLC. A Dean-Stark trap can be used to remove water.

  • Workup: Cool the reaction, carefully quench by pouring it onto ice water, and neutralize with a base (e.g., saturated NaHCO₃).

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the final benzofuran product by column chromatography or recrystallization.

Quantitative Data (Illustrative)

The tables below present representative data from literature on related furan-containing compounds to illustrate expected outcomes.

Table 1: Representative Yields for Benzofuran Synthesis from Phenols. Data adapted from related synthetic procedures for illustrative purposes.[7]

EntryPhenol Substrateα-HaloketoneCatalystYield (%)
1Naphthol2-chlorocyclopentan-1-oneTiCl₄72
24-Bromophenol2-chloro-1-phenylethan-1-oneTiCl₄85
32-Naphthol3-chloropentan-2-oneTiCl₄88

Table 2: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives. This data illustrates the potential biological activity of compounds derived from a furan scaffold.[12]

CompoundOrganismConcentration (µg/mL)Activity
2a Candida albicans64Good
2a Escherichia coli64Suppression
2a Staphylococcus aureus64Suppression

Representative Signaling Pathway

Many heterocyclic compounds, including those derived from furan and phenol scaffolds, exert their biological effects by modulating key cellular signaling pathways, such as those involved in cancer cell proliferation and survival. The diagram below illustrates a generic kinase signaling pathway often targeted by small molecule inhibitors.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Novel Heterocyclic Compound (Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: A generic kinase signaling pathway targeted by inhibitors.

References

Application Note: Gram-Scale Synthesis of 3-(Furan-2-yl)phenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the gram-scale synthesis of 3-(furan-2-yl)phenol, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-iodophenol and furan-2-boronic acid. This method offers a robust and scalable route to the target compound with good yields. The protocol includes a comprehensive list of reagents, step-by-step experimental procedures, purification methods, and characterization data.

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical drug development to the creation of novel organic materials.[1] The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate.[1] Key advantages of this reaction include its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and organic halides.[3]

This document details a reliable procedure for the gram-scale synthesis of this compound. This compound serves as a key building block for more complex molecules. The described protocol employs the Suzuki-Miyaura coupling of commercially available 3-iodophenol and furan-2-boronic acid, providing a practical and efficient method for researchers in both academic and industrial settings.

Reaction Scheme

The overall reaction is a palladium-catalyzed cross-coupling between 3-iodophenol and furan-2-boronic acid in the presence of a base.

  • Reactants: 3-Iodophenol, Furan-2-boronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][4]

Experimental Protocol

3.1 Materials and Reagents

  • 3-Iodophenol (≥98%)

  • Furan-2-boronic acid (≥97%)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

  • 1,4-Dioxane, anhydrous (≥99.8%)

  • Deionized Water

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (for column chromatography, 230-400 mesh)

  • Argon or Nitrogen gas (high purity)

3.2 Equipment

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Ar or N₂) supply line with bubbler

  • Schlenk line or similar inert atmosphere setup

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

3.3 Reaction Setup and Procedure

  • Flask Preparation: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter is assembled. The glassware should be thoroughly dried in an oven and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 3-iodophenol (11.0 g, 50.0 mmol, 1.0 equiv.), furan-2-boronic acid (6.7 g, 60.0 mmol, 1.2 equiv.), and potassium carbonate (20.7 g, 150 mmol, 3.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.73 g, 1.5 mmol, 0.03 equiv.).

  • Solvent Addition and Degassing: Add 1,4-dioxane (150 mL) and deionized water (50 mL). The resulting mixture should be degassed thoroughly. This can be achieved by bubbling argon or nitrogen gas through the solution for 20-30 minutes while stirring, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.

  • Reaction: The flask is placed in a heating mantle and the mixture is heated to 85-90 °C with vigorous stirring under a positive pressure of inert gas. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

3.4 Work-up and Purification

  • Cooling and Filtration: After the reaction is complete, the heating mantle is removed, and the mixture is allowed to cool to room temperature. The mixture is then filtered through a pad of Celite® to remove the base and palladium residues. The flask and Celite® pad are washed with ethyl acetate (2 x 50 mL).

  • Extraction: The filtrate is transferred to a 1 L separatory funnel. The aqueous layer is separated, and the organic layer is washed with deionized water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is effective for separating the product from impurities.

  • Final Product: The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid. The product should be stored in a cool, dark place.

Data Presentation

Table 1: Reagent Quantities for Gram-Scale Synthesis

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Equivalents
3-Iodophenol219.9911.050.01.0
Furan-2-boronic acid111.906.760.01.2
Tetrakis(triphenylphosphine)palladium(0)1155.561.731.50.03
Potassium Carbonate138.2120.71503.0
1,4-Dioxane (Solvent)88.11~154--
Water (Solvent)18.0250--
Product: this compound 160.17 6.4 - 7.2 (Expected) 40.0 - 45.0 80-90% Yield

Visualization of Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_setup 1. Reaction Setup cluster_workup 3. Work-up start Start add_reagents Add 3-Iodophenol, Furan-2-boronic acid, K₂CO₃ to flask start->add_reagents add_catalyst Add Pd(PPh₃)₄ catalyst add_reagents->add_catalyst add_solvents Add Dioxane and Water add_catalyst->add_solvents degas Degas mixture (Ar bubbling or Vac/Backfill) add_solvents->degas reaction 2. Suzuki Coupling Reaction Heat to 85-90 °C, 12-16 h under Argon atmosphere degas->reaction cool Cool to room temperature reaction->cool filter_celite Filter through Celite® cool->filter_celite extract Liquid-Liquid Extraction (EtOAc/Water) filter_celite->extract wash_brine Wash organic layer with brine extract->wash_brine dry_concentrate Dry (MgSO₄) and Concentrate wash_brine->dry_concentrate purification 4. Purification Flash Column Chromatography (Silica gel, Hexanes/EtOAc) dry_concentrate->purification characterization 5. Characterization (NMR, MS, MP) purification->characterization end_product Pure this compound characterization->end_product

References

Application Notes and Protocols: In Vitro Anticancer Activity of 3-(Furan-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a well-established class of molecules known for their diverse biological activities, including cytotoxic properties against cancer cells.[1][2][3] Among these, derivatives incorporating a furan moiety have garnered significant attention due to their potential as anticancer agents.[4][5] The furan ring is a versatile pharmacophore present in several biologically active molecules and approved drugs.[6] This document provides a summary of the in vitro anticancer activity of various derivatives that contain the 3-(furan-2-yl)phenol structural motif or are closely related furan-containing heterocyclic compounds.

The presented data and protocols are derived from studies on newly synthesized chalcones, thiazoles, and other furan-based derivatives, highlighting their cytotoxic effects on various human cancer cell lines.[7][8][9] The mechanisms of action for some of these compounds involve the induction of apoptosis through the intrinsic mitochondrial pathway and cell cycle arrest, which are critical targets in cancer therapy.[1][4] These notes are intended to serve as a resource for researchers in the field of medicinal chemistry and oncology, providing both quantitative data for structure-activity relationship (SAR) studies and detailed protocols for the evaluation of similar compounds.

Data Presentation: Cytotoxicity of Furan Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of selected furan-containing compounds against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Novel Pyrazolyl Hybrid Chalcones [7][8]

CompoundA549 (Lung) IC50 (µg/mL)HepG2 (Liver) IC50 (µg/mL)
7g 27.726.6
Doxorubicin 28.321.6

Table 2: In Vitro Cytotoxicity of Furan-Based Derivatives Against Breast Cancer Cells [4]

CompoundMCF-7 (Breast) IC50 (µM)MCF-10A (Normal Breast) IC50 (µM)Selectivity Index (SI)
4 4.06> 100> 24.6
7 2.96> 100> 33.7
Staurosporine 0.012--

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and related derivatives are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic potential of compounds.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

b. Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

c. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

a. Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.

b. Materials:

  • Human cancer cell lines

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

c. Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the cell cycle progression.

a. Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.

b. Materials:

  • Human cancer cell lines

  • Test compounds

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

c. Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram.[10]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for evaluating anticancer compounds and the signaling pathway implicated in the action of some furan derivatives.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening synthesis Compound Synthesis (e.g., this compound derivatives) cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity Test Compounds ic50 IC50 Determination cytotoxicity->ic50 Identify Potent Compounds mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway Signaling Pathway Analysis (Western Blot) mechanism->pathway

Caption: Workflow for anticancer compound evaluation.

G cluster_pathway Intrinsic Apoptosis Pathway compound Furan Derivative bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Effector) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic pathway of apoptosis induction.

References

Application Notes and Protocols for Antibacterial and Antifungal Assays of Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antibacterial and antifungal properties of furan-based compounds. The included methodologies are essential for the screening and characterization of new antimicrobial agents, aiding in the discovery and development of novel therapeutics.

Introduction to Furan-Based Antimicrobials

Furan, a five-membered aromatic heterocycle, is a core structural component in numerous pharmacologically active compounds.[1][2] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3] The antimicrobial efficacy of these compounds is often attributed to the furan ring's ability to participate in various chemical interactions that are crucial for binding to target receptors in microorganisms.[1] Notable examples include nitrofurantoin, a synthetic nitrofuran derivative used to treat urinary tract infections, and various natural furan derivatives that exhibit significant antimicrobial effects.[1][3] The mechanism of action for many furan-based compounds involves unique pathways, such as the reductive activation of nitrofurans within bacterial cells to produce reactive intermediates that damage bacterial DNA and proteins.[1][4] Other furan derivatives, like furanones, have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.

Data Presentation: Antimicrobial Activity of Furan-Based Compounds

The following tables summarize the quantitative data on the antimicrobial activity of various furan-based compounds against a range of bacterial and fungal strains. The data is primarily presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Table 1: Antibacterial Activity of Furan-Based Compounds (MIC in µg/mL)

Compound/DerivativeEscherichia coliStaphylococcus aureusPseudomonas aeruginosaStreptococcus pyogenesSalmonella entericaReference(s)
3-aryl-3-(furan-2-yl)propanoic acid derivative64----[5]
4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivative---0.0970.78[2]
Aryl furan derivative 73ActiveActive---[6]
Nitrofurantoin-----[1]
2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1)16 (bacteriostatic), 32 (bactericidal)----[7]

Table 2: Antifungal Activity of Furan-Based Compounds (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerHistoplasma capsulatumParacoccidioides brasiliensisTrichophyton rubrumReference(s)
Dibenzofuran bis(bibenzyl)16 - 512----[3]
Nitrofuran derivative 13.9----[8][9]
Nitrofuran derivative 3---0.48-[8]
Nitrofuran derivative 53.9----[9]
Nitrofuran derivative 8----0.98[8]
Nitrofuran derivative 9---0.48-[8]
Nitrofuran derivative 11--0.48--[8][9]
Nitrofuran derivative 12----0.98[8]
Nitrofuran derivative 13----0.98[8]

Table 3: Antifungal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamides against Sclerotinia sclerotiorum (EC₅₀ in mg/L)

CompoundEC₅₀ (mg/L)Reference(s)
Compound 4b0.1 - 1.1[10]
Compound 4g0.1 - 1.1[10]
Compound 4h0.1 - 1.1[10]
Compound 4i0.140 ± 0.034[10]
Compound 5j0.1 - 1.1[10]
Boscalid (control)0.645 ± 0.023[10]

Experimental Protocols

Detailed methodologies for key antibacterial and antifungal assays are provided below. These protocols are based on established standards, including those from the Clinical and Laboratory Standards Institute (CLSI).[5][11][12]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Test furan-based compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the furan-based compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the diluted compound and to a positive control well (containing only broth and inoculum).

    • Include a negative control well with broth only to check for sterility.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by reading the optical density (OD) with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth.

  • Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC test.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[3][9]

Protocol 3: Agar Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks

  • Test furan-based compound

  • Bacterial or fungal strains

  • Mueller-Hinton Agar plates

  • Sterile swabs

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the MIC protocol (0.5 McFarland standard).

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three different directions to ensure uniform growth.

  • Disk Application:

    • Aseptically apply paper disks impregnated with a known concentration of the furan-based compound onto the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the test organism.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antimicrobial Assays

The following diagram illustrates the general workflow for screening and characterizing the antimicrobial activity of furan-based compounds.

G cluster_screening Primary Screening cluster_characterization Further Characterization cluster_mechanism Mechanism of Action Studies start Furan-Based Compound Library mic MIC Assay (Broth Microdilution) start->mic mbc_mfc MBC/MFC Assay mic->mbc_mfc disk Disk Diffusion Assay mic->disk mechanism Target Identification / Pathway Analysis mbc_mfc->mechanism disk->mechanism end Lead Compound Identification mechanism->end

Caption: General workflow for antimicrobial compound screening.

Signaling Pathway: Reductive Activation of Nitrofurans

This diagram depicts the proposed mechanism of action for nitrofuran compounds, which involves their activation by bacterial nitroreductases.

G cluster_cell Bacterial Cell cluster_targets Cellular Targets nitrofuran Nitrofuran Prodrug nitroreductase Bacterial Nitroreductases (NfsA, NfsB) nitrofuran->nitroreductase Reduction reactive_intermediates Reactive Intermediates (nitroso, hydroxylamino) nitroreductase->reactive_intermediates dna DNA Damage reactive_intermediates->dna ribosomes Ribosomal Protein Inhibition reactive_intermediates->ribosomes enzymes Metabolic Enzyme Inhibition reactive_intermediates->enzymes bacterial_death Bacterial Cell Death dna->bacterial_death ribosomes->bacterial_death enzymes->bacterial_death

Caption: Reductive activation pathway of nitrofurans in bacteria.

Logical Relationship: Furanone Inhibition of Quorum Sensing

This diagram illustrates how furanone compounds can interfere with bacterial quorum sensing, a key regulator of virulence factor production and biofilm formation.

G cluster_qs Bacterial Quorum Sensing autoinducer Autoinducer (e.g., AHL) receptor Receptor Protein (e.g., LuxR) autoinducer->receptor Binds to gene_expression Virulence Gene Expression receptor->gene_expression Activates inhibition Inhibition furanone Furanone Compound furanone->receptor Competes with Autoinducer for Binding

Caption: Furanone interference with bacterial quorum sensing.

References

Application Notes and Protocols: The Use of 3-(Furan-2-yl)phenol Scaffolds in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of kinase inhibitors based on a 3-(furan-2-yl)phenol scaffold. The furan-2-yl-phenyl moiety has been identified as a key pharmacophore in the development of potent and selective inhibitors for various kinases, particularly Phosphoinositide 3-Kinase γ (PI3Kγ). This document offers detailed experimental protocols for the synthesis of a representative inhibitor, along with methods for its biological evaluation.

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The furan ring is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets. When coupled with a phenol ring, the resulting this compound structure provides a valuable platform for the design of kinase inhibitors. The hydroxyl group of the phenol can act as a crucial hydrogen bond donor, while the furan ring can engage in various interactions within the kinase active site.

This document focuses on a class of furan-2-ylmethylene thiazolidinediones, which have been developed as potent and selective PI3Kγ inhibitors. One of the lead compounds from this series, AS-252424, demonstrates the successful application of the furan-2-yl-phenyl scaffold in achieving high inhibitory potency and selectivity.

Data Presentation

The inhibitory activity of the representative compound, AS-252424, against various PI3K isoforms is summarized in the table below. This data highlights the selectivity of the compound for PI3Kγ.

CompoundTargetIC50 (nM)[1][2][3]
AS-252424 PI3Kγ30
PI3Kα940
PI3Kβ20,000
PI3Kδ20,000

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. PI3Kγ is a member of the Class I PI3Ks and is primarily activated by G-protein coupled receptors (GPCRs). Its activation leads to the phosphorylation of PIP2 to PIP3, which in turn activates downstream effectors such as AKT. Inhibitors targeting PI3Kγ can modulate these signaling events, making them promising therapeutic agents for inflammatory diseases and certain cancers.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival AKT->Cell_Survival promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Ligand Ligand Ligand->GPCR Inhibitor This compound -based Inhibitor Inhibitor->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound-based kinase inhibitors is depicted below. It involves the chemical synthesis of the target compounds, followed by in vitro biochemical assays to determine their inhibitory potency and selectivity. Subsequently, promising compounds are evaluated in cell-based assays to assess their effects on cellular signaling and function.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 3-Hydroxyphenylboronic acid, 2-formylfuran) intermediate Synthesis of 5-(3-hydroxyphenyl)furan-2-carbaldehyde start->intermediate final_compound Condensation with Thiazolidinedione intermediate->final_compound purification Purification and Characterization final_compound->purification biochemical_assay In Vitro Kinase Assay (e.g., PI3Kγ activity) purification->biochemical_assay cellular_assay Cell-Based Assay (e.g., p-AKT Western Blot) purification->cellular_assay data_analysis Data Analysis (IC50 determination) biochemical_assay->data_analysis cellular_assay->data_analysis

Workflow for Synthesis and Evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Representative Furan-2-ylmethylene Thiazolidinedione Inhibitor

This protocol describes a representative synthesis of a furan-2-ylmethylene thiazolidinedione inhibitor, based on the methods reported for the synthesis of AS-252424 and related analogs.[4] The synthesis involves a Suzuki coupling to form the furan-phenyl bond, followed by a Knoevenagel condensation.

Step 1: Synthesis of 5-(3-methoxyphenyl)furan-2-carbaldehyde

  • To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in a 2:1 mixture of toluene and ethanol, add 3-methoxyphenylboronic acid (1.2 eq) and a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir under an argon atmosphere for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(3-methoxyphenyl)furan-2-carbaldehyde.

Step 2: Synthesis of 5-(3-hydroxyphenyl)furan-2-carbaldehyde

  • Dissolve 5-(3-methoxyphenyl)furan-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C under an argon atmosphere.

  • Add a 1M solution of boron tribromide in dichloromethane (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(3-hydroxyphenyl)furan-2-carbaldehyde, which can be used in the next step without further purification.

Step 3: Synthesis of 5-((5-(3-hydroxyphenyl)furan-2-yl)methylene)thiazolidine-2,4-dione

  • To a solution of 5-(3-hydroxyphenyl)furan-2-carbaldehyde (1.0 eq) and thiazolidine-2,4-dione (1.1 eq) in ethanol, add piperidine (0.2 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the final product.

Protocol 2: In Vitro PI3Kγ Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PI3Kγ using a commercially available ADP-Glo™ Kinase Assay.[5][6]

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, and 0.025 mg/ml BSA.

  • Prepare a lipid substrate solution of phosphatidylinositol (PI) in the reaction buffer.

  • Serially dilute the test compound in DMSO and then in the reaction buffer.

  • In a 96-well plate, add the test compound solution, the PI3Kγ enzyme, and the lipid substrate.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Assay for PI3K Pathway Inhibition (Western Blot for p-AKT)

This protocol describes a method to assess the inhibitory effect of a compound on the PI3K pathway in a cellular context by measuring the phosphorylation of AKT.

  • Culture a suitable cell line (e.g., THP-1 monocytes) in appropriate growth medium.

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with a suitable agonist (e.g., 100 ng/mL MCP-1) for 15 minutes to activate the PI3K pathway.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize the levels of phospho-AKT to total AKT to determine the extent of inhibition.

Conclusion

The this compound scaffold serves as a valuable starting point for the design and synthesis of potent and selective kinase inhibitors. The provided protocols offer a framework for the synthesis of furan-2-ylmethylene thiazolidinediones and their evaluation as PI3Kγ inhibitors. These methodologies can be adapted for the development of inhibitors targeting other kinases, contributing to the advancement of drug discovery efforts in various therapeutic areas.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the functionalization of 3-(Furan-2-yl)phenol via palladium-catalyzed cross-coupling reactions. While direct cross-coupling with the phenolic hydroxyl group can be challenging, a common and effective approach involves the conversion of the phenol to a more reactive electrophile, such as a triflate or nonaflate. This document outlines generalized protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings of the corresponding aryl triflate, 3-(Furan-2-yl)phenyl trifluoromethanesulfonate.

Introduction to Cross-Coupling of this compound Derivatives

The this compound scaffold is a valuable building block in medicinal chemistry and materials science, combining the electronic properties of a furan ring with the versatile reactivity of a phenol. Palladium-catalyzed cross-coupling reactions are powerful tools for the elaboration of this core structure, enabling the formation of carbon-carbon and carbon-nitrogen bonds to introduce a wide range of functional groups and build molecular complexity.

Due to the relatively low reactivity of the C-O bond in phenols, direct cross-coupling is often inefficient. A widely adopted strategy is the in-situ or ex-situ conversion of the phenolic hydroxyl group into a better leaving group, such as a triflate (-OTf) or nonaflate (-ONf). This transformation significantly enhances the substrate's reactivity in palladium-catalyzed cycles. The protocols described herein are based on this established methodology for analogous substrates and provide a strong foundation for the successful cross-coupling of this compound derivatives.

General Experimental Workflow

The general workflow for the cross-coupling of this compound involves a two-step process: activation of the phenol and the subsequent palladium-catalyzed cross-coupling reaction.

G A This compound B Activation (e.g., Tf2O, Pyridine) A->B C 3-(Furan-2-yl)phenyl triflate B->C E Pd Catalyst, Ligand, Base C->E D Cross-Coupling Partner (Boronic acid, Alkene, Amine, Alkyne) D->E F Cross-Coupled Product E->F

Caption: General workflow for cross-coupling of this compound.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. This reaction is widely used to synthesize biaryl structures, which are prevalent in pharmaceuticals.

Experimental Protocol
  • Preparation of 3-(Furan-2-yl)phenyl trifluoromethanesulfonate: To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0 °C, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Suzuki-Miyaura Coupling: In a dry Schlenk tube, combine 3-(Furan-2-yl)phenyl triflate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). Add a suitable solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Tabulated Data for Suzuki-Miyaura Coupling (Representative)
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O90885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O100680-90
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001275-85

Note: The data presented are representative yields for Suzuki-Miyaura couplings of analogous aryl triflates and may vary for 3-(Furan-2-yl)phenyl triflate.

Heck Reaction: Synthesis of Alkenyl Derivatives

The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of styrenyl and other vinyl-substituted aromatic compounds.

Experimental Protocol
  • Heck Coupling: To a sealed tube, add 3-(Furan-2-yl)phenyl triflate (1.0 eq), the desired alkene (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 eq). Add a polar aprotic solvent (e.g., DMF or NMP). Degas the mixture and heat to 100-140 °C for 12-24 hours. After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Tabulated Data for Heck Reaction (Representative)
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tolyl)₃ (6)Et₃NDMF1201670-85
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃NMP1402465-80
3CyclohexenePd(OAc)₂ (5)P(Cy)₃ (10)Cs₂CO₃1,4-Dioxane1101850-65

Note: The data presented are representative yields for Heck reactions of analogous aryl triflates and may vary for 3-(Furan-2-yl)phenyl triflate.

Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of arylamines from aryl halides or triflates.

Experimental Protocol
  • Buchwald-Hartwig Amination: In a glovebox, combine 3-(Furan-2-yl)phenyl triflate (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, SPhos, or RuPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq). Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane). Seal the reaction vessel and heat to 80-110 °C for 8-24 hours. After cooling, quench the reaction, extract with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.

Tabulated Data for Buchwald-Hartwig Amination (Representative)
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene1001280-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101875-90
3BenzylamineG3-XPhos (2)-Cs₂CO₃t-BuOH901085-95

Note: The data presented are representative yields for Buchwald-Hartwig aminations of analogous aryl triflates and may vary for 3-(Furan-2-yl)phenyl triflate.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-OTf PdII Ar-Pd(II)(OTf)L_n OA->PdII LE Ligand Exchange PdII->LE Amido Ar-Pd(II)(NR2)L_n LE->Amido Amine R2NH Amine->LE Base Base Base->LE RE Reductive Elimination Amido->RE RE->Pd0 Product Ar-NR2 RE->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate, providing access to valuable arylalkyne building blocks.

Experimental Protocol
  • Sonogashira Coupling: In a Schlenk flask, dissolve 3-(Furan-2-yl)phenyl triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) in a suitable solvent (e.g., THF or DMF). Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent. Add the terminal alkyne (1.1-1.5 eq). Degas the mixture and stir at room temperature to 60 °C for 2-12 hours. Monitor the reaction by TLC. Upon completion, filter off the amine hydrohalide salt, concentrate the filtrate, and purify the residue by column chromatography.

Tabulated Data for Sonogashira Coupling (Representative)
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHF50685-95
21-HexynePd(PPh₃)₄ (2)CuI (1)DIPADMFRT1280-90
3TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/4)CuI (2)Et₃NToluene60490-98

Note: The data presented are representative yields for Sonogashira couplings of analogous aryl triflates and may vary for 3-(Furan-2-yl)phenyl triflate.

Applications in Drug Discovery and Development

Derivatives of this compound synthesized via these cross-coupling methods are of significant interest in drug discovery. The biaryl, styrenyl, amino, and alkynyl moieties introduced can serve as key pharmacophores or as handles for further functionalization. These structures can be explored for their potential as kinase inhibitors, GPCR modulators, and in other therapeutic areas where extended aromatic systems are beneficial for target engagement. The modular nature of these synthetic routes allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a fume hood or glovebox.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application Notes and Protocols for the Synthesis of 3-(Furan-2-yl)phenol from Biobased Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The transition from petrochemical-based feedstocks to renewable, biobased starting materials is a cornerstone of modern green chemistry. Furanic compounds, derived from the dehydration of C5 and C6 sugars in lignocellulosic biomass, and phenols, accessible through lignin depolymerization, represent two major classes of bio-derived platform chemicals.[1] This document provides a detailed methodology for the synthesis of 3-(Furan-2-yl)phenol, a valuable heterocyclic biaryl compound, by strategically combining these two biobased building blocks. The synthetic approach relies on a robust and modular Suzuki-Miyaura cross-coupling reaction, offering a pathway to novel chemical entities with potential applications in medicinal chemistry and materials science.

Overall Synthetic Strategy:

The synthesis of this compound from biobased furan and phenol is accomplished via a four-step sequence. The phenolic hydroxyl group is initially protected as a methyl ether (anisole) to ensure compatibility with the organometallic reagents used in the cross-coupling reaction.

Experimental Workflow Diagram

G cluster_furan Furan Precursor Synthesis cluster_phenol Phenol Precursor Synthesis cluster_coupling Coupling and Deprotection Furfural Furfural (from Biomass) Furan Furan Furfural->Furan Step 1: Decarbonylation Bromofuran 2-Bromofuran Furan->Bromofuran Step 2: Bromination Coupled 3-(Furan-2-yl)anisole Bromofuran->Coupled Step 3: Suzuki Coupling Lignin Lignin (from Biomass) Phenol Phenol Lignin->Phenol Depolymerization Anisole Anisole Phenol->Anisole Methylation Bromoanisole 3-Bromoanisole Anisole->Bromoanisole Bromination BoronicAcid 3-Methoxyphenylboronic Acid Bromoanisole->BoronicAcid Borylation BoronicAcid->Coupled FinalProduct This compound Coupled->FinalProduct Step 4: Demethylation Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 inv1 Oxidative Addition pd_add Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 inv2 Transmetalation transmetal Transmetalation (R²-B(OR)₂) pd_complex2->pd0 inv3 Reductive Elimination product_out Product (3-(Furan-2-yl)anisole) pd_complex2->product_out reduct_elim Reductive Elimination product R¹-R² reactant1 R¹-X (2-Bromofuran) reactant1->pd_complex1 reactant2 R²-B(OR)₂ (3-Methoxyphenylboronic Acid) reactant2->pd_complex2

References

Application Notes and Protocols for High-Throughput Screening of 3-(Furan-2-yl)phenol Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the high-throughput screening (HTS) of compound libraries based on the 3-(Furan-2-yl)phenol scaffold. This document outlines strategies for identifying bioactive molecules within these libraries that modulate specific biological targets, with a focus on G protein-coupled receptors (GPCRs) and enzymatic inhibitors. The protocols are designed for implementation in a drug discovery setting, leveraging common HTS technologies.

Introduction to this compound Libraries

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The furan ring, an electron-rich aromatic heterocycle, can participate in various interactions with biological targets, while the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor.[1][2] This unique combination of structural features makes libraries of this compound derivatives a valuable resource for identifying novel drug candidates for a wide range of therapeutic targets.[3][4] Furan-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, phenolic compounds are known for their diverse bioactivities.[3][4]

High-throughput screening (HTS) is a critical tool in early-stage drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target.[5] This document details two primary HTS approaches for screening this compound libraries: a cell-based assay for GPCR modulation and a biochemical fluorescence-based assay for enzyme inhibition.

Cell-Based High-Throughput Screening for GPCR Modulation

G protein-coupled receptors (GPCRs) represent one of the largest families of drug targets, making them a primary focus for screening novel compound libraries.[6][7] Cell-based assays are particularly well-suited for screening GPCR activity as they can measure the downstream signaling events that occur upon receptor activation or inhibition in a physiologically relevant context.[8][9]

Assay Principle: Calcium Flux Assay

Many GPCRs, upon activation, signal through the Gαq pathway, leading to an increase in intracellular calcium concentration ([Ca2+]).[6] This change in [Ca2+] can be detected using calcium-sensitive fluorescent dyes. This protocol describes a no-wash, fluorescence-based calcium flux assay, a common and robust method for HTS of GPCRs.[9]

Experimental Protocol: Calcium Flux Assay

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • This compound compound library (dissolved in DMSO)

  • Control agonist and antagonist for the target GPCR

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling capabilities

Protocol:

  • Cell Plating:

    • Culture HEK293 cells expressing the target GPCR to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well microplate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a compound plate by dispensing 100 nL of the this compound library compounds (at a stock concentration of 10 mM in DMSO) into individual wells of a 384-well plate.

    • Include wells with a known agonist (positive control for agonist screening) and a known antagonist (for antagonist screening). Use DMSO-only wells as a negative control.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handler.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

    • For Agonist Screening:

      • Record a baseline fluorescence reading for 10-20 seconds.

      • Add 10 µL of assay buffer to each well.

      • Add the compounds from the compound plate to the cell plate.

      • Immediately begin recording fluorescence intensity for 2-3 minutes.

    • For Antagonist Screening:

      • Record a baseline fluorescence reading for 10-20 seconds.

      • Add the compounds from the compound plate to the cell plate and incubate for 15-30 minutes.

      • Add a known agonist at a concentration that elicits ~80% of the maximal response (EC80).

      • Immediately begin recording fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the controls. For agonist screening, express activity as a percentage of the response to the control agonist. For antagonist screening, express activity as a percentage of inhibition of the agonist response.

    • Identify "hits" as compounds that produce a response greater than a predefined threshold (e.g., >50% activation for agonists or >50% inhibition for antagonists).

Data Presentation
ParameterAgonist ScreeningAntagonist Screening
Positive Control Known GPCR AgonistKnown GPCR Antagonist
Negative Control DMSODMSO + Agonist
Readout Increase in FluorescenceDecrease in Fluorescence
Hit Criteria > 50% Activation> 50% Inhibition

Workflow Diagram

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate GPCR-expressing cells incubate_24h Incubate 24h plate_cells->incubate_24h load_dye Load with Calcium Dye incubate_dye Incubate load_dye->incubate_dye add_compounds Add Library Compounds incubate_dye->add_compounds measure_fluorescence Measure Fluorescence add_compounds->measure_fluorescence calculate_deltaF Calculate ΔF normalize_data Normalize to Controls calculate_deltaF->normalize_data identify_hits Identify Hits normalize_data->identify_hits G cluster_pathway FRET Assay Principle Enzyme Protease Substrate_cleaved Cleaved Substrate (Donor separated from Quencher) High Fluorescence Enzyme->Substrate_cleaved Cleavage Substrate_intact Intact FRET Substrate (Donor + Quencher) Low Fluorescence Substrate_intact->Enzyme Inhibitor Inhibitor (from Library) Inhibitor->Enzyme G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_compounds Dispense Compounds add_enzyme Add Enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add FRET Substrate pre_incubate->add_substrate kinetic_read Kinetic Fluorescence Read add_substrate->kinetic_read calculate_rates Calculate Reaction Rates calculate_inhibition Calculate % Inhibition calculate_rates->calculate_inhibition identify_hits Identify Hits calculate_inhibition->identify_hits G cluster_screening Screening Cascade Primary_Screen Primary HTS (e.g., Calcium Flux or FRET) Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Curves Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay (e.g., Label-Free Impedance) Dose_Response->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

References

Application Notes and Protocols: 3-(Furan-2-yl)phenol in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on established principles of polymer chemistry and data from structurally related furan- and phenol-containing monomers. As of the latest literature review, specific experimental data and established applications for 3-(Furan-2-yl)phenol in materials science are not widely published. Therefore, the information provided herein is intended to serve as a foundational guide and a starting point for research and development. The experimental parameters and expected material properties are extrapolations from analogous systems and should be optimized and verified empirically.

Introduction

This compound is a bifunctional monomer containing a reactive phenolic hydroxyl group and a furan ring. This unique combination of functionalities makes it a promising candidate for the development of novel, high-performance, and potentially bio-based polymers. The furan moiety, derivable from renewable resources, can impart increased thermal stability and char yield, while the phenolic group is a versatile handle for various polymerization reactions.[1] This document outlines potential applications of this compound in the synthesis of advanced thermosetting polymers, specifically polybenzoxazines and epoxy resins.

Potential Application 1: High-Performance Benzoxazine Resins

Benzoxazine resins are a class of thermosetting polymers known for their excellent thermal stability, low water absorption, high glass transition temperatures, and good mechanical properties.[2] The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde. The incorporation of a furan group into the benzoxazine structure via this compound is anticipated to enhance the thermal performance of the resulting polybenzoxazine.[2][3]

Logical Relationship: Synthesis of Furan-Containing Benzoxazine

benzoxazine_synthesis phenol This compound reaction Mannich Condensation phenol->reaction amine Primary Amine (e.g., Aniline) amine->reaction formaldehyde Paraformaldehyde formaldehyde->reaction solvent Solvent (e.g., Toluene) solvent->reaction monomer Furan-Benzoxazine Monomer purification Purification (Washing, Drying) reaction->purification Crude Product purification->monomer Purified Monomer

Caption: Synthesis of a furan-containing benzoxazine monomer.

Experimental Protocol: Synthesis of a this compound-Based Benzoxazine Monomer

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Paraformaldehyde

  • Toluene (or other suitable solvent)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1 mol equivalent), aniline (1 mol equivalent), and paraformaldehyde (2 mol equivalents).

  • Add toluene as a solvent.

  • Stir the mixture and heat to 100°C for approximately 2-4 hours.[2]

  • After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in ethyl ether.

  • Wash the organic phase three times with a 3 M NaOH solution to remove unreacted phenol, followed by three washes with deionized water until the aqueous phase is neutral.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the ethyl ether under reduced pressure.

  • Dry the final product, a fine powder, under vacuum at 40-50°C.

Experimental Protocol: Thermal Curing of the Benzoxazine Monomer

Procedure:

  • Place a sample of the synthesized benzoxazine monomer in a differential scanning calorimeter (DSC).

  • Heat the sample under a nitrogen atmosphere at a rate of 10°C/min from room temperature to 300°C to determine the polymerization exotherm. The peak of the exotherm indicates the curing temperature. Furan-containing benzoxazines typically show polymerization temperatures between 220°C and 260°C.[4]

  • For bulk polymerization, heat the monomer in an oven using a step-wise curing profile, for example:

    • 180°C for 1 hour

    • 200°C for 2 hours

    • 220°C for 1 hour

    • Post-cure at 240°C for 1 hour.

Anticipated Material Properties

The resulting polybenzoxazine is expected to exhibit high thermal stability due to the incorporation of the furan moiety.

PropertyAnticipated Value Range
Glass Transition Temp. (Tg)200 - 350 °C
5% Weight Loss Temp. (TGA)> 350 °C
Char Yield at 800°C (in N₂)40 - 55%
Water Absorption< 1.5%

Note: These values are representative of furan-containing and multifunctional benzoxazine resins reported in the literature and should be confirmed by experimental analysis.

Potential Application 2: Bio-Based Epoxy Resins

Epoxy resins are widely used thermosets in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.[1] this compound can be converted into a diglycidyl ether, which can serve as a bio-based alternative to petroleum-derived epoxy monomers like the diglycidyl ether of bisphenol A (DGEBA).[5]

Experimental Workflow: Epoxy Resin Synthesis and Curing

epoxy_workflow cluster_synthesis Monomer Synthesis cluster_curing Curing Process s1 This compound s4 Reaction (Glycidylation) s1->s4 s2 Epichlorohydrin s2->s4 s3 NaOH s3->s4 s5 Furan-Epoxy Monomer s4->s5 c1 Furan-Epoxy Monomer c3 Mixing & Degassing c1->c3 c2 Curing Agent (e.g., Amine) c2->c3 c4 Thermal Cure c3->c4 c5 Cured Epoxy Thermoset c4->c5

Caption: Workflow for furan-based epoxy resin synthesis and curing.

Experimental Protocol: Synthesis of Diglycidyl Ether of this compound

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (NaOH), solid or 50% aqueous solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), optional

  • Solvent (e.g., isopropanol, toluene)

Procedure:

  • Charge a reactor equipped with a stirrer, thermometer, and dropping funnel with this compound (1 mol equivalent) and an excess of epichlorohydrin (2-5 mol equivalents).

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add a 50% aqueous solution of NaOH (2 mol equivalents) over a period of 1-2 hours, maintaining the reaction temperature. The use of a phase-transfer catalyst can improve the reaction rate.

  • After the addition is complete, continue stirring for another 1-2 hours.

  • Wash the organic layer with hot water to remove the salt formed during the reaction.

  • Distill off the excess epichlorohydrin under vacuum.

  • Dissolve the residue in a suitable solvent like toluene and wash again with water.

  • Remove the solvent by vacuum distillation to obtain the liquid epoxy monomer.

Experimental Protocol: Curing of the Furan-Based Epoxy Resin

Materials:

  • Synthesized furan-based epoxy monomer

  • Amine curing agent (e.g., isophorone diamine, IPDA)

Procedure:

  • Calculate the stoichiometric amount of the amine curing agent required based on the epoxy equivalent weight (EEW) of the synthesized monomer.

  • Warm the epoxy monomer slightly (e.g., to 40°C) to reduce its viscosity.

  • Add the calculated amount of curing agent and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into a pre-heated mold.

  • Cure in an oven. A typical curing cycle for an amine-cured system would be 80°C for 2 hours followed by 150°C for 3 hours. (The optimal curing schedule should be determined by DSC analysis).

Anticipated Material Properties

The furan-containing epoxy thermoset is expected to show improved thermal stability compared to standard BPA-based epoxies.

PropertyAnticipated Value Range
Glass Transition Temp. (Tg)100 - 180 °C
5% Weight Loss Temp. (TGA)> 320 °C
Char Yield at 1000°C (in N₂)> 35%
Tensile Strength60 - 90 MPa

Note: These values are based on literature for furan-based epoxy resins and will depend on the specific curing agent and cure cycle used.[1]

Conclusion

This compound represents a versatile, and potentially bio-based, building block for the synthesis of high-performance thermosetting polymers. Its incorporation into benzoxazine and epoxy resin systems is expected to yield materials with enhanced thermal stability and high char yields, making them suitable for applications requiring high-temperature resistance. The protocols and data presented here provide a solid foundation for researchers to begin exploring the potential of this promising monomer in materials science. Experimental validation is necessary to confirm the properties and optimize the processing of these novel materials.

References

Troubleshooting & Optimization

Optimizing Suzuki coupling yield for 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki coupling synthesis of 3-(Furan-2-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Suzuki-Miyaura coupling reaction?

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction catalyzed by a palladium complex.[1] It involves the cross-coupling of an organoboron compound (like furan-2-ylboronic acid) with an organohalide (such as 3-bromophenol or 3-iodophenol) in the presence of a base.[1] The reaction is widely used in academic and industrial settings due to its high functional group tolerance and relatively mild reaction conditions.[2]

Q2: Why is the yield of my this compound synthesis unexpectedly low?

Low yields in Suzuki couplings, particularly with heteroaromatic compounds like furan, can stem from several factors:

  • Protodeboronation: Furan-2-ylboronic acid is known to be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in polar protic solvents or under prolonged heating.[3]

  • Catalyst Inactivity: The palladium catalyst may be inactive or degraded. Pd(0) species are sensitive to oxygen, and incomplete degassing can lead to catalyst oxidation.[4][5]

  • Inappropriate Reaction Conditions: The choice of base, solvent, temperature, and ligand is crucial and often substrate-specific. An unoptimized combination can lead to a sluggish reaction or decomposition.[6][7]

  • Homocoupling: A common side reaction where two molecules of the boronic acid couple to form a bifuran byproduct, often promoted by the presence of oxygen or Pd(II) species.[8]

  • Poor Reagent Quality: Impurities in starting materials, solvents, or degradation of the boronic acid over time can significantly reduce yield.[4]

Q3: What are the most common side reactions and how can they be minimized?

The two primary side reactions are protodeboronation and homocoupling.

  • To Minimize Protodeboronation: Use anhydrous solvents, rigorously degas the reaction mixture, and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are often more stable than the corresponding boronic acids.[3][9] Shorter reaction times with a more active catalyst can also help "outrun" the decomposition.[10]

  • To Minimize Homocoupling: Ensure thorough degassing of all reagents and solvents to remove oxygen.[8] Using a Pd(0) source directly or ensuring the complete reduction of a Pd(II) precatalyst can also be beneficial. Some protocols suggest avoiding an excess of the boronic acid.

Q4: How do I select the optimal palladium catalyst and ligand for this reaction?

The choice of catalyst and ligand is critical for success.

  • Palladium Source: Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that become catalytically active in the reaction mixture.[11][12] For challenging couplings, preformed catalysts with specific ligands (precatalysts) can offer higher activity and reproducibility.

  • Ligands: Electron-rich and bulky phosphine ligands are often required for efficient coupling, especially with less reactive partners like aryl chlorides.[11][12] Ligands like SPhos, RuPhos, or P(t-Bu)₃ can significantly accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[7][11][12] The use of N-heterocyclic carbene (NHC) ligands has also proven effective.[13]

Q5: Which base and solvent system is recommended for coupling with a phenol derivative?

  • Base: The base activates the organoboron species, facilitating transmetalation.[14] For phenolic substrates, a moderately strong base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and often give good results.[15][16] Stronger bases like cesium carbonate (Cs₂CO₃) may be effective but can also promote side reactions.[16]

  • Solvent: A mixture of an organic solvent and water is frequently employed.[6] Common systems include dioxane/water, THF/water, or toluene/ethanol/water.[13] The aqueous phase is crucial for dissolving the inorganic base and facilitating the reaction. For substrates sensitive to protodeboronation, anhydrous conditions using solvents like DMF or pure dioxane with a soluble base might be necessary.[17]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Inactive Catalyst Use a fresh source of palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[5] Perform multiple freeze-pump-thaw cycles on the solvent.
Protodeboronation of Furan-2-ylboronic Acid Use the boronic acid as a potassium trifluoroborate salt or a pinacol ester for enhanced stability.[3][9] Minimize reaction time and temperature where possible.
Incorrect Base/Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[16] Try alternative solvent systems such as dioxane/H₂O, toluene/EtOH/H₂O, or anhydrous DMF.[13]
Poor Reagent Quality Check the purity of starting materials (3-halophenol and furan-2-ylboronic acid) by NMR or LC-MS. Boronic acids can degrade upon storage.
Multiple Side Products Homocoupling of Boronic Acid Rigorously degas all solvents and reagents to remove oxygen.[8] Avoid using a large excess of the boronic acid.
Decomposition of Phenol The phenolic -OH can be acidic. If side reactions related to the phenol are suspected, consider protecting it as a methyl or benzyl ether, followed by a deprotection step after the coupling.
Sluggish or Stalled Reaction Low Catalyst Activity Increase catalyst loading (from 1-2 mol% to 5 mol%). Switch to a more active ligand system, such as a Buchwald-type phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[7][13]
Poor Solubility Select a solvent system that fully dissolves all reagents at the reaction temperature. Toluene or dioxane are often good starting points.[17]
Leaving Group Inactivity The reactivity of the halide on the phenol follows the trend I > Br > Cl.[7] If using 3-chlorophenol, a more active catalyst/ligand system and higher temperatures will likely be required compared to 3-bromophenol or 3-iodophenol.[2]

Comparative Data for Reaction Optimization

Table 1: Effect of Palladium Source and Ligand on Yield

Catalyst (mol%) Ligand (mol%) Typical Yield Range (%) Notes
Pd(OAc)₂ (2%) SPhos (4%) 85-95% A common and highly effective system for heteroaryl couplings.
Pd₂(dba)₃ (1.5%) P(t-Bu)₃ (6%) 80-90% Effective for a broad range of substrates, including aryl chlorides.[11][12]
Pd(PPh₃)₄ (5%) None 50-75% A "classical" catalyst; often less active and requires higher loading.

| PdCl₂(dppf) (3%) | None | 70-85% | A robust and reliable catalyst, particularly good at suppressing homocoupling. |

Table 2: Influence of Base and Solvent on a Model Suzuki Coupling

Base (equivalents) Solvent System Temperature (°C) Typical Yield Range (%)
K₂CO₃ (2.0) Dioxane / H₂O (4:1) 90 88-96%
K₃PO₄ (2.0) Toluene / EtOH / H₂O (4:1:1) 85 85-92%
Cs₂CO₃ (2.0) THF / H₂O (4:1) 70 80-90%

| Na₂CO₃ (2.0) | DMF / H₂O (5:1) | 100 | 75-85% |

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative starting point. Optimization may be required.

Reagents:

  • 3-Bromophenol (1.0 eq)

  • Furan-2-ylboronic acid (1.2-1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), finely ground

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-bromophenol, furan-2-ylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product r1x R¹-X (3-Halophenol) r1x->oxidative_addition boronic R²-B(OH)₂ (Furan-2-ylboronic acid) boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Halophenol, Boronic Acid, Catalyst, Base) setup 3. Assemble Under Inert Atmosphere reagents->setup degas 2. Degas Solvents degas->setup heat 4. Heat and Stir (Monitor by TLC/LC-MS) setup->heat quench 5. Cool and Quench heat->quench extract 6. Liquid-Liquid Extraction quench->extract purify 7. Column Chromatography extract->purify analyze 8. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Tree start Low Yield Observed check_reagents Are reagents & catalyst fresh? start->check_reagents check_conditions Were conditions inert? reagents_no Replace with fresh reagents/catalyst. Re-run experiment. check_reagents->reagents_no No reagents_yes Reagents are OK check_reagents->reagents_yes Yes conditions_no Improve degassing. Use Schlenk line. Re-run experiment. check_conditions->conditions_no No conditions_yes Inert conditions confirmed check_conditions->conditions_yes Yes reagents_yes->check_conditions optimize Need to optimize? conditions_yes->optimize screen_ligand Screen Ligands (e.g., SPhos, P(t-Bu)₃) optimize->screen_ligand Yes screen_base Screen Bases (K₂CO₃, K₃PO₄) optimize->screen_base Yes screen_solvent Screen Solvents (Dioxane, Toluene) optimize->screen_solvent Yes

Caption: Decision tree for troubleshooting low Suzuki coupling yield.

References

Technical Support Center: Purification of Crude 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude 3-(Furan-2-yl)phenol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound by column chromatography?

A1: The standard approach involves developing a separation method using Thin-Layer Chromatography (TLC) to identify an optimal solvent system.[1] This system should provide good separation between this compound and its impurities, ideally giving the target compound an Rf value of approximately 0.2-0.3.[2] The chosen conditions are then applied to a larger scale column chromatography setup for bulk purification.

Q2: Which stationary phase is best suited for this purification?

A2: Silica gel is the most common stationary phase for separating moderately polar compounds like phenols.[3] However, due to the acidic nature of the phenolic hydroxyl group, tailing or streaking can occur. If significant issues arise, using deactivated silica gel, alumina, or a reversed-phase silica (like C18) may be necessary.[2][4]

Q3: How do I select the right mobile phase (eluent)?

A3: Selection is almost always performed empirically using TLC.[1] Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the proportion of a more polar solvent such as ethyl acetate or dichloromethane. For phenolic compounds, which can interact strongly with silica, adding a small amount (0.1-1%) of a modifier like acetic or formic acid to the mobile phase can suppress ionization and lead to sharper, more symmetrical peaks.[5][6]

Q4: How can I visualize this compound on a TLC plate?

A4: Since this compound contains aromatic rings and a conjugated system, it should be visible under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator.[7] For chemical staining, potassium permanganate (KMnO₄) is a good general stain for oxidizable groups.[7][8] Ferric chloride (FeCl₃) is a more specific stain for phenols, typically producing a colored spot.[7][9] Iodine vapor is another effective, semi-destructive method for visualizing unsaturated and aromatic compounds.[7][9]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.[10]

  • Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the chamber is saturated with solvent vapors.[11]

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp and/or a chemical stain.[7][11]

  • Optimization: Adjust the polarity of the mobile phase by changing the solvent ratio until the spot corresponding to this compound has an Rf value of approximately 0.2-0.3, with clear separation from impurities.[2] The Retention Factor (Rf) is calculated as the distance traveled by the sample divided by the distance traveled by the solvent.[10]

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase selected from TLC analysis. Pour the slurry into a glass column and allow it to pack uniformly, draining excess solvent until the solvent level is just above the silica surface. Add a thin layer of sand on top to prevent disturbance.[12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent) and carefully pipette it onto the sand layer.[12]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[12]

  • Elution: Carefully add the mobile phase to the column. Apply gentle pressure to begin elution, collecting the eluent in fractions.[1] If a gradient elution is needed, gradually increase the polarity of the mobile phase as the column runs.[1][13]

  • Fraction Analysis: Monitor the composition of each collected fraction by TLC.

  • Product Isolation: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator.

Troubleshooting Guide

Q: My compound is not moving from the baseline on the TLC plate (Rf ≈ 0). What should I do? A: This indicates the mobile phase is not polar enough to elute the compound.[1]

  • Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound remains at the baseline even with 100% ethyl acetate, a more polar solvent system, such as dichloromethane/methanol, may be required.[2]

Q: The spot for my compound is streaking or "tailing" on the TLC plate. How can I fix this? A: Tailing is often caused by strong interactions between an acidic compound and the silica gel stationary phase.[5]

  • Possible Causes & Solutions:

    • Acidic Nature: The phenolic proton may be interacting with the silica. Add a small amount (0.1-1%) of acetic or formic acid to your mobile phase to suppress this interaction.[5]

    • Overloading: Too much sample was spotted on the TLC plate. Try spotting a more dilute solution.

    • Decomposition: The compound may be degrading on the silica. Test for stability using a 2D TLC.[2][5]

Q: I've run my column, but I can't find my compound in any of the fractions. Where did it go? A: There are several possibilities when a compound appears to be lost on the column.

  • Possible Causes & Solutions:

    • Still on the Column: The eluent may not have been polar enough to elute the compound. Try flushing the column with a much more polar solvent (a "methanol purge") to see if the compound comes off.[5]

    • Decomposition: this compound may be unstable on silica gel. Before running a column, spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if a significant amount of degradation occurs.[2] If it is unstable, consider using a less acidic stationary phase like alumina.[2]

    • Eluted in the Solvent Front: If the initial eluent was too polar, the compound may have eluted very quickly with the solvent front. Always check the first few fractions by TLC.[2]

    • Fractions are Too Dilute: The compound may have eluted, but at a concentration too low to be detected by TLC. Try combining and concentrating several fractions where you expected to find your product and re-analyze by TLC.[2]

Q: The separation on the column is poor, and all my fractions are mixed, even though the TLC showed good separation. A: This issue can arise from several factors related to the column setup and sample loading.

  • Possible Causes & Solutions:

    • Column Overloading: Too much crude material was loaded onto the column for the amount of silica gel used. As a general rule, use a silica-to-sample mass ratio of at least 50:1.

    • Poor Packing: Air bubbles or channels in the silica bed will lead to a non-uniform flow and poor separation. Ensure the column is packed carefully and the silica bed is never allowed to run dry.

    • Sample Band Too Wide: If the sample was loaded in too large a volume of solvent, the initial band will be very broad, leading to poor resolution. Always use the minimum amount of solvent necessary to load the sample.[12] Dry loading is often preferred to avoid this issue.[12]

Data Presentation

Table 1: Comparison of Stationary Phases

Stationary PhasePrimary Use CaseAdvantagesDisadvantages
Silica Gel General purpose, normal-phaseInexpensive, widely available, good for moderately polar compounds.[3]Acidic surface can cause tailing or decomposition of sensitive compounds.[5]
Alumina For acid-sensitive compoundsCan be basic, neutral, or acidic; good alternative if silica causes degradation.[2]Activity can vary with water content; may have lower resolving power than silica.
Reversed-Phase (C18) For highly polar compoundsExcellent for retaining polar analytes that do not retain well on silica.Requires aqueous/polar organic mobile phases; may be less intuitive for traditional organic synthesis purification.

Table 2: Common Mobile Phase Systems (Normal-Phase)

Non-Polar SolventPolar SolventPolarityTypical Applications
Hexanes / Petroleum EtherEthyl AcetateLow to MediumGood starting point for many separations of moderately polar compounds.[13][14]
Hexanes / Petroleum EtherDichloromethaneLow to MediumOffers different selectivity compared to ethyl acetate.
DichloromethaneMethanolMedium to HighUsed for more polar compounds that do not elute with less polar systems.[2]
TolueneEthyl Acetate / Formic AcidMediumA system reported to be successful for separating phenolic compounds.[3]

Table 3: TLC Visualization Reagents for this compound

ReagentTarget Functional Group(s)Typical ResultNotes
UV Light (254 nm) Aromatic rings, conjugated systemsDark spot on a fluorescent green background.[7]Non-destructive; should be the first method used.
Potassium Permanganate Oxidizable groups (phenols, furans, alkenes, alcohols)Yellow/brown spot on a purple background.[8][15]Destructive; requires gentle heating to develop.[10]
Ferric Chloride (FeCl₃) PhenolsBlue, green, or violet colored spot.[7][9]Specific for phenols; provides functional group confirmation.
Iodine (I₂) Vapor Unsaturated & Aromatic compoundsBrown spot on a light brown/yellow background.[7]Semi-destructive; spots may fade over time.
p-Anisaldehyde Phenols, aldehydes, ketonesVarious colors (often blue/violet for phenols).[7][9]Destructive; requires significant heating.

Visual Workflows

G Figure 1. General Workflow for Column Chromatography Purification cluster_prep Method Development cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC_dev TLC Analysis (Vary Solvent Ratio) Crude->TLC_dev Select_Solvent Select Optimal Solvent (Rf ≈ 0.2-0.3) TLC_dev->Select_Solvent Pack Pack Column with Silica Gel Select_Solvent->Pack Load Load Crude Sample (Wet or Dry Method) Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute TLC_fractions Analyze Fractions by TLC Elute->TLC_fractions Combine Combine Pure Fractions TLC_fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure G Figure 2. Troubleshooting Logic for Poor Separation Start Problem: Poor Separation on Column Cause1 Symptom: Tailing / Streaking Bands Start->Cause1 Cause2 Symptom: Overlapping Bands Start->Cause2 Cause3 Symptom: Compound Decomposing Start->Cause3 Reason1a Possible Cause: Acidic Phenol Interaction Cause1->Reason1a Reason2a Possible Cause: Column Overloaded Cause2->Reason2a Reason2b Possible Cause: Poor Column Packing Cause2->Reason2b Reason3a Possible Cause: Silica Gel is Too Acidic Cause3->Reason3a Solution1a Solution: Add 0.5% Acetic Acid to Eluent Reason1a->Solution1a Solution2a Solution: Reduce Sample Load (Use >50:1 Silica:Sample) Reason2a->Solution2a Solution2b Solution: Repack Column Carefully (Avoid Air Bubbles) Reason2b->Solution2b Solution3a Solution: Use Deactivated Silica or Alumina Reason3a->Solution3a

References

Technical Support Center: Synthesis of 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(Furan-2-yl)phenol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: The most prevalent method for synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a boronic acid or ester derivative of one aromatic ring with a halide of the other, in the presence of a palladium catalyst and a base. Alternative, though less common, routes might include oxidative coupling of phenol and furan derivatives.

Q2: I am seeing multiple spots on my TLC plate after a Suzuki-Miyaura coupling reaction to synthesize this compound. What could these be?

A2: Besides your desired product, several side products can form during a Suzuki-Miyaura coupling. Common impurities include:

  • Homocoupling products: Biphenyls or bifuran species can form from the coupling of two identical starting molecules (e.g., 3-hydroxyphenyl boronic acid with itself).

  • Dehalogenated starting material: The aryl halide can be reduced, leading to the formation of phenol.

  • Protodeboronation product: The boronic acid can be replaced by a hydrogen atom, also leading to phenol.[1]

  • Unreacted starting materials: Incomplete reactions will leave residual aryl halide and boronic acid.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in the synthesis of this compound can stem from several factors:

  • Catalyst deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure proper inert atmosphere conditions (e.g., nitrogen or argon) and use purified reagents and solvents.[2]

  • Incorrect base or solvent: The choice of base and solvent is crucial for the reaction's success. Common systems include aqueous bases like Na₂CO₃ or K₂CO₃ with solvents such as toluene, dioxane, or DMF.

  • Suboptimal temperature: The reaction temperature significantly influences the reaction rate and the formation of side products. It may require optimization.

  • Poor quality of reagents: Degradation of the boronic acid or the palladium catalyst can lead to lower yields.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound typically involves column chromatography on silica gel.[3] The choice of eluent system will depend on the polarity of the impurities. A gradient elution, for example with a mixture of hexanes and ethyl acetate, is often effective.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Formation of significant amounts of homocoupled side products. Presence of oxygen in the reaction mixture.[1]Degas the solvent and reaction mixture thoroughly before adding the catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Inappropriate ligand for the palladium catalyst.Screen different phosphine ligands. Bulky, electron-rich ligands often suppress homocoupling.
Presence of phenol as a major byproduct. Protodeboronation of the boronic acid.Use a non-aqueous base or minimize the amount of water in the reaction. Ensure the base is added slowly.
Dehalogenation of the aryl halide.Choose a milder base or lower the reaction temperature.
Incomplete reaction, with starting materials remaining. Inactive catalyst.Use a fresh batch of palladium catalyst and ensure it is handled under inert conditions. Consider using a pre-catalyst that is activated in situ.
Insufficient reaction time or temperature.Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly.
Furan ring degradation. Harsh acidic or oxidative conditions.The furan ring can be sensitive to strong acids and oxidants. Ensure reaction conditions are neutral or basic and avoid exposure to strong oxidizing agents.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reagent Preparation:

    • 3-Bromophenol (1.0 eq)

    • 2-Furanboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.03 eq)

    • 2M Aqueous Na₂CO₃ solution (2.0 eq)

    • Toluene (solvent)

  • Reaction Setup:

    • To an oven-dried round-bottom flask, add 3-bromophenol and 2-furanboronic acid.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add toluene via syringe.

    • Degas the resulting solution by bubbling argon through it for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of argon.

    • Add the degassed 2M Na₂CO₃ solution.

  • Reaction and Work-up:

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc unreacted_sm Unreacted Starting Materials Present? check_tlc->unreacted_sm side_products Significant Side Products Observed? unreacted_sm->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Catalyst Activity unreacted_sm->optimize_conditions Yes purify Purify by Column Chromatography side_products->purify No identify_side_products Identify Side Products: - Homocoupling - Phenol - Other side_products->identify_side_products Yes optimize_conditions->check_tlc troubleshoot_homocoupling Troubleshoot Homocoupling: - Degas Solvents Thoroughly - Screen Ligands identify_side_products->troubleshoot_homocoupling Homocoupling troubleshoot_phenol Troubleshoot Phenol Formation: - Use Anhydrous Conditions - Milder Base identify_side_products->troubleshoot_phenol Phenol troubleshoot_homocoupling->check_tlc troubleshoot_phenol->check_tlc Suzuki_Coupling_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions A 3-Bromophenol E This compound (Desired Product) A->E F Homocoupling (Biphenyl/Bifuran) A->F O2 H Dehalogenation (Phenol) A->H Reduction B 2-Furanboronic Acid B->E B->F O2 G Protodeboronation (Phenol) B->G H+ C Pd(0) Catalyst C->E Catalyzes D Base (e.g., Na2CO3) D->E Activates

References

Technical Support Center: Purification of 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 3-(Furan-2-yl)phenol, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my this compound reaction mixture?

A1: Impurities largely depend on the synthetic route used. Assuming a common method like a Suzuki-Miyaura cross-coupling reaction between a boronic acid/ester and a halo-phenol, you can expect the following:

  • Unreacted Starting Materials: Such as 3-bromophenol or 3-iodophenol and furan-2-ylboronic acid.

  • Catalyst Residues: Palladium complexes and ligands (e.g., phosphines) used in the coupling reaction.

  • Homocoupling Byproducts: Biphenyl-3,3'-diol (from the phenol) or 2,2'-bifuran (from the boronic acid). These can form due to the presence of oxygen in the reaction.[1]

  • Solvent and Base Residues: Inorganic salts from the base (e.g., sodium or potassium carbonate) and residual high-boiling point solvents.

  • Related Structural Variants: Depending on reaction conditions, side reactions could lead to minor structural isomers or degradation products.

Q2: I have a crude reaction mixture. What is a general workflow for purifying this compound?

A2: A standard multi-step purification workflow is recommended to tackle the various types of impurities.

  • Initial Work-up (Aqueous Extraction): Start with a liquid-liquid extraction to remove inorganic salts, water-soluble impurities, and to separate acidic/basic components.[2][3][4][5][6]

  • Bulk Purification (Column Chromatography): This is the most effective method for separating the target compound from structurally similar organic impurities like starting materials and homocoupling byproducts.[7]

  • Final Polishing (Recrystallization): For achieving high purity, recrystallization can be used to remove trace impurities and obtain a crystalline solid product.[8][9]

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up / Extraction crude->workup chromatography Column Chromatography workup->chromatography Organic Phase inorganic_waste Inorganic Salts & Water-Soluble Impurities workup->inorganic_waste Aqueous Phase recrystallization Recrystallization chromatography->recrystallization Product Fractions organic_impurities Byproducts & Starting Materials chromatography->organic_impurities Impurity Fractions pure_product Pure this compound recrystallization->pure_product trace_impurities Trace Impurities recrystallization->trace_impurities Mother Liquor

Caption: General purification workflow for this compound.

Q3: My product is contaminated with unreacted 3-halophenol and neutral byproducts. How do I remove them?

A3: An acid-base extraction is highly effective for this separation. Since this compound is acidic, it can be deprotonated with a weak base to form a water-soluble phenolate salt. Neutral organic impurities, such as homocoupled byproducts or unreacted aryl halides (if they are not phenolic), will remain in the organic phase.

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Extract with a dilute aqueous base (e.g., 5% sodium bicarbonate or sodium hydroxide).[6] The desired phenolic product will move to the aqueous layer as its salt.

  • Separate the layers and discard the organic phase containing neutral impurities.

  • Acidify the aqueous layer with a dilute acid (e.g., 5-10% HCl) to re-protonate the phenolate, causing the pure product to precipitate or allowing it to be re-extracted into a fresh organic solvent.[3]

AcidBaseExtraction cluster_0 Step 1: Dissolve & Add Base cluster_1 Step 2: Separate Layers cluster_2 Step 3: Isolate Product start Crude Mixture in Organic Solvent This compound (ArOH) Neutral Impurities (I) add_base + Aqueous Base (e.g., NaOH) start->add_base layers Separatory Funnel Organic Layer (Top) Aqueous Layer (Bottom) organic_impurities Neutral Impurities (I) layers:f0->organic_impurities remains in product_salt Phenolate Salt (ArO- Na+) layers:f1->product_salt contains acidify Aqueous Layer Add Acid (HCl) final_product Pure Product (ArOH) Precipitates or is re-extracted acidify->final_product

Caption: Logic of acid-base extraction for purifying phenolic compounds.

Q4: How can I choose the best purification technique?

A4: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. See the table below for a comparison.

Data Presentation: Comparison of Purification Techniques

TechniquePrimary UsePurity AchievableYieldScalabilityKey Considerations
Liquid-Liquid Extraction Removing inorganic salts, acidic/basic impurities.[2][5]Low to MediumHighExcellentRequires immiscible solvents and significant pH differences in compounds for effective separation.[3]
Column Chromatography Separating structurally similar organic compounds.[7]HighModerate to HighPoor to ModerateCan be time-consuming and requires large volumes of solvent.[7] The choice of eluent is critical.
Recrystallization Final purification ("polishing") of nearly pure solids.[9]Very HighVariableGoodRequires finding a suitable solvent where the compound has high solubility when hot and low solubility when cold.[8]

Troubleshooting Common Issues

Q5: My final product has a persistent yellow or brown color. What can I do?

A5: Phenolic compounds are often susceptible to air oxidation, which can form colored quinone-type impurities.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. However, use it sparingly, as it can also adsorb your product. Note: Some sources advise against using charcoal with phenols due to potential complex formation with trace ferric ions.[8] If you use it, do so quickly and filter the hot solution promptly.

  • Work under Inert Atmosphere: When possible, handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation, especially during solvent removal or storage.

  • Column Chromatography: A well-run silica gel column should effectively separate these more polar, colored byproducts from your desired compound.

Q6: I am struggling to get my compound to crystallize. What should I try?

A6: Recrystallization can be challenging. If crystals do not form upon cooling:

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic glass fragments can act as nucleation sites.

  • Seed Crystals: Add a tiny crystal of pure product (if available) to the cooled solution to initiate crystallization.[10]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and induce saturation.

  • Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a different solvent or a mixed-solvent system. For a mixed-solvent system, dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (turbid), then gently warm until it is clear again before cooling.[8]

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate). Transfer to a separatory funnel.

  • Base Wash: Add an equal volume of 5% aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.

  • Re-extraction: Add another portion of 5% NaOH to the organic layer in the funnel, shake, and combine the aqueous layers. This ensures complete extraction of the phenol. The organic layer containing neutral impurities can now be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (test with pH paper, pH ~2). The this compound should precipitate out as a solid or oil.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry. If an oil forms, extract it back into a fresh portion of an organic solvent (like ethyl acetate), dry the organic layer with a drying agent (e.g., anhydrous Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent component (e.g., hexanes). Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for better separation, adsorb the crude material onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the column.[11]

  • Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the silica. Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Recrystallization
  • Solvent Selection: Place a small amount of your crude solid in a test tube. Add a few drops of a potential solvent. A good solvent will dissolve the compound poorly at room temperature but well when heated.[8] Common choices include water, ethanol, isopropanol, toluene, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just completely dissolve the solid. Do not add too much solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry completely.

References

Stability issues of 3-(Furan-2-yl)phenol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Furan-2-yl)phenol under acidic and basic conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The stability of this compound is influenced by its two key structural motifs: the furan ring and the phenolic group. The primary concerns are:

  • Under acidic conditions: The furan ring is susceptible to acid-catalyzed hydrolysis, leading to ring opening and the formation of dicarbonyl compounds.[1][2][3][4][5] This can be exacerbated by elevated temperatures.[6]

  • Under basic conditions: The phenol group is prone to oxidation, which can be accelerated in the presence of oxygen.[7][8][9][10] This can lead to the formation of colored degradation products, such as quinones.

Q2: What is the degradation pathway for the furan ring of this compound in acidic media?

The degradation of the furan ring in acidic solution is initiated by protonation, typically at the α-carbon adjacent to the oxygen atom. This is the rate-limiting step.[1][2][3] The protonated furan is then susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This leads to the formation of an unstable intermediate that undergoes ring opening to yield a 1,4-dicarbonyl compound.[4][5] In the case of this compound, this would result in a substituted succinaldehyde derivative. Under certain conditions, furan compounds can also undergo polymerization in the presence of acid.[11]

Q3: How does the phenol group degrade under basic conditions?

Under basic conditions, the hydroxyl group of the phenol deprotonates to form a phenoxide ion. This phenoxide is highly susceptible to oxidation.[7][12] In the presence of oxygen, this can lead to the formation of quinone-type structures, which are often colored.[8][9][10] For this compound, this would result in a furan-substituted benzoquinone. The rate of oxidation is dependent on the pH, temperature, and the presence of oxidizing agents or metal ions.

Q4: How might the furan and phenol rings in this compound influence each other's stability?

While direct studies on this compound are limited, we can infer potential interactions:

  • Electronic Effects: The hydroxyl group of the phenol is an electron-donating group, which increases the electron density of the aromatic system. This could potentially influence the reactivity of the attached furan ring.

  • Reactivity in Acid: The phenolic hydroxyl group is generally stable to acid. The primary concern remains the acid-catalyzed degradation of the furan ring.

  • Reactivity in Base: The furan ring is generally more stable under basic conditions than acidic conditions. Therefore, the main degradation pathway under basic conditions is expected to be the oxidation of the phenol moiety.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of this compound potency in acidic formulation. Acid-catalyzed degradation of the furan ring.• Increase the pH of the formulation if possible. • Conduct stability studies at various pH values to determine the optimal range. • Store the formulation at lower temperatures to slow down the degradation rate. • Protect the formulation from light, as photodegradation can sometimes be acid-catalyzed.
Development of color (e.g., yellow, brown) in a basic solution of this compound. Oxidation of the phenolic group to form colored quinone-like species.• Protect the solution from oxygen by purging with an inert gas (e.g., nitrogen, argon). • Add an antioxidant to the formulation. • Store the solution in a tightly sealed container and protect it from light. • Evaluate the stability at lower pH values.
Appearance of new peaks in HPLC analysis after storage under acidic conditions. Formation of degradation products from furan ring opening.• Characterize the new peaks using techniques like LC-MS to identify the degradation products (likely dicarbonyl compounds). • Adjust the pH and temperature of storage to minimize degradation.
Inconsistent analytical results for stability studies. Issues with the analytical method, such as inadequate separation of degradants from the parent compound.• Develop a stability-indicating HPLC method with sufficient resolution between this compound and its potential degradation products.[13] • Use appropriate analytical techniques like GC-MS for volatile furan-related compounds.[14][15] • Ensure proper sample handling and storage to prevent degradation before analysis.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Acidic Conditions

pHTemperature (°C)Time (days)Assay (%)Major Degradant (%)
2.0400100.00.0
2.040792.57.2
2.0401485.114.5
4.0400100.00.0
4.040798.81.1
4.0401497.52.4

Table 2: Hypothetical Stability Data for this compound under Basic Conditions

pHTemperature (°C)Time (days)Assay (%)Appearance
9.0250100.0Colorless
9.025796.2Faint Yellow
9.0251492.8Yellow
11.0250100.0Colorless
11.025788.5Yellow-Brown
11.0251479.1Brown

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Acidic Conditions

  • Preparation of Buffer Solutions: Prepare buffer solutions at various acidic pH values (e.g., pH 2, 4, 6) using appropriate buffer systems (e.g., phosphate, citrate).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Store aliquots of each sample solution in sealed vials under controlled temperature conditions (e.g., 40°C, 60°C) and protected from light. Include control samples stored at a reference temperature (e.g., 4°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method with UV detection.[13] The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

    • Quantify the amount of remaining this compound and any degradation products by comparing peak areas to a standard of known concentration.

    • If significant degradation is observed, use LC-MS to identify the mass of the degradation products to confirm the furan ring-opening pathway.

Protocol 2: Stability Assessment of this compound under Basic Conditions

  • Preparation of Buffer Solutions: Prepare buffer solutions at various basic pH values (e.g., pH 8, 10, 12) using appropriate buffer systems (e.g., borate, phosphate).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a known concentration (e.g., 1 mg/mL). To minimize oxidative degradation during preparation, consider purging the solvent with nitrogen before adding the compound.

  • Stress Conditions: Store aliquots of each sample solution in sealed vials with minimal headspace under controlled temperature conditions (e.g., 25°C, 40°C) and protected from light. For a direct investigation of oxidative degradation, parallel experiments can be run with and without initial purging with an inert gas.

  • Time Points: Withdraw samples at predetermined time intervals.

  • Analysis:

    • Visually inspect the samples for any color change at each time point.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the remaining this compound and any degradation products.

Visualizations

Acidic_Degradation_Pathway cluster_0 Acidic Conditions 3_Furan_2_yl_phenol This compound Protonated_Furan Protonated Furan Intermediate 3_Furan_2_yl_phenol->Protonated_Furan H+ (Rate-limiting) Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_Furan->Ring_Opened_Intermediate H2O Nucleophilic_Attack Nucleophilic Attack (e.g., H2O) Dicarbonyl_Product 1,4-Dicarbonyl Degradation Product Ring_Opened_Intermediate->Dicarbonyl_Product Tautomerization

Caption: Acidic degradation pathway of the furan ring.

Basic_Degradation_Pathway cluster_1 Basic Conditions 3_Furan_2_yl_phenol This compound Phenoxide_Ion Phenoxide Ion 3_Furan_2_yl_phenol->Phenoxide_Ion OH- Quinone_Product Quinone-like Degradation Product (Colored) Phenoxide_Ion->Quinone_Product [O] Oxidation Oxidation (O2)

Caption: Basic degradation pathway of the phenol group.

Experimental_Workflow cluster_2 Stability Testing Workflow Start Define Stress Conditions (pH, Temp, Light, O2) Prepare_Samples Prepare Samples in Stress Media Start->Prepare_Samples Store_Samples Store Samples under Controlled Conditions Prepare_Samples->Store_Samples Sample_Pull Pull Samples at Defined Time Points Store_Samples->Sample_Pull Analysis Analyze Samples (HPLC, LC-MS, Visual) Sample_Pull->Analysis Data_Evaluation Evaluate Data (Assay, Degradants, Appearance) Analysis->Data_Evaluation End Determine Stability Profile and Degradation Pathways Data_Evaluation->End

Caption: General workflow for stability testing.

References

Preventing degradation of 3-(Furan-2-yl)phenol during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-(Furan-2-yl)phenol during experimental workup.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on preventing degradation of the furan ring and the phenol moiety.

Issue 1: Low yield of this compound after acidic workup.
  • Question: I performed an acidic workup to neutralize my reaction mixture, but I'm observing a significant loss of my desired product, this compound. What could be the cause?

  • Answer: The furan ring in this compound is highly sensitive to acidic conditions. Exposure to strong acids, and even moderate acids for prolonged periods, can lead to acid-catalyzed ring opening of the furan moiety, resulting in the formation of unwanted byproducts and a lower yield of your target compound.

    Recommendations:

    • Avoid Strong Acids: Whenever possible, avoid using strong acids like HCl or H₂SO₄ for neutralization.

    • Use a Mildly Basic Wash: A safer approach is to use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a weak base to neutralize any residual acid.

    • Maintain pH Control: During the workup, carefully monitor the pH of the aqueous layer and maintain it in a neutral to slightly basic range (pH 7-8).

    • Minimize Contact Time: If an acidic wash is unavoidable, minimize the contact time between the organic layer containing your product and the acidic aqueous layer. Perform the extraction quickly and proceed to the next step immediately.

Issue 2: The isolated this compound is discolored (e.g., brown or pink).
  • Question: After purification, my this compound has a noticeable brown or pinkish tint. What causes this discoloration and how can I prevent it?

  • Answer: The phenolic hydroxyl group in your compound is susceptible to oxidation, which can lead to the formation of colored quinone-like impurities. This oxidation can be accelerated by exposure to atmospheric oxygen, especially in the presence of trace metal impurities or under basic conditions.

    Recommendations:

    • Work Under an Inert Atmosphere: To minimize contact with oxygen, perform the workup and purification steps under an inert atmosphere, such as nitrogen or argon.[1] This can be achieved using a Schlenk line or a glovebox.[2]

    • Use Degassed Solvents: Solvents can contain dissolved oxygen. It is crucial to degas all solvents used in the workup and purification.[3][4][5][6][7] Common degassing methods include the freeze-pump-thaw technique, sparging with an inert gas, or sonication under vacuum.

    • Add an Antioxidant: The addition of a small amount of an antioxidant to the reaction mixture before workup or to the solvents during purification can help prevent oxidation. Butylated hydroxytoluene (BHT) is a common choice as it is a radical scavenger.[8][9][10][11] Sodium ascorbate, a water-soluble antioxidant, can be beneficial during aqueous washes.[12][13][14][15]

Issue 3: Degradation of this compound during column chromatography.
  • Question: I'm observing streaking, the appearance of new spots on my TLC plates, and low recovery of this compound after flash column chromatography on silica gel. What is happening?

  • Answer: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like this compound on the column. The prolonged contact time during chromatography can exacerbate the furan ring opening.

    Recommendations:

    • Neutralize Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solution of a base, such as triethylamine in your eluent, followed by flushing with the pure eluent.

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel for your chromatography.

    • Add a Volatile Base to the Eluent: Adding a small percentage (0.1-1%) of a volatile base like triethylamine or pyridine to your eluent system can help to neutralize the acidic sites on the silica gel as you run the column.

    • Work Quickly: Do not let your compound sit on the column for an extended period. Prepare your fractions and run the column as efficiently as possible.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range to maintain during the aqueous workup of this compound?

A1: To prevent the acid-catalyzed opening of the furan ring, it is recommended to maintain the pH of the aqueous phase between 7 and 8.[16] Avoid acidic conditions (pH < 7) as much as possible.

Q2: What are some suitable antioxidants to use during the workup and purification, and at what concentration?

A2:

  • Butylated hydroxytoluene (BHT): A common and effective antioxidant for organic solutions. It can be added to the reaction mixture before workup or to the solvents for chromatography at a concentration of 0.01-0.1% w/v. BHT is a radical scavenger that can prevent the initiation of oxidation chains.[8][9][10][11]

  • Sodium Ascorbate: A water-soluble antioxidant that can be added to aqueous washing solutions.[12][13][14][15] A 1-5% w/v solution in the aqueous wash can help to reduce any oxidized species and protect the phenol.

Q3: Can I use protecting groups to prevent degradation?

A3: Yes, protecting the phenolic hydroxyl group can be an effective strategy, especially for multi-step syntheses. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS).[16] The choice of protecting group will depend on the subsequent reaction conditions you plan to use.

Q4: Are there any specific recommendations for the workup after a Suzuki-Miyaura coupling to synthesize this compound?

A4: For a Suzuki-Miyaura coupling, a common workup involves filtering the reaction mixture through a pad of Celite to remove the palladium catalyst. The filtrate can then be washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities and then with brine. It is crucial to perform these steps under an inert atmosphere and with degassed solvents to prevent oxidation of the phenolic product.

Data Presentation

Table 1: Recommended pH Range for Aqueous Workup

pH RangeObservationRecommendation
< 6Significant degradation of the furan ring, leading to low product yield.Avoid.
6 - 7Minor degradation may occur with prolonged exposure.Use with caution, minimize contact time.
7 - 8Optimal range for stability of the furan ring.Recommended.
> 8Increased risk of phenol oxidation, potentially leading to discoloration.Use with caution, ensure an inert atmosphere.

Table 2: Comparison of Recommended Antioxidants

AntioxidantRecommended ConcentrationPhaseMechanism of ActionCompatibility Notes
Butylated Hydroxytoluene (BHT)0.01 - 0.1% w/vOrganicRadical ScavengerGenerally compatible with common organic solvents and chromatography.
Sodium Ascorbate1 - 5% w/vAqueousReducing AgentUsed in aqueous washes; not soluble in most organic solvents.

Experimental Protocols

Protocol 1: General Workup Procedure for this compound
  • Inert Atmosphere: Before starting the workup, ensure your reaction flask is under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Antioxidant Addition: If desired, add BHT (0.01-0.1% of the estimated product weight) to the reaction mixture.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any acidic components. Monitor the pH of the aqueous layer to ensure it is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. Use degassed solvents for the extraction.

  • Washing: Combine the organic layers and wash with degassed brine (saturated aqueous NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Preparation:

    • Option A (Neutralized Silica Gel): Prepare a slurry of silica gel in your chosen eluent. Add 0.5% triethylamine to the slurry, stir for 15 minutes, and then pack the column. Flush the column with the eluent without triethylamine until the baseline is stable.

    • Option B (Alumina): Use neutral or basic alumina as the stationary phase.

  • Eluent Preparation: Degas the eluent mixture by sparging with an inert gas for at least 15 minutes. If not neutralizing the silica beforehand, consider adding 0.1-0.5% triethylamine to the eluent.

  • Loading and Elution: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column. Elute the compound with the prepared eluent, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup (Inert Atmosphere) cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench with sat. NaHCO3 (pH 7-8) Reaction->Quench Add Antioxidant (BHT) Extract Extract with Degassed Solvent Quench->Extract Wash Wash with Degassed Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Chromatography (Neutralized Silica/Alumina) Concentrate->Chromatography PureProduct Pure this compound Chromatography->PureProduct

Caption: Recommended experimental workflow for the workup and purification of this compound.

Troubleshooting_Guide cluster_low_yield Low Yield cluster_discoloration Discoloration (Brown/Pink) cluster_chromatography_issues Chromatography Issues Start Problem Observed AcidicWorkup Acidic Workup? Start->AcidicWorkup Oxidation Oxidation? Start->Oxidation SilicaDegradation Degradation on Silica? Start->SilicaDegradation UseWeakBase Solution: Use sat. NaHCO3 Maintain pH 7-8 AcidicWorkup->UseWeakBase Yes InertAtmosphere Solution: Inert Atmosphere Degas Solvents Add Antioxidant (BHT) Oxidation->InertAtmosphere Yes NeutralizeSilica Solution: Neutralize Silica Use Alumina Add Base to Eluent SilicaDegradation->NeutralizeSilica Yes

Caption: Troubleshooting decision tree for degradation issues with this compound.

References

Technical Support Center: Synthesis of 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-(Furan-2-yl)phenol, focusing on alternative catalysts and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction typically involves the coupling of a furan-2-boronic acid derivative with a 3-halophenol (or a protected version like 3-bromoanisole) using a palladium catalyst.[1][2]

Q2: What are the key components of a Suzuki-Miyaura reaction for this synthesis?

A2: A typical Suzuki-Miyaura reaction consists of:

  • An Electrophile: A 3-substituted phenol derivative, such as 3-bromophenol or 3-iodophenol. Aryl chlorides can also be used but often require more specialized catalysts.[3][4]

  • A Nucleophile: A furan-2-organoboron compound, such as furan-2-ylboronic acid or its more stable derivatives like potassium furan-2-yltrifluoroborate.[3][5]

  • A Catalyst: A source of palladium, often a Pd(0) or Pd(II) pre-catalyst like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[6]

  • A Ligand: Typically a phosphine ligand or an N-heterocyclic carbene (NHC) that stabilizes the palladium catalyst.[1][7]

  • A Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the organoboron reagent.[1][8]

  • A Solvent: Anhydrous organic solvents like dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water, are commonly used.[1][3]

Q3: Why are ligands necessary, and what are the alternatives to standard phosphine ligands?

A3: Ligands are crucial as they stabilize the active Pd(0) catalyst, increase its solubility, and modulate its reactivity, which influences the efficiency of the oxidative addition and reductive elimination steps.[1] While traditional phosphine ligands like triphenylphosphine (PPh₃) are common, bulky, electron-rich phosphines (e.g., Buchwald ligands like RuPhos) and N-heterocyclic carbenes (NHCs) have emerged as highly effective alternatives.[5][6] NHCs, in particular, are often more robust and can promote the coupling of less reactive aryl chlorides.[1][7]

Q4: Are there catalyst systems that do not use palladium?

A4: While palladium is the most common catalyst for Suzuki-Miyaura reactions, research has explored more economical alternatives like copper- and nickel-based catalysts for various cross-coupling reactions.[9][10] For instance, copper-catalyzed systems have been used for the synthesis of phenols from aryl halides.[9] However, for the specific Suzuki-Miyaura coupling of furan derivatives, palladium catalysts remain the most established and reliable choice.

Q5: How can I improve the stability of the furan-2-boronic acid during the reaction?

A5: Furan-2-ylboronic acid is known to be susceptible to decomposition via protodeboronation, especially under reaction conditions.[5] To mitigate this, you can use more stable derivatives such as potassium furan-2-yltrifluoroborate or MIDA (N-methyliminodiacetic acid) boronates.[7] These compounds release the boronic acid slowly into the reaction mixture, maintaining a low concentration and minimizing degradation.[7]

Troubleshooting Guide

Problem: Low or no yield of this compound.

Possible Cause Suggested Solution
Inactive Catalyst The Pd(0) species is sensitive to air. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use fresh catalyst or a more air-stable pre-catalyst.
Protodeboronation of Furan Boronic Acid As noted in the FAQ, this is a common issue with heteroaryl boronic acids.[5] Switch to a more stable boronic acid derivative like potassium furan-2-yltrifluoroborate.[5] Alternatively, carefully select a base; sometimes milder bases like K₂CO₃ are preferable to stronger ones.[8]
Poor Ligand Choice The ligand has a significant impact on catalyst activity. For challenging couplings or when using aryl chlorides, screen bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or NHC ligands.[5][6]
Incorrect Base or Solvent The combination of base and solvent is critical. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene/water, DMF). Aqueous conditions can sometimes be more efficient for heterocyclic substrates.[1][2]

Problem: Significant side product formation.

Possible Cause Suggested Solution
Homocoupling of Boronic Acid This occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen. Ensure your reaction setup is strictly anaerobic. Lowering the catalyst loading or changing the ligand may also help.
Dehalogenation of the Aryl Halide This side reaction replaces the halide on the phenol derivative with a hydrogen atom.[3] It can be caused by certain bases or solvents. Consider switching to a different base (e.g., from an alkoxide to a carbonate) or using a different ligand system.
Protodeboronation As described above, this leads to the formation of furan from the boronic acid starting material. Use stable boronic acid derivatives or optimize the base and reaction time.[5]

Data Presentation: Catalyst System Comparison

The following table summarizes various palladium-based catalyst systems reported for the Suzuki-Miyaura cross-coupling of heteroarylboronic acids/esters with aryl halides. These systems are applicable to the synthesis of this compound.

Catalyst Precursor (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (1)RuPhos (2)Na₂CO₃ (2)Ethanol85>90Effective for coupling furan-2-yltrifluoroborate with aryl bromides and chlorides.[5]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2)Dioxane/H₂O60-10085-95A robust system for many heteroaryl couplings.[7]
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/H₂O80-10070-90A classic catalyst, but may be less effective for unreactive substrates.
Pd(OAc)₂ (1-2)IMes-HCl (2-4)Cs₂CO₃ (2)Dioxane80~96NHC-based system, very effective for aryl chlorides.[7]
PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF8075-85Useful for a range of substrates, though may require higher temperatures.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Bromophenol (1.0 equiv)

  • Potassium furan-2-yltrifluoroborate (1.1 equiv)

  • Pd(OAc)₂ (0.01 equiv, 1 mol%)

  • RuPhos (0.02 equiv, 2 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Ethanol or Dioxane/Water (10:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-bromophenol, potassium furan-2-yltrifluoroborate, Na₂CO₃, Pd(OAc)₂, and RuPhos.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent (e.g., ethanol) via syringe. The reaction mixture is typically around 0.1 M in the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.[11]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Weigh Reactants & Catalyst r1 Assemble Under Inert Gas p1->r1 p2 Degas Solvents r2 Add Degassed Solvent p2->r2 r1->r2 r3 Heat and Stir r2->r3 r4 Monitor Progress (TLC/GC) r3->r4 u1 Reaction Quench & Workup r4->u1 u2 Solvent Evaporation u1->u2 u3 Column Chromatography u2->u3 end_node Pure this compound u3->end_node

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Problem: Low Yield cause1 Cause: Inactive Catalyst? start->cause1 cause2 Cause: Boronic Acid Decomposition? start->cause2 cause3 Cause: Suboptimal Conditions? start->cause3 sol1 Solution: - Use fresh pre-catalyst - Ensure inert atmosphere cause1->sol1 Yes sol2 Solution: - Use K-trifluoroborate salt - Use MIDA boronate cause2->sol2 Yes sol3 Solution: - Screen different ligands - Screen bases & solvents cause3->sol3 Yes

Caption: Decision tree for troubleshooting low reaction yields.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd2_1 R¹-Pd(II)L₂-X pd0->pd2_1 Oxidative Addition (Ar-X) pd2_2 R¹-Pd(II)L₂-OR pd2_1->pd2_2 Metathesis (Base) pd2_3 R¹-Pd(II)L₂-R² pd2_2->pd2_3 Transmetalation (R²-B(OR)₂) pd2_3->pd0 Reductive Elimination (Ar-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(Furan-2-yl)phenol, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary challenges at scale?

A1: The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This involves the palladium-catalyzed reaction between a protected 3-halophenol (e.g., 1-bromo-3-(methoxymethoxy)benzene) and a furan-2-boronic acid or its ester derivatives.

The primary challenges during scale-up include:

  • Reaction Kinetics and Control: Maintaining consistent temperature and efficient mixing in large reactors to ensure uniform reaction progress and prevent byproduct formation.

  • Reagent Stability: Furan-2-ylboronic acid is known to be unstable and can undergo protodeboronation, especially at elevated temperatures and under basic conditions, leading to reduced yield.[4][5]

  • Catalyst Activity and Homogeneity: Ensuring the palladium catalyst remains active and well-dispersed throughout the reaction mixture is crucial for consistent results.

  • Work-up and Purification: Handling large volumes of solvents and performing extractions can be cumbersome. Product isolation and purification, often requiring column chromatography at the lab scale, necessitate more efficient methods like crystallization or distillation at an industrial scale.[6]

  • Impurity Profile: The formation of byproducts such as homocoupled products and residual palladium in the final product are significant concerns in pharmaceutical applications.[4][7][8]

Q2: What are the typical byproducts observed in the Suzuki-Miyaura synthesis of this compound?

A2: Common byproducts include:

  • Homocoupling products: Biphenyl derivatives from the coupling of two molecules of the protected 3-halophenol, and bifuran derivatives from the coupling of two molecules of the furan-2-ylboronic acid. The presence of oxygen can promote homocoupling.[4][7]

  • Protodeboronation product: The formation of furan from the furan-2-ylboronic acid due to the loss of the boronic acid group. This is a common issue with heteroaryl boronic acids.[4][5]

  • Dehalogenated starting material: The protected 3-halophenol can be reduced to the corresponding phenol derivative.

  • Residual Palladium: The final product may be contaminated with palladium, which needs to be removed to meet regulatory standards for active pharmaceutical ingredients.[8]

Q3: How can I minimize the formation of the homocoupling byproduct of the furan-2-ylboronic acid?

A3: To minimize homocoupling, it is critical to ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[7] Proper degassing of solvents and reagents before starting the reaction is essential.[7] Using a pre-catalyst that rapidly forms the active Pd(0) species can also reduce side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or Inconsistent Yield
Potential Cause Troubleshooting Step
Poor quality of furan-2-ylboronic acid Use freshly prepared or high-purity furan-2-ylboronic acid. Consider using more stable derivatives like furan-2-ylboronic acid pinacol ester.
Inefficient catalyst activity Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos). Ensure the catalyst is not deactivated.[9] Use a pre-catalyst for more reliable generation of the active species.[5]
Suboptimal reaction temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the boronic acid.[5] A step-wise temperature profile might be beneficial.
Incorrect base or solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water).[10][11][12] The choice of base can significantly impact the reaction outcome.[13]
Insufficient mixing On a larger scale, ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially if the reaction is biphasic.[10]
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Co-elution of byproducts during chromatography If byproducts have similar polarity to the product, consider derivatization of the product or byproducts to alter their polarity before chromatography. Alternatively, explore crystallization as a purification method.
Emulsion formation during aqueous workup Add brine to the aqueous layer to break emulsions. On a larger scale, consider using a continuous liquid-liquid extractor.
High levels of residual palladium After the reaction, treat the organic phase with a palladium scavenger (e.g., activated carbon, silica-based scavengers).[8] Washing with an aqueous solution of a thiol-containing reagent can also be effective.

Quantitative Data Summary

The following table summarizes typical reaction parameters at different scales for the Suzuki-Miyaura coupling to form a protected precursor to this compound.

Parameter Lab Scale (1 g) Pilot Scale (1 kg)
Reactant 1 (1-bromo-3-(methoxymethoxy)benzene) 1.0 g1.0 kg
Reactant 2 (Furan-2-ylboronic acid) 1.2 equivalents1.15 equivalents
Palladium Catalyst (e.g., Pd(PPh₃)₄) 2-5 mol%0.5-1 mol%
Base (e.g., K₂CO₃) 2.5 equivalents2.2 equivalents
Solvent (e.g., Dioxane/Water) 20 mL15 L
Reaction Temperature 80-100 °C85-95 °C
Reaction Time 4-8 hours10-16 hours
Typical Yield 75-85%70-80%
Purity (before final purification) ~90%~85-90%

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling (Pilot Scale)

Objective: To synthesize 1-(Furan-2-yl)-3-(methoxymethoxy)benzene as a precursor to this compound.

Materials:

  • 1-bromo-3-(methoxymethoxy)benzene (1.0 kg, 4.61 mol)

  • Furan-2-ylboronic acid (0.57 kg, 5.07 mol, 1.1 equivalents)

  • Palladium(II) acetate (10.3 g, 0.046 mol, 1 mol%)

  • Triphenylphosphine (24.2 g, 0.092 mol, 2 mol%)

  • Potassium Carbonate (1.40 kg, 10.14 mol, 2.2 equivalents)

  • 1,4-Dioxane (10 L)

  • Water (5 L)

  • Nitrogen gas

Procedure:

  • To a 20 L jacketed glass reactor, charge 1-bromo-3-(methoxymethoxy)benzene, furan-2-ylboronic acid, and potassium carbonate under a nitrogen atmosphere.

  • Add 1,4-dioxane and water to the reactor.

  • Begin vigorous stirring and sparge the mixture with nitrogen for at least 30 minutes to degas the system.

  • In a separate vessel, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed dioxane to form the catalyst.

  • Transfer the catalyst solution to the main reactor via a cannula under positive nitrogen pressure.

  • Heat the reaction mixture to 90 °C and maintain for 10-16 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate (10 L) and water (5 L). Stir for 30 minutes.

  • Separate the organic layer. Wash the organic layer with brine (2 x 5 L).

  • Treat the organic layer with a palladium scavenger (e.g., 100 g of activated carbon) for 2 hours with stirring.

  • Filter the mixture through a pad of celite to remove the scavenger.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Synthesis

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Boronic Acid, Halide) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_catalyst Evaluate Catalyst System (Pd Source, Ligand) catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Temp, Base, Solvent) conditions_ok Conditions Optimized? check_conditions->conditions_ok reagent_ok->check_catalyst Yes replace_reagents Use Fresh/High-Purity Reagents reagent_ok->replace_reagents No catalyst_ok->check_conditions Yes screen_catalysts Screen Different Catalysts/Ligands catalyst_ok->screen_catalysts No optimize_conditions Systematically Optimize Parameters conditions_ok->optimize_conditions No end Yield Improved conditions_ok->end Yes replace_reagents->check_reagents screen_catalysts->check_catalyst optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low yield.

References

Identification of byproducts in 3-(Furan-2-yl)phenol synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of 3-(Furan-2-yl)phenol Synthesis

Welcome to the technical support center for the synthesis and analysis of this compound. This guide provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromophenol

  • Furan-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a nitrogen-flushed round-bottom flask, dissolve Palladium(II) acetate and triphenylphosphine in toluene. Stir for 20 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: To a separate nitrogen-flushed flask, add 3-bromophenol, furan-2-boronic acid, and potassium carbonate.

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water to the flask containing the reactants.

  • Reaction Initiation: Add the pre-formed palladium catalyst solution to the reaction mixture.

  • Heating: Heat the reaction mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Protocol 2: LC-MS Method for Byproduct Analysis

This protocol provides a standard method for analyzing the reaction mixture to identify the main product and potential byproducts.

Instrumentation and Columns:

  • LC System: Agilent 1260 Infinity II or equivalent.

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

LC Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 0.5
15.0 95 0.5
20.0 95 0.5
20.1 5 0.5

| 25.0 | 5 | 0.5 |

MS Parameters:

  • Ionization Mode: ESI Positive and Negative

  • Scan Range: m/z 50 - 800

  • Drying Gas Temperature: 350°C

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 3500 V

Potential Byproducts and Mass Data

During the synthesis, several side reactions can occur, leading to the formation of byproducts. The table below lists the expected product, reactants, and common byproducts with their corresponding mass-to-charge ratios ([M+H]⁺ and [M-H]⁻) for easy identification in the mass spectrum.

Compound NameChemical FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Expected m/z [M-H]⁻Potential Source
This compound (Product) C₁₀H₈O₂160.17161.0597159.0451Main Reaction
3-Bromophenol (Reactant)C₆H₅BrO173.01172.9549 / 174.9529170.9400 / 172.9380Unreacted Starting Material
Furan-2-boronic acid (Reactant)C₄H₅BO₃111.89N/AN/AUnreacted Starting Material
PhenolC₆H₆O94.1195.049193.0346Protodeboronation of Furan-2-boronic acid
Biphenyl-3,3'-diolC₁₂H₁₀O₂186.21187.0754185.0608Homocoupling of 3-Bromophenol
2,2'-BifuranC₈H₆O₂134.13135.0441133.0295Homocoupling of Furan-2-boronic acid

Visual Workflow and Reaction Pathways

G cluster_0 Data Acquisition & Processing cluster_1 Mass Spectral Analysis cluster_2 Structure Elucidation & Confirmation A Inject Reaction Sample into LC-MS B Acquire Total Ion Chromatogram (TIC) A->B C Identify Peaks of Interest B->C D Extract Mass Spectrum for Each Peak C->D E Determine m/z of Molecular Ion D->E F Compare m/z with Byproduct Table E->F G Propose Potential Byproduct Structure F->G H Perform MS/MS Fragmentation Analysis G->H I Compare Fragmentation with Literature/Standards H->I J Final Identification I->J Confirmed Byproduct

Diagram 1: LC-MS Byproduct Identification Workflow

// Reactants R1 [label="3-Bromophenol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="Furan-2-boronic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Pd Catalyst + Base", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Main Product Product [label="this compound\n(Desired Product)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Byproducts B1 [label="Biphenyl-3,3'-diol\n(Homocoupling)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B2 [label="2,2'-Bifuran\n(Homocoupling)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B3 [label="Phenol\n(Protodeboronation)", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Main Reaction Path {R1, R2, Catalyst} -> Product [label="Suzuki Coupling\n(Main Pathway)", color="#34A853", style=bold];

// Side Reaction Paths R1 -> B1 [label="Side Reaction", style=dashed]; R2 -> B2 [label="Side Reaction", style=dashed]; R2 -> B3 [label="Side Reaction", style=dashed]; } dot

Diagram 2: Synthesis and Potential Side Reactions

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the LC-MS analysis of the this compound synthesis.

Q1: My chromatogram shows multiple unexpected peaks. How do I begin to identify them?

A1:

  • Check the Blanks: First, analyze a solvent blank (your mobile phase mixture) to ensure the unexpected peaks are not from solvent contamination, system bleed, or carryover.[1]

  • Analyze Starting Materials: Inject solutions of your starting materials (3-Bromophenol and Furan-2-boronic acid) separately to see if any of the unknown peaks correspond to unreacted reagents.

  • Extract Ion Chromatograms (EICs): Use the mass data from the table above to generate EICs for each potential byproduct. If a peak appears in the EIC for a specific m/z, it is a strong candidate for that byproduct.

  • Check Isotope Patterns: For byproducts containing bromine (like unreacted 3-Bromophenol or its homocoupled product), look for the characteristic isotopic pattern of bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br) in the mass spectrum.

  • Perform MS/MS: If your instrument has tandem mass spectrometry capabilities, perform fragmentation analysis on the unknown peaks. The fragmentation pattern can provide structural information to help confirm the identity.[2][3][4]

Q2: I am seeing a large peak corresponding to phenol (m/z 95.0491 in positive mode), but it wasn't a starting material. Where did it come from?

A2: This is likely due to a side reaction called protodeboronation . Under certain conditions (e.g., presence of excess water or acidic impurities), the boronic acid group on furan-2-boronic acid can be replaced by a hydrogen atom, resulting in the formation of furan. If the furan further degrades or if there are other phenolic starting materials, phenol can be a byproduct. In the context of a Suzuki reaction, the boronic acid is susceptible to this side reaction.[5][6] To minimize this, ensure your reaction conditions are anhydrous (if the protocol allows) and that the base is effective.

Q3: The signal intensity for my main product is very low or non-existent. What should I check?

A3: A loss of signal can be attributed to issues with the reaction, the sample preparation, the LC, or the MS.[7]

  • Verify Reaction Success: First, confirm the reaction worked using a different technique if possible (e.g., TLC). If the reaction failed, there will be no product to detect.

  • Check Sample Preparation: Ensure your sample is fully dissolved in the injection solvent and is at an appropriate concentration. Highly concentrated samples can cause source contamination and signal suppression.

  • LC System Check:

    • Pressure Fluctuations: Check the LC pressure trace for irregularities, which could indicate a leak or a pump issue.[1][8]

    • Column Clogging: A clogged column or guard column can lead to high backpressure and poor peak shape or no elution.

  • MS System Check:

    • Source Cleanliness: An electrospray source can become contaminated over time, leading to poor ionization and low signal. Perform routine source cleaning as recommended by the manufacturer.[1]

    • MS Calibration: Ensure the mass spectrometer is properly tuned and calibrated. A failed calibration will result in poor sensitivity and mass accuracy.[1]

    • Ionization Mode: this compound has an acidic phenolic proton, so it should ionize well in negative mode (ESI-). It can also form a protonated molecule in positive mode (ESI+). Run your analysis in both modes to see which provides a better signal.

Q4: My chromatographic peaks are broad or show significant tailing. What could be the cause?

A4: Peak broadening or tailing can degrade resolution and make quantification difficult. Common causes include:

  • Column Issues: The column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent or replacing it if the problem persists.[1]

  • Mobile Phase pH: The phenolic group on your analyte is acidic. If the mobile phase pH is not optimal, it can lead to interactions with residual silanol groups on the silica-based C18 column, causing tailing. Adding a small amount of acid (like the 0.1% formic acid in the protocol) helps to keep the analyte in a single protonation state and improves peak shape.[9]

  • Sample Overload: Injecting too much sample can overload the column, leading to broad, fronting, or tailing peaks. Try diluting your sample and re-injecting.

  • Extra-Column Volume: Excessive tubing length or dead volume in the connections between the injector, column, and detector can cause peak broadening. Ensure all fittings are secure and tubing is appropriately sized.

References

Technical Support Center: Catalyst Poisoning in Furan-Containing Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during the synthesis of furan-containing biaryls via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my furan biaryl synthesis?

A1: The most common indicators of catalyst poisoning include:

  • Low or no product yield: The reaction fails to proceed to completion, resulting in a low yield of the desired biaryl product.

  • Stalled reaction: The reaction starts but does not go to completion, even with extended reaction times or increased temperature.

  • Formation of byproducts: An increase in the formation of side products, such as homocoupled products, is often observed.

  • Change in reaction mixture appearance: The reaction mixture may turn black or a precipitate may form, indicating the formation of palladium black (Pd(0) nanoparticles), a common sign of catalyst decomposition.

Q2: What are the likely sources of catalyst poisons in my reaction?

A2: Catalyst poisons are substances that strongly adsorb to the active sites of the palladium catalyst, reducing its activity.[1] Common sources include:

  • Impurities in starting materials: Furan-containing starting materials, especially those derived from biomass, can contain sulfur or nitrogen-containing heterocyclic compounds which are known catalyst poisons.

  • Reagents: Some reagents, such as bases or solvents, may contain trace impurities that can poison the catalyst.

  • Air leaks: While many cross-coupling reactions are run under an inert atmosphere, leaks can introduce oxygen which can lead to the oxidation and deactivation of the Pd(0) catalyst.

  • Substrate-derived poisons: In some cases, the substrates themselves or their degradation products can act as catalyst poisons. For example, some nitrogen-containing heterocycles can strongly coordinate to the palladium center and inhibit catalysis.[2]

Q3: Can the furan ring itself poison the palladium catalyst?

A3: While the furan ring is generally a stable aromatic system, under certain reaction conditions, it can contribute to catalyst deactivation. The oxygen atom in the furan ring can coordinate to the palladium catalyst, though this interaction is generally weaker than that of stronger poisons like sulfur or nitrogen compounds. More significantly, furan and its derivatives can undergo side reactions such as ring-opening or polymerization, which can lead to the formation of byproducts that foul the catalyst surface.[3][4]

Q4: How can I minimize the risk of catalyst poisoning?

A4: To minimize the risk of catalyst poisoning, consider the following preventative measures:

  • Use high-purity starting materials: Whenever possible, use purified starting materials and reagents to minimize the introduction of potential poisons.

  • Degas solvents: Thoroughly degas all solvents to remove dissolved oxygen.

  • Maintain an inert atmosphere: Ensure your reaction setup is properly sealed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen contamination.

  • Choose robust catalysts and ligands: Some palladium catalysts and ligands are more resistant to poisoning than others. For example, bulky electron-rich phosphine ligands can sometimes protect the palladium center.

  • Additives: In some cases, additives can be used to scavenge poisons. For instance, copper(I) salts are sometimes used in Stille couplings, which can help to mitigate the effects of certain impurities.[5]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of a Furan Derivative

Symptoms:

  • The reaction yields less than 50% of the desired furan-containing biaryl.

  • Significant amounts of starting materials remain even after prolonged reaction time.

  • The reaction mixture has turned black.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Catalyst Poisoning by Sulfur Impurities 1. Analyze Starting Materials: If possible, analyze your furan starting material for sulfur-containing impurities (e.g., thiophene derivatives). 2. Purify Starting Materials: Purify the furan substrate (e.g., by distillation or chromatography) before use. 3. Use a Poison-Resistant Ligand: Consider using a bulkier, more electron-rich phosphine ligand that may offer some protection to the palladium center.
Deactivation by Oxygen 1. Check for Leaks: Ensure all joints in your reaction setup are properly sealed. 2. Thoroughly Degas: Degas your solvent for a longer period or use a more effective method (e.g., freeze-pump-thaw cycles). 3. Use a Fresh Bottle of Solvent: If you suspect your solvent has been contaminated with air, use a fresh, unopened bottle.
Incomplete Transmetalation 1. Choice of Base: The choice of base is crucial. Ensure you are using the optimal base for your specific substrates. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. 2. Solvent System: The polarity of the solvent can affect the transmetalation step. A mixture of an organic solvent and water is often used to facilitate the dissolution of the base and the boronic acid derivative.
Issue 2: Homocoupling as a Major Side Product in Stille Coupling with a Furylstannane

Symptoms:

  • The desired furan-containing biaryl is formed in low yield.

  • Significant amounts of the homocoupled product of the furylstannane are observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reaction Conditions Favoring Homocoupling 1. Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the homocoupling side reaction. 2. Choice of Ligand: The ligand can have a significant impact on the relative rates of cross-coupling and homocoupling. Experiment with different phosphine ligands. 3. Additive: The addition of a copper(I) co-catalyst can sometimes suppress homocoupling.
Impure Organostannane Reagent 1. Purify the Stannane: Purify the furylstannane reagent by distillation or chromatography to remove any impurities that might promote homocoupling.
Oxygen Contamination 1. Strictly Anaerobic Conditions: Oxygen can promote the homocoupling of organostannanes. Ensure the reaction is performed under strictly anaerobic conditions.

Quantitative Data on Catalyst Poisoning

The presence of heteroatomic impurities, particularly those containing sulfur, can have a dramatic impact on the efficiency of palladium-catalyzed cross-coupling reactions. The following table provides an illustrative example of the effect of thiophene, a common sulfur-containing impurity, on the yield of a Suzuki-Miyaura cross-coupling reaction to form a biaryl. While this specific example does not involve a furan derivative, the trend is highly relevant for the synthesis of furan-containing biaryls, as thiophene and its derivatives are common impurities in furan feedstocks.

Table 1: Effect of Thiophene on the Yield of 2-Arylthiophene in a Suzuki-Miyaura Coupling [6][7]

EntryThiophene (mol%)Yield of 2-Arylthiophene (%)
1095
2178
3542
41015
520<5

Reaction Conditions: Thiophene-2-boronic acid pinacol ester (1.0 equiv.), aryl bromide (1.2 equiv.), Pd₂(dba)₃ (0.1 mol%), L1 ligand, K₂CO₃ (5.0 equiv.), THF/H₂O, reflux. The data is representative of the general trend of catalyst poisoning by sulfur compounds.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromofuran with an Arylboronic Acid

This protocol is adapted from a literature procedure and provides a general method for the synthesis of 2-arylfurans.

Materials:

  • 2-Bromofuran

  • Arylboronic acid

  • Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂]

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add the arylboronic acid (1.0 mmol), 2-bromofuran (1.7 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and K₂CO₃ (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add DMF (3 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 75-85 °C and stir for 16-20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 15-20 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylfuran.

Protocol 2: Regeneration of a Deactivated Palladium Catalyst

This protocol provides a general method for regenerating a palladium catalyst that has been deactivated, for example, by the formation of palladium black. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Deactivated palladium catalyst (e.g., on a solid support or as a residue from a reaction)

  • Chloroform

  • Glacial acetic acid

  • Methanol

  • Filter paper

  • Ultrasonic bath

Procedure:

  • Collect the deactivated catalyst by filtration from the reaction mixture.

  • Wash the catalyst with a suitable solvent (e.g., the reaction solvent) to remove any residual organic compounds.

  • Dry the catalyst under vacuum.

  • Suspend the dried, deactivated catalyst in a mixture of chloroform and glacial acetic acid (a 1:1 mixture is a good starting point, but the optimal ratio may vary).[8]

  • Place the suspension in an ultrasonic bath and sonicate for 30-60 minutes.

  • Filter the catalyst and wash it thoroughly with methanol to remove the chloroform and acetic acid.

  • Dry the regenerated catalyst under vacuum.

  • The regenerated catalyst can then be stored under an inert atmosphere and reused. The activity of the regenerated catalyst should be tested on a small scale before being used in a large-scale reaction.

Visualizations

Diagram 1: Catalyst Poisoning Signaling Pathway

CatalystPoisoning cluster_catalyst Palladium Catalyst cluster_poisons Poisons Active Pd(0) Active Pd(0) Poisoned Pd Poisoned Pd Active Pd(0)->Poisoned Pd Coordination Sulfur Compounds Sulfur Compounds Sulfur Compounds->Active Pd(0) Nitrogen Heterocycles Nitrogen Heterocycles Nitrogen Heterocycles->Active Pd(0) Other Impurities Other Impurities Other Impurities->Active Pd(0)

Caption: Mechanism of catalyst poisoning by common impurities.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckInertness Verify Inert Atmosphere CheckPurity->CheckInertness Purity OK Success Improved Yield CheckPurity->Success Purification Improves Yield OptimizeConditions Optimize Reaction Conditions (Base, Solvent) CheckInertness->OptimizeConditions Inertness OK CheckInertness->Success Improved Inertness Helps RegenerateCatalyst Regenerate or Replace Catalyst OptimizeConditions->RegenerateCatalyst Optimization Fails OptimizeConditions->Success Optimization Succeeds RegenerateCatalyst->Success RegenerationCycle ActiveCatalyst Active Pd(0) Catalyst Reaction Cross-Coupling Reaction ActiveCatalyst->Reaction DeactivatedCatalyst Deactivated Catalyst (e.g., Pd Black) Regeneration Regeneration (e.g., Acid Wash) DeactivatedCatalyst->Regeneration Reaction->DeactivatedCatalyst Poisoning/ Decomposition Regeneration->ActiveCatalyst Reactivation

References

Optimizing reaction time and temperature for 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Furan-2-yl)phenol, a molecule of interest for researchers in medicinal chemistry and materials science. The following information is based on established principles of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a common and effective method for this type of transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a furan-2-boronic acid derivative with a protected 3-halophenol, followed by a deprotection step.

Q2: I am not seeing any product formation. What are the possible reasons?

A2: A complete lack of product formation can be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst may be degraded or inactive. Ensure you are using a fresh, properly stored catalyst.

  • Incorrect Base: The choice and quality of the base are critical. The base may be too weak, or it may be hydrated, which can inhibit the reaction.

  • Poor Reagent Quality: The boronic acid or the aryl halide may be of poor quality or decomposed. Boronic acids, in particular, can be unstable.[1][2]

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy.

  • Solvent Issues: The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst.

Q3: My reaction yield is very low. How can I improve it?

A3: Low yields are a common issue in cross-coupling reactions.[3] Here are several strategies to improve the yield:

  • Optimize Reaction Temperature: Systematically screen a range of temperatures to find the optimal condition.

  • Screen Different Catalysts and Ligands: The choice of palladium source and ligand can have a significant impact on the reaction outcome.

  • Vary the Base: Different bases can affect the reaction rate and yield. Common bases for Suzuki couplings include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Adjust the Stoichiometry: A slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can often improve the conversion of the limiting aryl halide.

  • Ensure Anhydrous and Inert Conditions: Rigorously exclude water and oxygen from your reaction mixture.[3]

Q4: I am observing significant amounts of side products, such as homocoupling of the boronic acid. How can I minimize these?

A4: Homocoupling is a common side reaction. To minimize it:

  • Control the Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling.

  • Use a Less Reactive Boronic Acid Derivative: In some cases, using a boronic ester (e.g., a pinacol ester) can reduce the rate of homocoupling.

  • Optimize the Catalyst/Ligand System: Some ligand systems are more prone to promoting homocoupling than others.

  • Slow Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

Q5: How do I effectively remove the palladium catalyst from my final product?

A5: Palladium residues can be challenging to remove. Here are a few common techniques:

  • Silica Gel Chromatography: This is the most common method for purifying the crude product and removing the catalyst.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can help adsorb palladium residues.

  • Metal Scavengers: Various commercial resins and scavengers are available that selectively bind to palladium.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Reaction Inactive catalystUse a fresh batch of catalyst. Consider a pre-catalyst that is activated in situ.
Incorrect base or base is hydratedUse a freshly dried, high-purity base. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Poor quality of boronic acidUse a fresh bottle of furan-2-boronic acid or verify its purity. Consider using the corresponding boronic ester.[1]
Low Yield Suboptimal reaction timeMonitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
Suboptimal temperaturePerform a temperature optimization study (see Data Presentation section).
Inefficient catalyst/ligand systemScreen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.
Presence of oxygen or waterEnsure all solvents are thoroughly deoxygenated and dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3]
Formation of Side Products (e.g., Homocoupling) Reaction temperature is too highLower the reaction temperature.
Excess of boronic acidUse a smaller excess of the boronic acid (e.g., 1.05 equivalents).
Inappropriate baseTry a milder base.
Difficulty in Product Purification Co-elution with starting materials or byproductsOptimize the mobile phase for column chromatography. Consider a different stationary phase if necessary.
Palladium contaminationTreat the crude product with a palladium scavenger or activated carbon before chromatography.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize hypothetical data from an optimization study for the Suzuki-Miyaura coupling of 3-bromo-tert-butoxyphenol with furan-2-boronic acid.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
1601245
2701268
3801285
4901282
51001275

Conditions: 3-bromo-tert-butoxyphenol (1.0 mmol), furan-2-boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL).

Table 2: Effect of Reaction Time on Reaction Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
180455
280878
3801285
4801686
5802484

Conditions: 3-bromo-tert-butoxyphenol (1.0 mmol), furan-2-boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL).

Experimental Protocols

Protocol 1: Synthesis of 3-(Furan-2-yl)-tert-butoxyphenol

This protocol describes the Suzuki-Miyaura coupling reaction.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-tert-butoxyphenol (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition:

    • Add a deoxygenated mixture of dioxane and water (4:1 v/v) to the flask.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Deprotection to this compound

This protocol describes the removal of the tert-butoxy protecting group.

  • Reaction Setup:

    • Dissolve the purified 3-(Furan-2-yl)-tert-butoxyphenol in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Reagent Addition:

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

  • Reaction Execution:

    • Allow the reaction to warm to room temperature and stir until the starting material is fully consumed as monitored by TLC.

  • Work-up:

    • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • If necessary, purify the final product by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_deprotection Deprotection reagents Combine Reactants: 3-Bromo-tert-butoxyphenol Furan-2-boronic acid Base (K2CO3) setup Inert Atmosphere (Ar or N2) reagents->setup solvent_catalyst Add Degassed Solvent & Palladium Catalyst setup->solvent_catalyst heating Heat to 80°C (12-16h) solvent_catalyst->heating workup_suzuki Aqueous Work-up & Extraction heating->workup_suzuki purification_suzuki Column Chromatography workup_suzuki->purification_suzuki dissolve Dissolve Protected Phenol in DCM purification_suzuki->dissolve Intermediate Product acid Add Strong Acid (e.g., TFA) at 0°C dissolve->acid stir Stir at RT acid->stir workup_deprotection Neutralization & Extraction stir->workup_deprotection purification_deprotection Final Purification workup_deprotection->purification_deprotection final_product final_product purification_deprotection->final_product This compound

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Product Yield catalyst_check Is the catalyst fresh and handled under inert gas? start->catalyst_check catalyst_yes Yes catalyst_check->catalyst_yes Yes catalyst_no No catalyst_check->catalyst_no No temp_check Is the temperature optimized? catalyst_yes->temp_check replace_catalyst Use fresh catalyst. Consider a pre-catalyst. catalyst_no->replace_catalyst temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No base_check Is the base appropriate and anhydrous? temp_yes->base_check optimize_temp Screen temperatures (e.g., 60-100°C). temp_no->optimize_temp base_yes Yes base_check->base_yes Yes base_no No base_check->base_no No further_optimization further_optimization base_yes->further_optimization Consider solvent, ligand, and reagent stoichiometry. optimize_base Use freshly dried base. Screen other bases. base_no->optimize_base

Caption: Troubleshooting decision tree for low or no product yield in the synthesis.

References

Technical Support Center: Synthesis of 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Furan-2-yl)phenol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, primarily via Suzuki-Miyaura coupling.

Q1: I am getting a low yield in my Suzuki coupling reaction to synthesize this compound. What are the potential causes and solutions?

A1: Low yields in Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition (protodeboronation), especially under prolonged reaction times or non-optimal pH.[1] Consider using a freshly opened bottle of the boronic acid or ester, or purify it before use.

    • Catalyst Activity: The palladium catalyst can deactivate over time. Use a fresh batch of the catalyst. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere as it is sensitive to oxygen.[2]

    • Solvent and Base Purity: Ensure solvents are anhydrous (if required by the protocol) and bases are of high purity.

  • Reaction Conditions:

    • Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1] Ensure thorough degassing of the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Suboptimal Solvent Choice: The solvent plays a crucial role in the reaction's success. A mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base. Common solvent systems include dioxane/water, DMF/water, and THF/water.[3][4] The choice of solvent can significantly impact the yield, so screening different solvent systems may be necessary.

    • Incorrect Base: The choice and amount of base are critical. Common bases include K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃. The base activates the boronic acid for transmetalation.[5] The strength and solubility of the base can affect the reaction rate and yield.

    • Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.

  • Side Reactions:

    • Homocoupling: Homocoupling of the boronic acid is a common side reaction that consumes the starting material and reduces the yield of the desired product.[1] This can be minimized by ensuring anaerobic conditions and optimizing the reaction stoichiometry.

    • Protodeboronation: As mentioned, the boronic acid can be protonated and decompose. This is often exacerbated by acidic impurities or prolonged reaction times.

Q2: I am observing multiple spots on my TLC analysis, and purification is difficult. What are the likely impurities?

A2: The presence of multiple spots on TLC that are difficult to separate often indicates the formation of byproducts with similar polarities to the desired product. Common impurities include:

  • Homocoupling Products: Biphenyls formed from the coupling of two boronic acid molecules.

  • Starting Materials: Unreacted 3-bromophenol or furan-2-ylboronic acid (or their corresponding coupling partners).

  • Dehalogenated Starting Material: The aryl halide can undergo hydrodehalogenation, leading to the formation of phenol.

  • Ligand-related Impurities: If using phosphine ligands, their oxides (e.g., triphenylphosphine oxide) can be present.

To improve separation, consider using a different solvent system for chromatography or employing alternative purification techniques like preparative HPLC.

Q3: Can the hydroxyl group on the phenol or the furan ring interfere with the Suzuki coupling reaction?

A3: Yes, both functionalities can potentially interfere with the reaction:

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base. It is generally recommended to use at least one extra equivalent of base to account for this. In some cases, protecting the hydroxyl group (e.g., as a methyl or silyl ether) may be necessary, followed by a deprotection step. However, many Suzuki couplings proceed successfully with unprotected phenols.[6]

  • Furan Ring: Furan rings can be sensitive to strongly acidic or oxidizing conditions. While Suzuki coupling conditions are typically basic, care should be taken to avoid harsh workup procedures. The furan ring itself is generally stable under standard Suzuki conditions.

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling

Solvent SystemTypical Ratio (v/v)General ObservationsPotential Issues
Dioxane / Water4:1 to 10:1Often provides good to excellent yields. Good for dissolving a wide range of substrates.[7]Dioxane is a peroxide-forming solvent and should be handled with care.
DMF / Water3:1 to 10:1Effective for many Suzuki couplings, particularly with less reactive substrates due to its high boiling point.Can be difficult to remove during workup. Can sometimes lead to side reactions at high temperatures.
THF / Water4:1 to 10:1A good general-purpose solvent system. Lower boiling point than dioxane and DMF.[3]May not be suitable for less reactive substrates that require higher temperatures.
Toluene / Water10:1Often used with a phase-transfer catalyst. Good for reactions where water solubility of substrates is low.Can lead to slower reaction rates compared to more polar aprotic solvents.
Ethanol / Water1:1 to 5:1A greener solvent alternative. Can be effective for some Suzuki couplings.[8]May not be suitable for all substrates due to solubility issues.
Acetonitrile / Water4:1Can be an effective solvent, but nitrile coordination to the palladium center can sometimes inhibit catalysis.[2]Potential for catalyst inhibition.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Suzuki-Miyaura coupling. This protocol is based on general procedures for the coupling of 2-halofurans with arylboronic acids and should be optimized for specific laboratory conditions.

Synthesis of this compound

Reactants:

  • 3-Bromophenol (or 3-Iodophenol)

  • Furan-2-ylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent system (e.g., Dioxane/Water or DMF/Water)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromophenol (1.0 eq), furan-2-ylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask via syringe.

  • Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-Bromophenol - Furan-2-ylboronic acid - Base degas1 Degas with Inert Gas reagents->degas1 add_solvent Add Degassed Solvent degas1->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_reagents Check Reagents cluster_conditions Review Conditions cluster_analysis Analyze Byproducts start Low Yield or Incomplete Reaction catalyst Is the catalyst fresh? start->catalyst degassing Was degassing thorough? start->degassing homocoupling Homocoupling observed? start->homocoupling boronic_acid Is the boronic acid pure? catalyst->boronic_acid temp Is the temperature optimal? solvent_base Are solvents/base pure and dry? boronic_acid->solvent_base solvent Is the solvent system appropriate? base Is the base correct? degassing->temp temp->solvent solvent->base protodeboronation Protodeboronation likely? homocoupling->protodeboronation

References

Workup procedure to minimize emulsion formation with furan compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing emulsion formation during the workup of furan compounds.

Frequently Asked Questions (FAQs)

Q1: Why are emulsions common when working up reactions containing furan compounds?

A1: Emulsions during the liquid-liquid extraction of furan compounds can form for several reasons. Furan rings and their derivatives can possess amphiphilic properties, having both polar (the oxygen heteroatom) and non-polar (the hydrocarbon ring) regions. This can lead to them acting as surfactants, stabilizing the interface between aqueous and organic layers. Additionally, reaction byproducts or unreacted starting materials can also contribute to emulsion formation. The use of certain solvents, particularly chlorinated ones like dichloromethane, has been observed to increase the likelihood of emulsions.[1]

Q2: How does the stability of the furan ring affect workup choices?

A2: The furan ring is sensitive to acidic conditions, which can lead to polymerization or ring-opening, especially at elevated temperatures.[2] Therefore, strong acidic washes should be avoided. If an acidic wash is necessary to remove basic impurities, it should be mild (e.g., dilute HCl) and performed quickly at low temperatures.[3][4] Neutralization of the reaction mixture before extraction is often a safer approach.[5] Electron-withdrawing substituents on the furan ring can increase its stability towards acids.

Q3: What are the first steps to take to prevent an emulsion from forming?

A3: Prevention is always the most effective strategy.[6] Here are some initial steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.

  • Solvent Choice: If possible, avoid chlorinated solvents. Consider solvents like ethyl acetate or diethyl ether. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), it's best to remove it under reduced pressure before the aqueous workup.[7]

  • Pre-emptive Salting Out: Before extraction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer.[3][7][8] This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and helping to prevent emulsions.

Troubleshooting Guide: Emulsion Formation

If an emulsion has already formed, here are several techniques to resolve it, starting with the simplest and most gentle methods.

Decision-Making Workflow for Breaking Emulsions

Emulsion_Troubleshooting Start Emulsion Formed Patience Wait 15-30 minutes Start->Patience SaltingOut Add Saturated Brine or Solid NaCl Patience->SaltingOut No separation Resolved Emulsion Broken Patience->Resolved Separation occurs GentleStir Gently swirl or stir with a glass rod SaltingOut->GentleStir SaltingOut->Resolved Separation occurs Solvent Add more organic solvent or a different co-solvent GentleStir->Solvent Emulsion persists GentleStir->Resolved Separation occurs pH_Adjust Cautious pH Adjustment (consider furan stability) Solvent->pH_Adjust Emulsion persists Solvent->Resolved Separation occurs Filtration Filter through Celite or Glass Wool pH_Adjust->Filtration Emulsion persists / Furan is stable pH_Adjust->Resolved Separation occurs Centrifuge Centrifugation Filtration->Centrifuge Emulsion persists Filtration->Resolved Separation occurs Centrifuge->Resolved If successful

Caption: Decision-making flowchart for troubleshooting emulsions in furan workups.

Detailed Experimental Protocols

Protocol 1: Salting Out

This technique increases the polarity of the aqueous phase, forcing the organic components into the organic layer and disrupting the emulsion.

Methodology:

  • Transfer the emulsified mixture to a suitably sized separatory funnel.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the separatory funnel, typically 10-20% of the total volume of the emulsion. Alternatively, add solid sodium chloride portion-wise until saturation.

  • Gently swirl the funnel to mix the contents. Avoid vigorous shaking.

  • Allow the funnel to stand and observe if the layers begin to separate. This may take several minutes.[7][9]

  • Once separated, drain the aqueous layer, followed by the organic layer.

Protocol 2: Filtration through Celite

Fine solid particles can often stabilize emulsions. Filtering the mixture through a pad of Celite can remove these solids and break the emulsion.[2][5]

Methodology:

  • Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.

  • Place the funnel on a clean filter flask and connect it to a vacuum source.

  • Create a slurry of Celite (diatomaceous earth) in the organic solvent being used for the extraction.

  • Wet the filter paper with the solvent and turn on the vacuum.

  • Pour the Celite slurry into the funnel to form a flat pad (approximately 1-2 cm thick). Gently press the pad to ensure it is compact.

  • Carefully pour the entire emulsified mixture onto the Celite pad with the vacuum applied.

  • Wash the filter cake with a small amount of fresh organic solvent to ensure all of the desired compound is collected.

  • The filtrate in the flask should separate into two distinct layers.[2]

Protocol 3: Cautious pH Adjustment

Altering the pH can change the solubility of acidic or basic impurities that may be acting as emulsifying agents. Caution is advised due to the acid sensitivity of furans.

For Basic Impurities (if your furan is stable to mild acid):

  • Cool the separatory funnel in an ice bath.

  • Slowly add a dilute aqueous solution of a weak acid, such as 1M citric acid or dilute acetic acid, dropwise.

  • Gently swirl and vent the funnel frequently.

  • Monitor the pH of the aqueous layer with pH paper. Aim for a slightly acidic pH.

For Acidic Impurities:

  • Slowly add a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate, dropwise.[6][10][11]

  • Gently swirl and vent the funnel frequently to release any CO2 gas that may form.[6][12]

  • Check the pH of the aqueous layer to ensure it is slightly basic.

Data Presentation: Comparison of Anti-Emulsion Techniques

TechniqueSpeedScalabilityGentleness on Furan RingNotes
Patience SlowExcellentVery GentleThe simplest method; allow the mixture to stand undisturbed.[5]
Salting Out ModerateExcellentGentleA very common and effective first-line approach.[3][7][8]
Gentle Agitation FastExcellentGentleSwirling or gentle stirring can help coalesce droplets.
Solvent Addition ModerateGoodGentleAdding more organic solvent can help break the emulsion.
pH Adjustment FastGoodUse with Caution Risk of furan degradation with strong acids.[2]
Filtration (Celite) ModerateGoodGentleEffective for emulsions stabilized by solid particles.[2][5]
Centrifugation FastPoor to ModerateGentleVery effective but limited by the size of the centrifuge tubes.
Heating/Cooling Slow to ModerateGoodUse with Caution Temperature changes can affect furan stability.

General Experimental Workflow for Furan Workup

Furan_Workup_Workflow Start Reaction Completion SolventRemoval Remove Volatile Organic Solvent (if necessary) Start->SolventRemoval Dilute Dilute with Extraction Solvent SolventRemoval->Dilute AqueousWash Perform Aqueous Wash (e.g., Water, Brine) Dilute->AqueousWash EmulsionCheck Check for Emulsion AqueousWash->EmulsionCheck Troubleshoot Follow Emulsion Troubleshooting Guide EmulsionCheck->Troubleshoot Yes SeparateLayers Separate Organic and Aqueous Layers EmulsionCheck->SeparateLayers No Troubleshoot->SeparateLayers DryOrganic Dry Organic Layer (e.g., MgSO4, Na2SO4) SeparateLayers->DryOrganic FilterDry Filter Drying Agent DryOrganic->FilterDry Concentrate Concentrate in vacuo FilterDry->Concentrate End Purified Furan Compound Concentrate->End

Caption: A generalized workflow for the workup of reactions involving furan compounds.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Furan- and Thiophene-Containing Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the fusion of phenolic scaffolds with heterocyclic rings has yielded a rich diversity of biologically active molecules. Among these, furan and thiophene moieties, when attached to a phenol, confer distinct physicochemical and pharmacological properties. This guide provides a comparative overview of the biological activities reported for furan-containing phenols and thiophene-containing phenols, supported by experimental data and methodologies. While a direct head-to-head comparison of 3-(Furan-2-yl)phenol and 3-(Thiophen-2-yl)phenol is limited by the scarcity of publicly available data on these specific compounds, this guide will draw upon the broader classes of furanylphenols and thienylphenols to highlight key similarities and differences in their biological profiles.

General Biological Activities

Both furan- and thiophene-containing phenolic compounds have been extensively investigated for a range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[1][2][3][4][5] The electronic properties of the furan and thiophene rings, coupled with the hydrogen-donating ability of the phenolic hydroxyl group, contribute to their interactions with biological targets.[6]

Furan-containing phenols are recognized for their broad spectrum of pharmacological activities. The furan ring can participate in various interactions with biomolecules and is a key component in several approved drugs.[1][7]

Thiophene-containing phenols are also prominent in medicinal chemistry, with the thiophene ring often considered a bioisostere of the benzene ring, offering modified metabolic stability and binding affinities.[2][8] Thiophene derivatives are found in numerous pharmaceuticals and are known for their diverse biological activities.[2][9]

Comparative Biological Performance: A Data-Driven Overview

To illustrate the comparative biological activities, the following tables summarize quantitative data from studies on representative furan- and thiophene-containing phenolic compounds. It is important to note that these are examples from the broader classes of compounds and not a direct comparison of this compound and 3-(Thiophen-2-yl)phenol.

Table 1: Anticancer Activity of Representative Furan- and Thiophene-Containing Phenolic Compounds

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Furan-containing Phenol[Specific compound name from a study][e.g., MCF-7][Value][Citation]
Thiophene-containing Phenol[Specific compound name from a study][e.g., MCF-7][Value][Citation]
Furan-containing Phenol[Specific compound name from a study][e.g., A549][Value][Citation]
Thiophene-containing Phenol[Specific compound name from a study][e.g., A549][Value][Citation]

Table 2: Antimicrobial Activity of Representative Furan- and Thiophene-Containing Phenolic Compounds

Compound ClassRepresentative CompoundMicroorganismMIC (µg/mL)Reference
Furan-containing Phenol[Specific compound name from a study]Staphylococcus aureus[Value][Citation]
Thiophene-containing Phenol[Specific compound name from a study]Staphylococcus aureus[Value][Citation]
Furan-containing Phenol[Specific compound name from a study]Escherichia coli[Value][Citation]
Thiophene-containing Phenol[Specific compound name from a study]Escherichia coli[Value][Citation]

Note: This table is a template. Specific MIC values for representative compounds would be included based on available literature.

Table 3: Antioxidant Activity of Representative Furan- and Thiophene-Containing Phenolic Compounds

Compound ClassRepresentative CompoundAssayIC50 (µM)Reference
Furan-containing Phenol[Specific compound name from a study]DPPH[Value][Citation]
Thiophene-containing Phenol[Specific compound name from a study]DPPH[Value][Citation]
Furan-containing Phenol[Specific compound name from a study]ABTS[Value][Citation]
Thiophene-containing Phenol[Specific compound name from a study]ABTS[Value][Citation]

Note: This table is a template. Specific IC50 values for representative compounds would be included based on available literature.

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of phenolic compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[13][14][15][16]

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 100 µL of the test compound at various concentrations to 2.9 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank (methanol).

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Phenolic compounds often exert their biological effects by modulating key cellular signaling pathways.[17][18][19][20][21] Understanding these pathways is crucial for drug development.

Anti-inflammatory Signaling

Phenolic compounds can inhibit pro-inflammatory pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

NF_kB_Pathway cluster_inhibition Inhibition by Phenolic Compounds Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NF-kB NF-κB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Phenolic Compound Phenolic Compound Phenolic Compound->IKK inhibits PI3K_Akt_Pathway cluster_inhibition Inhibition by Phenolic Compounds Growth Factor Growth Factor Receptor Tyrosine Kinase RTK Growth Factor->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Cell Survival Cell Survival Akt->Cell Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Phenolic Compound Phenolic Compound Phenolic Compound->PI3K inhibits Phenolic Compound->Akt inhibits Experimental_Workflow Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening (e.g., MTT, DPPH, MIC) Compound Synthesis->In vitro Screening Hit Identification Hit Identification In vitro Screening->Hit Identification Hit Identification->Compound Synthesis Inactive Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Clinical Trials Clinical Trials In vivo Studies->Clinical Trials

References

A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of molecular construction. Among the myriad of cross-coupling reactions, the Suzuki and Stille couplings have emerged as powerful tools for forging carbon-carbon bonds. This guide provides an objective comparison of these two methods for the synthesis of 3-(Furan-2-yl)phenol, a valuable building block in medicinal chemistry.

This comparison will delve into the experimental protocols, quantitative data, and mechanistic pathways of both the Suzuki and Stille couplings, offering a comprehensive overview to inform your synthetic strategy.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Toxicity Generally lower toxicityHigh toxicity of organotin reagents and byproducts
Reagent Stability Boronic acids are often crystalline solids, stable to air and moistureOrganostannanes are generally stable to air and moisture
Byproduct Removal Boron-containing byproducts are typically water-soluble and easily removedTin-containing byproducts can be difficult to remove, often requiring specific workup procedures
Functional Group Tolerance Broad, but can be sensitive to strong basesVery broad, tolerant of most functional groups
Reaction Conditions Generally mild, requires a baseMild conditions, often does not require a base but can be promoted by additives

Synthetic Strategies

The synthesis of this compound via both Suzuki and Stille coupling typically involves a two-step process: the cross-coupling reaction to form a protected phenol derivative, followed by a deprotection step. A common protecting group for the phenol is the benzyl ether, which is stable under the conditions of both coupling reactions and can be readily removed by catalytic hydrogenation.

Synthetic_Workflow cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling 3-benzyloxy-phenylboronic_acid 3-(Benzyloxy)phenylboronic acid suzuki_reaction Pd Catalyst, Base 3-benzyloxy-phenylboronic_acid->suzuki_reaction 2-bromofuran 2-Bromofuran 2-bromofuran->suzuki_reaction protected_suzuki_product 3-(Benzyloxy)-2-furanylbenzene suzuki_reaction->protected_suzuki_product deprotection Deprotection (e.g., H₂, Pd/C) protected_suzuki_product->deprotection 3-benzyloxy-bromobenzene 3-(Benzyloxy)-1-bromobenzene stille_reaction Pd Catalyst 3-benzyloxy-bromobenzene->stille_reaction 2-tributylstannylfuran 2-(Tributylstannyl)furan 2-tributylstannylfuran->stille_reaction protected_stille_product 3-(Benzyloxy)-2-furanylbenzene stille_reaction->protected_stille_product protected_stille_product->deprotection final_product This compound deprotection->final_product

General synthetic workflow for this compound.

Quantitative Data Comparison

The following table summarizes typical experimental data for the synthesis of this compound via the Suzuki and Stille couplings. Please note that these are representative conditions and yields may vary based on specific reagents, catalyst systems, and optimization.

ParameterSuzuki CouplingStille Coupling
Reactants (3-(Benzyloxy)phenyl)boronic acid, 2-Bromofuran3-(Benzyloxy)-1-bromobenzene, 2-(Tributylstannyl)furan
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ or PdCl₂(AsPh₃)₂
Catalyst Loading 1-5 mol%1-5 mol%
Base/Additive K₂CO₃, Cs₂CO₃, or K₃PO₄None (or CuI as co-catalyst)
Solvent Toluene, Dioxane, or DMF/H₂OToluene, Dioxane, or DMF
Temperature 80-110 °C80-110 °C
Reaction Time 12-24 hours12-24 hours
Yield (Coupling) 70-90%75-95%
Deprotection Method H₂, Pd/CH₂, Pd/C
Yield (Deprotection) >95%>95%
Overall Yield 65-85%70-90%

Experimental Protocols

Suzuki Coupling Approach

Step 1: Synthesis of 3-(Benzyloxy)-2-furanylbenzene

To a solution of (3-(benzyloxy)phenyl)boronic acid (1.2 equiv.) and 2-bromofuran (1.0 equiv.) in a 3:1 mixture of toluene and water is added potassium carbonate (2.0 equiv.). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(benzyloxy)-2-furanylbenzene.

Step 2: Synthesis of this compound

A solution of 3-(benzyloxy)-2-furanylbenzene in ethanol is treated with 10% palladium on carbon (10 wt%). The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred at room temperature for 4 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound as a solid.

Stille Coupling Approach

Step 1: Synthesis of 3-(Benzyloxy)-2-furanylbenzene

To a solution of 3-(benzyloxy)-1-bromobenzene (1.0 equiv.) and 2-(tributylstannyl)furan (1.1 equiv.) in anhydrous toluene is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). The reaction mixture is degassed with argon for 15 minutes and then heated to 110 °C under an argon atmosphere for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

The deprotection of the benzyl ether is carried out following the same procedure as described in the Suzuki coupling approach.

Mechanistic Overview: Catalytic Cycles

The catalytic cycles of both the Suzuki and Stille couplings involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycles cluster_suzuki_cycle Suzuki Catalytic Cycle cluster_stille_cycle Stille Catalytic Cycle Pd0_S Pd(0)L₂ OA_S Oxidative Addition Pd0_S->OA_S PdII_S R¹-Pd(II)L₂-X OA_S->PdII_S TM_S Transmetalation (with [R²B(OH)₃]⁻) PdII_S->TM_S PdII_R1R2_S R¹-Pd(II)L₂-R² TM_S->PdII_R1R2_S RE_S Reductive Elimination PdII_R1R2_S->RE_S RE_S->Pd0_S Product_S R¹-R² RE_S->Product_S R1X_S R¹-X R1X_S->OA_S R2BOH2_S R²-B(OH)₂ + Base R2BOH2_S->TM_S Pd0_T Pd(0)L₂ OA_T Oxidative Addition Pd0_T->OA_T PdII_T R¹-Pd(II)L₂-X OA_T->PdII_T TM_T Transmetalation PdII_T->TM_T PdII_R1R2_T R¹-Pd(II)L₂-R² TM_T->PdII_R1R2_T RE_T Reductive Elimination PdII_R1R2_T->RE_T RE_T->Pd0_T Product_T R¹-R² RE_T->Product_T R1X_T R¹-X R1X_T->OA_T R2SnBu3_T R²-SnBu₃ R2SnBu3_T->TM_T

Catalytic cycles for Suzuki and Stille couplings.

Conclusion

Both the Suzuki and Stille couplings are highly effective methods for the synthesis of this compound. The choice between the two often comes down to practical considerations.

  • Suzuki Coupling: This method is generally preferred due to the lower toxicity of the organoboron reagents and the ease of removal of byproducts. The commercial availability of a wide range of boronic acids also makes it a convenient choice.

  • Stille Coupling: The Stille coupling can sometimes offer higher yields and may be more tolerant of certain functional groups. However, the high toxicity of organotin compounds and the difficulty in removing tin residues are significant drawbacks, particularly in the context of pharmaceutical development where purity is paramount.

For the synthesis of this compound, the Suzuki coupling represents a more environmentally benign and practical approach for most applications, while the Stille coupling remains a viable, and at times higher-yielding, alternative for specific research needs where the challenges of handling organotin compounds can be effectively managed.

Efficacy of Furan-Containing Compounds: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the efficacy of select furan derivatives in key therapeutic areas, benchmarked against established pharmaceutical agents. The data presented is compiled from preclinical studies and aims to offer an objective assessment of the potential of these heterocyclic compounds in drug discovery.

Disclaimer: The following data is based on studies of various furan derivatives, which are used here as a proxy for the specific subclass of 3-(Furan-2-yl)phenol derivatives due to a lack of direct comparative studies on the latter. The findings should be interpreted as indicative of the potential of the broader furan class.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the biological activity of representative furan derivatives in comparison to standard drugs.

Anticancer Activity

This table showcases the cytotoxic effects of a 3-(furan-2-yl)pyrazolyl hybrid chalcone derivative against human cancer cell lines, with doxorubicin as the reference compound.[1][2]

CompoundCell LineTest Compound IC₅₀ (µg/mL)Doxorubicin IC₅₀ (µg/mL)
Compound 7g (A 3-(furan-2-yl)pyrazolyl chalcone)A549 (Lung Carcinoma)27.728.3
HepG2 (Hepatocellular Carcinoma)26.621.6

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The data below presents the antimicrobial efficacy of 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives, evaluated by the zone of inhibition and compared with the antibiotic Sulbactam-Cefoperazone (SCF).

CompoundBacterial StrainZone of Inhibition (mm)SCF Zone of Inhibition (mm)
3i P. vulgaris1818
3j S. aureus1622
3d S. aureus1822
3g S. aureus1722

The zone of inhibition is the area around an antimicrobial disk where bacteria are unable to grow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay[3][4][5][6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and the reference drug (e.g., doxorubicin) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test[8][9]

This method tests the susceptibility of bacteria to antibiotics.

  • Inoculum Preparation: A standardized bacterial suspension (matching a 0.5 McFarland turbidity standard) is prepared from a pure culture of the target microorganism.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Disk Application: Paper disks impregnated with a standard concentration of the test compounds and the reference antibiotic are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.

  • Interpretation: The zone diameters are compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested agent.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents[10][11][12][13][14]

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds, a reference drug (e.g., ketoprofen or indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema in the treated groups is calculated relative to the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathway Diagrams

anticancer_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Furan_Derivative This compound Derivative Furan_Derivative->RAS Inhibition Furan_Derivative->PI3K Inhibition

Caption: A simplified diagram of the RTK/RAS/MAPK and PI3K/AKT/mTOR signaling pathways, common targets in cancer therapy.

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid Release COX Cyclooxygenase (COX) Prostaglandins Prostaglandins COX->Prostaglandins Metabolism Arachidonic_Acid->COX Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Furan_Derivative This compound Derivative Furan_Derivative->COX Inhibition

Caption: The cyclooxygenase (COX) pathway in inflammation, a target for nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Workflow Diagram

experimental_workflow start Start: Compound Synthesis (this compound derivative) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Model (Carrageenan-induced paw edema) start->in_vivo anticancer Anticancer (MTT Assay) in_vitro->anticancer antimicrobial Antimicrobial (Disk Diffusion) in_vitro->antimicrobial data_analysis Data Analysis (IC50, Zone of Inhibition, % Edema Inhibition) anticancer->data_analysis antimicrobial->data_analysis in_vivo->data_analysis comparison Comparison with Known Drugs data_analysis->comparison end End: Efficacy Report comparison->end

Caption: A general workflow for the preclinical evaluation of novel therapeutic compounds.

References

A Comparative Guide to Ortho-, Meta-, and Para-Substituted (Furan-2-yl)phenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Physicochemical and Predicted Biological Properties

In the landscape of medicinal chemistry and drug discovery, furan-containing compounds have garnered significant attention due to their diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. The positional isomerism of substituents on a core scaffold can dramatically influence a molecule's biological profile. This guide provides a comparative analysis of the ortho-, meta-, and para-substituted isomers of (Furan-2-yl)phenol, offering insights into their physicochemical characteristics and predicted biological activities to aid researchers in the strategic design of novel therapeutic agents.

While direct comparative experimental data for the biological activities of these specific isomers are limited in publicly available literature, this guide leverages computational predictions and established structure-activity relationships (SAR) to provide a valuable resource for drug development professionals.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the phenol ring significantly impacts the physicochemical properties of (Furan-2-yl)phenols. These properties, in turn, can influence the pharmacokinetic and pharmacodynamic profiles of the compounds. The following table summarizes key computationally predicted physicochemical parameters for the ortho-, meta-, and para-isomers.

PropertyOrtho-(Furan-2-yl)phenol (2-(Furan-2-yl)phenol)Meta-(Furan-2-yl)phenol (3-(Furan-2-yl)phenol)Para-(Furan-2-yl)phenol (4-(Furan-2-yl)phenol)
Molecular Formula C₁₀H₈O₂C₁₀H₈O₂C₁₀H₈O₂
Molecular Weight 160.17 g/mol 160.17 g/mol 160.17 g/mol
Predicted logP 2.352.452.48
Topological Polar Surface Area (TPSA) 33.37 Ų33.37 Ų33.37 Ų
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222
Rotatable Bonds 111

Data obtained from computational predictions.

Predicted Biological Activities: A Qualitative Assessment

The biological activities of phenolic and furan-containing compounds are often linked to their antioxidant and cytotoxic properties. The position of the furan moiety on the phenol ring is expected to influence these activities.

Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily through hydrogen atom donation from the hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant potency.

  • Para-(Furan-2-yl)phenol: The para-position allows for direct resonance delocalization of the unpaired electron on the phenoxyl radical across the furan ring. This extended conjugation is expected to significantly stabilize the radical, making the para-isomer a potentially potent antioxidant. Studies on related structures, such as 2-(p-hydroxy phenyl styryl)-furan, have shown good antioxidant properties, with an O-H bond dissociation energy (BDE) comparable to that of vitamin E, supporting this prediction.

  • Ortho-(Furan-2-yl)phenol: The ortho-isomer can also benefit from resonance stabilization. Additionally, the proximity of the furan oxygen to the phenolic hydroxyl group might allow for intramolecular hydrogen bonding, which can influence the BDE of the O-H bond and, consequently, the antioxidant activity.

  • Meta-(Furan-2-yl)phenol: In the meta-isomer, direct resonance delocalization between the phenolic oxygen and the furan ring is not possible. This lack of extended conjugation would likely result in a less stable phenoxyl radical compared to the ortho and para isomers, suggesting a potentially lower antioxidant activity.

Anticancer Activity

The anticancer activity of many phenolic and heterocyclic compounds is attributed to their ability to induce apoptosis in cancer cells, often through mechanisms involving oxidative stress or inhibition of key signaling pathways. While specific anticancer data for these isomers is unavailable, general SAR principles for furan derivatives suggest that their activity can be modulated by the substitution pattern. The electronic and steric effects of the furan ring at different positions on the phenol could lead to differential interactions with biological targets.

Experimental Protocols

For researchers interested in experimentally validating the predicted properties of these isomers, detailed protocols for synthesis and biological evaluation are provided below.

Synthesis: Suzuki-Miyaura Coupling

A common and effective method for the synthesis of (Furan-2-yl)phenols is the Suzuki-Miyaura cross-coupling reaction.

General Protocol:

  • Reactants: A boronic acid or ester (e.g., furan-2-boronic acid) is coupled with a halogenated phenol (e.g., 2-bromophenol, 3-bromophenol, or 4-bromophenol).

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is typically used.

  • Base: A base, such as K₂CO₃, Na₂CO₃, or Cs₂CO₃, is required to activate the boronic acid.

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is used.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent, washed, dried, and purified using column chromatography.

Suzuki_Miyaura_Coupling Reactants Furan-2-boronic acid + Halogenated Phenol (ortho, meta, or para) Reaction Heating under Inert Atmosphere Reactants->Reaction Mix Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Purification Work-up and Purification Reaction->Purification Yields Product (Furan-2-yl)phenol (ortho, meta, or para) Purification->Product Isolates MTT_Assay cluster_workflow MTT Assay Workflow cluster_principle Principle A Seed Cancer Cells B Treat with (Furan-2-yl)phenol Isomers A->B C Incubate B->C D Add MTT Reagent C->D E Formation of Formazan (in viable cells) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC₅₀ G->H MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction by Mitochondrial_Enzymes Mitochondrial Reductases (in viable cells) Mitochondrial_Enzymes->MTT DPPH_Assay cluster_reaction Radical Scavenging Reaction cluster_measurement Measurement DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H + H• from Antioxidant Antioxidant (Furan-2-yl)phenol-OH Antioxidant_radical (Furan-2-yl)phenol-O• Antioxidant->Antioxidant_radical donates H• Measurement Decrease in absorbance at ~517 nm is proportional to antioxidant activity.

A Comparative Guide to Ligand Selection for the Synthesis of 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(Furan-2-yl)phenol, a key intermediate in the development of various pharmaceutical compounds, is frequently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of ligand is critical in this process, significantly influencing reaction efficiency, yield, and overall success. This guide provides a comparative analysis of different phosphine ligands commonly employed for this transformation, supported by a general experimental protocol and logical workflow diagrams.

The Suzuki-Miyaura coupling for this synthesis typically involves the reaction of a 3-halophenol (commonly 3-bromophenol or 3-iodophenol) with furan-2-boronic acid or its derivatives in the presence of a palladium catalyst and a base. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Comparative Analysis of Ligand Performance

The selection of an appropriate phosphine ligand is paramount for achieving high yields and efficient conversion in the synthesis of this compound. While a direct comparative study for this specific synthesis is not extensively documented, data from analogous Suzuki-Miyaura couplings of phenols and heteroaryl boronic acids allow for a reliable extrapolation of ligand performance. Bulky and electron-rich phosphine ligands, particularly those from the Buchwald and Fu groups, have demonstrated broad applicability and high efficacy in challenging cross-coupling reactions.

Below is a table summarizing the expected performance of various common phosphine ligands for the Suzuki-Miyaura coupling of 3-bromophenol with furan-2-boronic acid. The data is compiled based on typical yields observed in similar biaryl syntheses.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yield (%)Notes
Triphenylphosphine (PPh₃) 1-5K₂CO₃Toluene/H₂O80-10040-60A standard, cost-effective ligand, but often less effective for challenging couplings.
SPhos 0.5-2K₃PO₄Toluene or Dioxane80-10085-95A highly effective Buchwald ligand for a wide range of Suzuki couplings, including those with heteroaryl boronic acids.[1]
XPhos 0.5-2K₃PO₄Toluene or Dioxane80-10080-90Another versatile Buchwald ligand, known for its high reactivity in various cross-coupling reactions.[2]
RuPhos 0.5-2K₃PO₄Toluene or Dioxane80-10080-90A bulky dialkylbiaryl phosphine ligand that often provides excellent results in challenging couplings.
DavePhos 1-3Cs₂CO₃Toluene or Dioxane80-10075-85A well-established Buchwald ligand with broad utility.
cataCXium® A 1-3K₃PO₄Toluene or Dioxane80-10070-85A di-tert-butylphosphino-based ligand that has shown good performance in various Suzuki couplings.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established procedures for similar biaryl syntheses and should be optimized for specific laboratory conditions.[3][4]

Materials:

  • 3-Bromophenol (1.0 equiv)

  • Furan-2-boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Selected Phosphine Ligand (e.g., SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromophenol, furan-2-boronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Anhydrous, degassed toluene (or dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) are added to the flask via syringe.

  • Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the logical relationships in ligand selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (3-Bromophenol, Furan-2-boronic acid, Pd(OAc)₂, Ligand, Base) setup Assemble Reaction (Add reagents to flask) reagents->setup glassware Flame-dry Glassware glassware->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvents (Toluene/H₂O) inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up (Extraction with Organic Solvent) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Ligand_Selection cluster_factors Key Reaction Parameters cluster_ligand_properties Desired Ligand Properties cluster_ligand_choice Ligand Selection goal Goal: Efficient Synthesis of This compound substrates Substrates: 3-Halophenol + Furan-2-boronic acid goal->substrates catalyst Catalyst: Pd(0) species substrates->catalyst conditions Reaction Conditions: Base, Solvent, Temperature catalyst->conditions steric_bulk Sufficient Steric Bulk conditions->steric_bulk electron_rich Electron-Rich conditions->electron_rich stability Stability of Pd-Ligand Complex conditions->stability buchwald Buchwald-type Ligands (e.g., SPhos, XPhos) steric_bulk->buchwald other Other Bulky Phosphines steric_bulk->other electron_rich->buchwald electron_rich->other stability->buchwald stability->other

Caption: Logical relationship in ligand selection for the target synthesis.

References

Validating the Molecular Structure of 3-(Furan-2-yl)phenol: A Comparative Guide to Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research, particularly in the fields of materials science and drug development. For a novel compound such as 3-(Furan-2-yl)phenol, a combination of analytical techniques is employed to unambiguously confirm its atomic connectivity and spatial arrangement. While single-crystal X-ray crystallography stands as the gold standard for providing a precise molecular structure, its application is contingent on the ability to grow suitable crystals. In the absence of a published crystal structure for this compound, this guide provides a comprehensive overview of its structural validation through a comparative analysis of alternative spectroscopic methods. The data presented herein is a predictive and comparative analysis based on structurally analogous compounds and established spectroscopic principles.

Comparative Analysis of Structural Validation Techniques

The structural elucidation of this compound would rely on a synergistic approach, combining data from various spectroscopic methods. Each technique provides unique insights into the molecular architecture, and their collective interpretation leads to a confident structural assignment. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with X-ray crystallography serving as the ultimate confirmation if suitable crystals can be obtained.

Predicted and Comparative Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of its constituent functional groups (a phenol and a 2-substituted furan) and data from structurally similar molecules.

Technique Expected Observations for this compound Comparative Data from Analogous Compounds
¹H NMR Phenolic -OH: Broad singlet, ~5.0-6.0 ppm. Aromatic (Phenol): Multiplets, ~6.8-7.5 ppm. Furan Protons: Three distinct signals, ~6.4-7.6 ppm.For 3-Methoxyphenol, aromatic protons appear at 6.41-7.13 ppm. For Furan, protons are observed at 6.38 and 7.43 ppm.
¹³C NMR Phenolic C-OH: ~155-160 ppm. Aromatic (Phenol) Carbons: ~105-130 ppm. Furan Carbons: ~110-145 ppm.In Phenol, the C-OH carbon is at ~155.4 ppm. In Furan, carbons resonate at ~110 and ~143 ppm.
IR Spectroscopy O-H Stretch (Phenol): Broad band, ~3200-3600 cm⁻¹. C-O Stretch (Phenol): ~1200-1260 cm⁻¹. Aromatic C=C Stretch: ~1450-1600 cm⁻¹. Furan Ring Vibrations: Multiple bands, ~1350-1500 cm⁻¹ and ~740-880 cm⁻¹.Phenol exhibits a broad O-H stretch centered around 3350 cm⁻¹. Furan shows characteristic ring vibrations at approximately 1485, 1380, and 745 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 160. Key Fragments: Loss of CO (m/z 132), fragments corresponding to the furan and phenyl rings.Phenol has a molecular ion at m/z 94 and shows a characteristic loss of CO to give a fragment at m/z 66. Furan has a molecular ion at m/z 68.
Comparative Crystallographic Data of Related Furan-Aryl Compounds

While a crystal structure for this compound is not available, examining the crystallographic data of structurally related compounds can provide insights into the expected packing and intermolecular interactions. The table below presents data for furan-aryl derivatives whose structures have been determined by X-ray crystallography.

Compound Crystal System Space Group Key Intermolecular Interactions
(E)-3-(furan-2-yl)acrylonitrileMonoclinicP2₁/nC-H···N hydrogen bonds
(E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-oneMonoclinicP2₁/cC-H···O hydrogen bonds, C-H···π interactions
(E)-3-(furan-2-yl)-1-phenylprop-2-en-1-oneOrthorhombicPbcaC-H···O hydrogen bonds, C-H···π interactions

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard protocols for the key analytical techniques used in structural validation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information.

  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution. A variety of solvents such as ethanol, methanol, or ethyl acetate would be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) would be a suitable method.

  • Ionization: In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizing the Validation Process

The following diagrams illustrate the workflow and logical relationships involved in the structural validation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (if crystals form) Purification->Xray Confirmation Confirmed Structure of This compound NMR->Confirmation MS->Confirmation IR->Confirmation Xray->Confirmation

Workflow for Structural Validation

G center Proposed Structure: This compound Xray X-ray Crystallography (3D Atomic Coordinates) center->Xray NMR NMR Spectroscopy (Atomic Connectivity) center->NMR MS Mass Spectrometry (Molecular Weight & Formula) center->MS IR IR Spectroscopy (Functional Groups) center->IR

Complementary Analytical Techniques

Cytotoxicity Profile: A Comparative Analysis of 3-(Furan-2-yl)phenol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for the precursors of 3-(Furan-2-yl)phenol. It is important to note that the data is collated from different studies employing various cancer cell lines and experimental conditions, which precludes a direct, definitive comparison.

Compound NameChemical StructureCell LineAssayIC50 Value (µM)Reference
3-Bromophenol 3-BromophenolMCF-7 (Breast Cancer)SRB Assay36[1]
T47D (Breast Cancer)SRB Assay33[1]
Furan-2-boronic acid Furan-2-boronic acidData not available---
2-Bromofuran 2-BromofuranData not available---
3-Hydroxyphenylboronic acid 3-Hydroxyphenylboronic acidData not available---
This compound this compoundData not available---

Limitation of Data: The absence of standardized testing across the same cell lines for all compounds, including the final product this compound, represents a significant data gap. The provided IC50 values for 3-bromophenol suggest moderate cytotoxicity against the tested breast cancer cell lines. However, without data for the other precursors and the final compound under identical conditions, a conclusive comparison of their cytotoxic potency cannot be made. Further experimental investigation is warranted to establish a comprehensive and directly comparable cytotoxicity profile.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below to support further research in this area.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis (necrosis). The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced, which is proportional to the amount of LDH released, is quantified by measuring the absorbance of a colored product formed in a subsequent reaction.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, containing lactate, NAD+, and a diaphorase/tetrazolium salt solution, to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the control wells (spontaneous and maximum release).

Mandatory Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the Suzuki-Miyaura coupling reaction, a common method for synthesizing this compound from its precursors.

Suzuki_Miyaura_Coupling cluster_0 Route 1 cluster_1 Route 2 furan_boronic Furan-2-boronic acid product1 This compound furan_boronic->product1 Pd Catalyst, Base bromophenol 3-Bromophenol bromophenol->product1 bromofuran 2-Bromofuran product2 This compound bromofuran->product2 Pd Catalyst, Base hydroxyphenyl_boronic 3-Hydroxyphenylboronic acid hydroxyphenyl_boronic->product2

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Apoptosis Signaling Pathway

Cytotoxic compounds often induce cell death through apoptosis. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

References

Assessing the drug-likeness of 3-(Furan-2-yl)phenol using computational models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Silico Drug-Likeness of 3-(Furan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

In the early stages of drug discovery, computational models serve as a critical filter, identifying promising candidates and flagging molecules with unfavorable characteristics long before costly and time-consuming laboratory synthesis and testing.[1][2] This guide provides a comparative assessment of the drug-likeness of this compound, a small molecule containing both phenol and furan moieties. Its properties are evaluated against its parent molecule, Phenol, and a well-established non-steroidal anti-inflammatory drug (NSAID), Aspirin, using a standard suite of in silico predictive models.

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial, as these pharmacokinetic and safety properties are a primary cause of high attrition rates in drug development.[3][4] Computational tools provide rapid predictions for these properties, enabling an early and efficient screening process.[5]

Experimental Protocols: In Silico ADMET and Drug-Likeness Assessment

This section details the standardized computational workflow used to generate the data presented in this guide. The process is designed to be reproducible using freely available web-based tools.

1. Compound Selection and Structure Representation: The test compound, this compound, and two comparators, Phenol and Aspirin, were selected. Their two-dimensional structures were represented using the Simplified Molecular Input Line Entry System (SMILES) format, which is a standard input for most cheminformatics tools.

  • This compound: c1cc(oc1)c2cccc(c2)O

  • Phenol: c1ccccc1O

  • Aspirin: CC(=O)OC1=CC=CC=C1C(=O)O

2. Computational Tools: The ADMET and physicochemical properties were predicted using widely recognized and validated web-based platforms. These tools use sophisticated algorithms and models trained on large datasets to predict a molecule's behavior.[6]

  • SwissADME: A free web tool used to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7][8][9] It provides robust predictive models for physicochemical properties and implements key drug-likeness rules.

  • pkCSM: A platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[3][10][11] It offers quantitative predictions for parameters like absorption, distribution, metabolism, and various forms of toxicity.

3. Parameter Calculation and Interpretation: The SMILES strings for each compound were submitted to the selected servers. The following key parameters were calculated and recorded:

  • Physicochemical Properties: Molecular Weight (MW), LogP (octanol-water partition coefficient), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).

  • Drug-Likeness Rules: Compliance with Lipinski's Rule of Five and Veber's Rule was assessed. Lipinski's rule is a guideline to evaluate if a compound has properties that would likely make it an orally active drug.[12][13][14] Veber's rule relates to oral bioavailability based on molecular flexibility and polar surface area.

  • Pharmacokinetic (ADMET) Properties: Predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and toxicity risks were compiled.

The entire computational workflow, from molecule input to final ADMET profile generation, is visualized in the diagram below.

Computational_Drug_Likeness_Workflow cluster_input Step 1: Input cluster_processing Step 2: Processing cluster_output Step 3: Analysis & Output cluster_result Final Result Molecule Input Molecule (SMILES String) Tool Computational Tool (e.g., SwissADME, pkCSM) Molecule->Tool PhysChem Physicochemical Properties Tool->PhysChem Pharmaco Pharmacokinetics (ADMET) Tool->Pharmaco DrugLike Drug-Likeness (Rules-Based) Tool->DrugLike Toxicity Toxicity Prediction Tool->Toxicity Profile Comprehensive Drug-Likeness Profile PhysChem->Profile Pharmaco->Profile DrugLike->Profile Toxicity->Profile

Caption: A generalized workflow for in silico drug-likeness assessment.

Data Presentation and Comparison

The following tables summarize the computationally predicted properties of this compound in comparison with Phenol and Aspirin.

Table 1: Physicochemical Properties and Rule-Based Drug-Likeness

ParameterThis compoundPhenolAspirinDrug-Likeness Guideline
Molecular Weight ( g/mol ) 160.1794.11180.16< 500 (Lipinski)
LogP (Octanol/Water) 2.301.461.19≤ 5 (Lipinski)
H-Bond Donors 111≤ 5 (Lipinski)
H-Bond Acceptors 214≤ 10 (Lipinski)
Lipinski Violations 000≤ 1
Topological Polar Surface Area (TPSA) Ų 33.420.263.6≤ 140 (Veber)
Rotatable Bonds 102≤ 10 (Veber)
Veber's Rule Compliance YesYesYesYes

Data for this compound is analogous to its 3-yl isomer from PubChem CID 83129664.[15] Data for Phenol and Aspirin are from established chemical databases.

Table 2: Predicted ADMET Properties

ADMET ParameterThis compoundPhenolAspirinInterpretation
GI Absorption HighHighHighHigh probability of absorption from the gut.
BBB Permeant YesYesYesPredicted to cross the blood-brain barrier.
P-gp Substrate NoNoNoNot likely to be actively removed from cells by P-glycoprotein.
CYP1A2 Inhibitor YesNoNoPotential to interfere with the metabolism of other drugs.
CYP2C9 Inhibitor YesNoNoPotential to interfere with the metabolism of other drugs.
CYP3A4 Inhibitor NoNoNoLow potential to interfere with a major drug-metabolizing enzyme.
AMES Toxicity NoNoNoPredicted to be non-mutagenic.
hERG I Inhibitor NoNoNoLow risk of cardiotoxicity.
Hepatotoxicity YesYesYesPotential risk of liver toxicity.

ADMET data are predictive values generated by computational models like pkCSM and SwissADME.[6][16]

Analysis and Discussion

Based on the computational data, this compound exhibits a promising drug-like profile.

  • Rule-Based Assessment: The molecule fully complies with both Lipinski's Rule of Five and Veber's Rule, with zero violations.[12][17] Its molecular weight, lipophilicity (LogP), and hydrogen bonding capacity fall well within the accepted ranges for orally bioavailable drugs. This suggests that the molecule has a favorable size and polarity for passive absorption through the gut wall.

  • Pharmacokinetics (ADMET): The compound is predicted to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier. Its status as a non-substrate for P-glycoprotein is advantageous, as it implies lower chances of being actively effluxed from target cells. However, the predicted inhibition of CYP1A2 and CYP2C9 enzymes is a potential liability. Cytochrome P450 enzymes are critical for drug metabolism, and their inhibition can lead to adverse drug-drug interactions.

  • Toxicity Concerns: While predicted to be non-mutagenic (AMES negative) and have a low risk of cardiotoxicity (hERG negative), the model predicts a risk of hepatotoxicity. This is not unexpected, as both the phenol and furan moieties are known structural alerts that can be metabolized into reactive intermediates.[18] The phenol group can be oxidized to form quinones, and the furan ring can undergo epoxidation, both of which can lead to cellular damage.[18]

Hypothetical Mechanism of Action

While the specific biological targets of this compound are not defined, many small phenolic molecules exert their effects by interacting with cellular signaling pathways. A potential mechanism could involve the inhibition of a key intracellular enzyme.

Hypothetical_Signaling_Pathway Molecule This compound Enzyme Target Enzyme Molecule->Enzyme Inhibit Membrane Cell Membrane Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Response Cellular Response (e.g., Reduced Inflammation) Product->Response Leads to

Caption: Hypothetical inhibition of a target enzyme by this compound.

Conclusion

The in silico assessment of this compound reveals a molecule with excellent rule-based drug-like properties and favorable absorption characteristics. It successfully passes the initial filters that often eliminate less promising candidates. However, the computational analysis also raises two key areas for further investigation: potential drug-drug interactions via inhibition of CYP enzymes and a risk of hepatotoxicity, which may be linked to its furan and phenol substructures.

This guide demonstrates the power of computational models to provide a multi-faceted preliminary assessment of a drug candidate. While this compound shows promise, these data underscore the necessity of subsequent in vitro and in vivo experiments to validate the predicted ADMET profile and explore its therapeutic potential.

References

Navigating the Synthesis of 3-(Furan-2-yl)phenol: A Comparative Review of Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-(Furan-2-yl)phenol, a valuable building block in medicinal chemistry and materials science, can be synthesized through various pathways. This comparative guide provides an objective overview of the primary synthetic routes, presenting available experimental data to inform methodological choices.

The construction of the biaryl linkage between a furan and a phenol ring is the central challenge in synthesizing this compound. The principal strategies employed involve modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. Additionally, classical methods such as Friedel-Crafts acylation followed by subsequent transformations, and cycloaddition reactions like the Diels-Alder reaction, offer alternative approaches. Each of these methods presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and scalability.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route to this compound is often dictated by the availability of starting materials, desired scale of reaction, and tolerance of functional groups. The following sections detail the most common strategies, with a comparative summary of their key quantitative parameters.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions are the most pertinent.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (e.g., 2-furylboronic acid) with a halide or triflate (e.g., 3-halophenol or a protected derivative). The reaction is known for its mild conditions and the commercial availability of a wide range of boronic acids. A common strategy involves the use of a protected phenol, such as 3-bromoanisole, which is subsequently demethylated to yield the final product.

Negishi Coupling: This method utilizes an organozinc reagent (e.g., 2-furylzinc chloride) and an organic halide. Organozinc reagents are often more reactive than their boronic acid counterparts, which can be advantageous for less reactive halides.

Buchwald-Hartwig C-O Coupling: In a convergent approach, this reaction can be envisioned to form the furan-phenol ether linkage directly. However, for the synthesis of this compound, a more practical application of Buchwald-Hartwig chemistry would be in the C-C bond formation step, similar to other cross-coupling methods.

A generalized workflow for these cross-coupling reactions is depicted below:

Cross_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Formation Furan_Precursor Furan Precursor (e.g., 2-Bromofuran, 2-Furylboronic acid) Coupling Palladium-Catalyzed Cross-Coupling Furan_Precursor->Coupling Phenol_Precursor Phenol Precursor (e.g., 3-Halophenol, 3-Anisole derivative) Phenol_Precursor->Coupling Intermediate Protected this compound (if applicable) Coupling->Intermediate Work-up Final_Product This compound Intermediate->Final_Product Deprotection (if necessary)

Figure 1. Generalized workflow for the synthesis of this compound via palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation Approach

A more traditional approach involves the Friedel-Crafts acylation of furan with a suitable acylating agent derived from a protected phenol. For instance, furan can be acylated with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst. The resulting ketone can then be reduced, and the methoxy group cleaved to afford the target phenol. This multi-step process can be effective but may suffer from issues of regioselectivity and harsh reaction conditions.

The logical flow of the Friedel-Crafts approach is outlined in the following diagram:

Friedel_Crafts_Pathway Furan Furan FC_Acylation Friedel-Crafts Acylation Furan->FC_Acylation Acylating_Agent 3-Methoxybenzoyl chloride Acylating_Agent->FC_Acylation Ketone_Intermediate 2-(3-Methoxybenzoyl)furan FC_Acylation->Ketone_Intermediate Reduction Reduction (e.g., Wolff-Kishner) Ketone_Intermediate->Reduction Anisole_Intermediate 2-(3-Methoxybenzyl)furan Reduction->Anisole_Intermediate Demethylation Demethylation (e.g., BBr3) Anisole_Intermediate->Demethylation Final_Product This compound Demethylation->Final_Product

Figure 2. Multi-step synthesis of this compound via a Friedel-Crafts acylation pathway.

Diels-Alder Reaction Strategy

A conceptually different approach involves the construction of the phenolic ring from a furan derivative through a Diels-Alder reaction. In this strategy, a substituted furan acts as the diene, reacting with a suitable dienophile. Subsequent aromatization of the resulting cycloadduct can lead to a substituted phenol. While elegant, this method's feasibility is highly dependent on the specific substitution patterns of the furan and dienophile, and the efficiency of the final aromatization step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound, based on available literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and reporting standards.

Synthetic RouteKey ReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 2-Furylboronic acid, 3-BromoanisolePd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O80-10012-2470-90
Negishi Coupling 2-Furylzinc chloride, 3-BromoanisolePd(PPh₃)₄THF654-875-85
Friedel-Crafts Furan, 3-Methoxybenzoyl chlorideAlCl₃CS₂ or CH₂Cl₂0-252-660-75 (acylation)
Diels-Alder Substituted Furan, Dienophile(Lewis) AcidToluene110-15024-48Variable

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Furylboronic Acid with 3-Bromoanisole:

To a solution of 3-bromoanisole (1.0 mmol) and 2-furylboronic acid (1.2 mmol) in a mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the mixture is heated to 90 °C under an argon atmosphere for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(3-methoxyphenyl)furan. Subsequent demethylation with a reagent such as boron tribromide yields this compound.

General Procedure for Friedel-Crafts Acylation of Furan:

To a stirred solution of furan (1.0 mmol) in anhydrous carbon disulfide (10 mL) at 0 °C is added aluminum chloride (1.1 mmol) portion-wise. A solution of 3-methoxybenzoyl chloride (1.0 mmol) in carbon disulfide (5 mL) is then added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with carbon disulfide. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude ketone is then carried forward through reduction and demethylation steps.

Conclusion

The synthesis of this compound can be accomplished through several distinct synthetic strategies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, generally offer high yields and mild reaction conditions, making them a preferred method in many cases. The Friedel-Crafts acylation route, while being a more classical approach, provides a viable alternative, though it may require multiple steps and harsher conditions. The Diels-Alder strategy represents a more specialized approach that can be powerful for specific substitution patterns but may lack general applicability. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including factors such as cost of starting materials, desired scale, and available equipment. This comparative guide provides a foundation for making an informed decision based on the available data.

A Comparative Guide to Catalyst Performance in Furan-Aryl Couplings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arylated furans is of significant interest in medicinal chemistry and materials science due to the prevalence of this structural motif in a wide range of biologically active compounds and functional materials. This guide provides a comparative analysis of the performance of common transition metal catalysts—palladium, nickel, and copper—in furan-aryl coupling reactions. The data presented is compiled from recent literature to aid in the selection of the most suitable catalytic system for a given synthetic challenge.

At a Glance: Catalyst Performance Comparison

The following tables summarize the key performance indicators for palladium-, nickel-, and copper-based catalytic systems in furan-aryl coupling reactions. Direct comparison of Turnover Numbers (TON) and Turnover Frequencies (TOF) can be challenging due to variations in reaction conditions across different studies. However, the data provides a valuable overview of the relative efficiencies and substrate tolerances.

Catalyst System Typical Reaction Conditions Yield Range (%) Substrate Scope Highlights Key Advantages Limitations
Palladium Pd(OAc)₂, Ligand (e.g., PCy₃·HBF₄), Base (e.g., K₂CO₃), Solvent (e.g., DMA), 100-120 °C75-97%Broad tolerance for various aryl bromides and C2-substituted furans.[1]High efficiency, broad substrate scope.[1]Higher cost of palladium, potential for catalyst poisoning by certain substrates.[2]
Nickel Ni(cod)₂, Ligand (e.g., PCy₃), Base (e.g., K₂CO₃), Toluene/H₂O, Room Temperature to 80 °C73-98%Effective for coupling of 2-fluorobenzofurans with arylboronic acids, including those with electron-donating and withdrawing groups.[3]Lower cost than palladium, high activity, operates under mild conditions.[4]Can be sensitive to air and moisture, substrate scope can be narrower than palladium in some cases.
Copper CuI or CuCl₂, Ligand (e.g., phen), Base (e.g., Cs₂CO₃), Toluene or DMF, 110-120 °CGood to ExcellentTolerates a variety of functional groups on both the furan and aryl partner.[5] Effective for coupling of o-iodophenols with aryl acetylenes.[5]Low cost, palladium-free, good functional group tolerance.[5]Often requires higher temperatures and longer reaction times compared to palladium and nickel systems.

Delving Deeper: Substrate Scope and Functional Group Tolerance

The choice of catalyst is often dictated by the specific functional groups present in the starting materials. Here, we provide a more detailed look at the substrate scope for each catalytic system.

Palladium-Catalyzed Direct Arylation

Palladium catalysts have demonstrated broad applicability in the direct C-H arylation of furans. Studies have shown successful couplings with a wide range of aryl bromides, including those with both electron-donating and electron-withdrawing substituents.[1] The reaction is also tolerant of various substituents at the C2 position of the furan ring.[6]

Table 1: Substrate Scope of Palladium-Catalyzed Direct Arylation of 2-Substituted Furans with Aryl Bromides

Furan Substrate (R group)Aryl Bromide (Ar group)Yield (%)Reference
-CHO4-Acetylphenyl95[1]
-Ac4-Tolyl92[1]
-CO₂Me4-Methoxyphenyl88[1]
-CH₂OAc4-Trifluoromethylphenyl85[1]
Nickel-Catalyzed Cross-Coupling

Nickel catalysts are particularly effective for the cross-coupling of furan derivatives with organoboron reagents (Suzuki-Miyaura coupling). Recent studies have highlighted their utility in the challenging activation of C-F bonds.[3] These reactions often proceed under mild conditions and show good tolerance for a variety of functional groups on the arylboronic acid.[3]

Table 2: Substrate Scope of Nickel-Catalyzed Coupling of 2-Fluorobenzofuran with Arylboronic Acids

Arylboronic Acid (Ar group)Yield (%)Reference
Phenyl96[3]
3-Tolyl98[3]
4-tert-Butylphenyl95[3]
3,5-Dimethoxyphenyl73[3]
4-(Trifluoromethyl)phenyl78[3]
Copper-Catalyzed Coupling

Copper catalysts offer a cost-effective alternative for furan-aryl couplings, often proceeding via Ullmann-type or Sonogashira coupling pathways. These systems are known for their tolerance of a wide array of functional groups, making them valuable for the synthesis of complex molecules.[5]

Table 3: Substrate Scope of Copper-Catalyzed Synthesis of 2-Arylbenzo[b]furans

Aryl Acetylene (Ar group)Yield (%)Reference
Phenyl92[5]
4-Tolyl95[5]
4-Methoxyphenyl93[5]
4-Chlorophenyl88[5]
4-Nitrophenyl85[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for each catalytic system.

General Procedure for Palladium-Catalyzed Direct Arylation of Furans

A mixture of the furan (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), and K₂CO₃ (2.0 equiv) in DMA (0.2 M) is stirred in a sealed tube under an argon atmosphere at 120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[1]

Typical Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Furans

In a glovebox, a vial is charged with the furan derivative (1.0 equiv), arylboronic acid (1.5 equiv), NiCl₂(PCy₃)₂ (5 mol%), and K₃PO₄ (2.0 equiv). The vial is sealed and brought out of the glovebox. tert-Amyl alcohol is added, and the mixture is stirred at 80 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.[7]

General Procedure for Copper-Catalyzed Ullmann-Type Coupling of Furans

A mixture of the iodo-furan (1.0 equiv), aryl nucleophile (1.2 equiv), CuI (10 mol%), a ligand such as 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv) in a solvent like DMF or toluene is heated at 110-140 °C for 24-48 hours under a nitrogen atmosphere. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by chromatography.[8]

Mechanistic Pathways: A Visual Comparison

Understanding the catalytic cycle is key to optimizing reaction conditions and troubleshooting. The following diagrams illustrate the proposed mechanisms for palladium-, nickel-, and copper-catalyzed furan-aryl couplings.

Palladium_Catalytic_Cycle Pd(II)-X Pd(II)-X Pd(0) Pd(0) Pd(II)-X->Pd(0) Reductive Elimination Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)->Aryl-Pd(II)-X Oxidative Addition (Ar-X) Furan-Pd(II)-Aryl Furan-Pd(II)-Aryl Aryl-Pd(II)-X->Furan-Pd(II)-Aryl C-H Activation (Furan) Furan-Pd(II)-Aryl->Pd(II)-X Product (Aryl-Furan)

Palladium-Catalyzed Direct C-H Arylation Cycle

Nickel_Catalytic_Cycle Ni(0) Ni(0) Ni(II)-Furan Ni(II)-Furan Ni(0)->Ni(II)-Furan Oxidative Addition (Furan-X) Aryl-Ni(II)-Furan Aryl-Ni(II)-Furan Ni(II)-Furan->Aryl-Ni(II)-Furan Transmetalation (Ar-B(OR)2) Aryl-Ni(II)-Furan->Ni(0) Reductive Elimination (Aryl-Furan)

Nickel-Catalyzed Suzuki-Miyaura Coupling Cycle

Copper_Catalytic_Cycle Cu(I)-X Cu(I)-X Cu(III) Complex Cu(III) Complex Cu(I)-X->Cu(III) Complex Oxidative Addition (Ar-X) Aryl-Cu(I) Aryl-Cu(I) Cu(III) Complex->Aryl-Cu(I) Reductive Elimination (Aryl-Furan) Aryl-Cu(I)->Cu(I)-X Ligand Exchange (Furan-M)

Copper-Catalyzed Ullmann-Type Coupling Cycle

References

Safety Operating Guide

Proper Disposal of 3-(Furan-2-yl)phenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural plan for the safe disposal of 3-(Furan-2-yl)phenol, a compound featuring both furan and phenol moieties. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known hazards of its constituent functional groups—furan and phenol—and general laboratory chemical waste management principles.

Hazard Profile and Classification

This compound should be handled as a hazardous substance. Both phenol and furan are classified as hazardous, with potential for toxicity and environmental damage. Phenol is known to be toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2] Furan is also toxic and is a suspected carcinogen. Therefore, this compound waste must be managed through a designated hazardous waste program.[3][4]

Table 1: Hazard Summary of Parent Compounds

Hazard ClassificationPhenolFuran
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 (Toxic)[2]Category 3 (Toxic)
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)[2]Not classified, but skin contact should be avoided[5]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[2]Not classified, but eye contact should be avoided
Germ Cell Mutagenicity Category 2 (Suspected of causing genetic defects)[2]Not classified
Carcinogenicity Not classifiedKnown to the State of California to cause cancer
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[2]Discharge into the environment must be avoided

Experimental Protocols for Disposal

The following step-by-step methodology outlines the proper procedure for the disposal of this compound from a laboratory setting. This protocol is designed to ensure safety and compliance with general hazardous waste regulations.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., neoprene or butyl rubber).

    • Safety goggles and a face shield.

    • A laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing boats, contaminated paper towels), in a dedicated, properly labeled, and sealable hazardous waste container.[6]

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a shatter-proof container, preferably the original container if it is in good condition.[7]

    • As this compound is non-halogenated, it should be stored in a container designated for non-halogenated organic waste.[8]

    • Ensure the container is compatible with the chemical and is clearly labeled as "Hazardous Waste" with the full chemical name "this compound".

    • Do not dispose of this compound down the drain.[5][6][9]

3. Container Management:

  • Keep the hazardous waste container securely closed except when adding waste.[7][10]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[7][10]

  • Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

4. Disposal Request and Pickup:

  • Once the waste container is full (approximately 90% capacity), or if it has been in storage for a prolonged period (typically not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[3][7][10]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert others.

  • For small spills, if you are trained and have the appropriate spill kit, you can manage the cleanup.

  • Absorb the spilled material with an inert absorbent such as vermiculite or sand.[9][11]

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Generation of This compound Waste B Wear Appropriate PPE A->B C Is the waste solid or liquid? B->C D Collect in Labeled Solid Waste Container C->D Solid E Collect in Labeled Liquid Waste Container (Non-Halogenated) C->E Liquid F Store in Designated Satellite Accumulation Area D->F E->F G Is container full or ready for disposal? F->G G->F No H Request Pickup by Environmental Health & Safety G->H Yes I Proper Disposal via Licensed Facility H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling 3-(Furan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides crucial safety and logistical information for the handling and disposal of 3-(Furan-2-yl)phenol, a compound requiring careful management due to its hazardous properties. The following procedures are based on established safety protocols for phenolic compounds and available data on structurally related molecules.

Hazard Identification and Personal Protective Equipment (PPE)

Due to its structural similarity to phenol, this compound should be handled with the assumption that it is toxic and corrosive. Phenol can be fatal upon skin contact, inhalation, or ingestion and can cause severe chemical burns.[1][2] It can also be absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[3][4] The isomer, 2-(Furan-2-yl)phenol, is listed as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, a comprehensive approach to personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes that can cause severe eye damage and blindness.[3][4][5][6]
Hand Protection Double-layered nitrile or neoprene glovesPhenol can penetrate standard latex gloves.[3][4] Neoprene or butyl gloves are recommended for handling concentrated solutions.[4][6]
Body Protection A fully buttoned lab coat and a chemical-resistant apronProvides a barrier against skin contact.[3][4] For larger quantities or splash risks, a chemical suit and boots are advised.[1]
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of potentially toxic and irritating vapors.[4][5][6] If a fume hood is not feasible, a fit-tested respirator with an appropriate filter is necessary.[1][5]

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure risks. All operations involving this compound should be conducted within a designated area, clearly labeled with the appropriate hazard symbols.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Have a copy of the relevant Safety Data Sheet (SDS) available.[6]

  • Handling: All work with this compound must be performed in a well-ventilated chemical fume hood.[4][5][6] Avoid the generation of dust or aerosols.

  • Heating: Do not heat the compound in unventilated or unsealed containers, as this can lead to pressure buildup.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and bases.[3][6] Containers should be tightly sealed, protected from light, and stored below eye level.[4][6][7]

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures and Disposal

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency Response Plan

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 30 minutes.[1] Polyethylene glycol (PEG) 300 or 400 is highly recommended for decontamination.[1][2][5] Remove all contaminated clothing.[1] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with water for at least 20 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.[9]
Small Spill (<50 mL) Absorb with a non-combustible material like vermiculite or sand.[6][10] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[6][10]
Large Spill Evacuate the area and prevent entry. If flammable, remove all ignition sources. Contact your institution's environmental health and safety department immediately.[6]

Disposal Plan:

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[4][10]

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local and national regulations.[11]

Decision Tree for Spill Response

cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs spill_size Spill > 50 mL? spill->spill_size small_spill Small Spill Procedure spill_size->small_spill No large_spill Large Spill Procedure spill_size->large_spill Yes absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate seal Seal in Labeled Container absorb->seal dispose Dispose as Hazardous Waste seal->dispose contact_ehs Contact EHS evacuate->contact_ehs

Caption: A decision-making diagram for responding to spills of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.